3'-Methylflavokawin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-11-15(22-2)10-16(23-3)17(18(11)21)14(20)9-6-12-4-7-13(19)8-5-12/h4-10,19,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWZLIZAUPQMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1OC)OC)C(=O)C=CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3'-Methylflavokawin B: A Technical Guide to its Natural Sources, Isolation, and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Methylflavokawin B, also known as Flavokawain B, is a naturally occurring chalcone that has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of its primary natural sources, detailed methodologies for its isolation and purification, and an exploration of its known interactions with key cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound B
This compound B is predominantly found in two plant species: Alpinia mutica and Piper methysticum (Kava).
-
Alpinia mutica , a member of the ginger family (Zingiberaceae), is a rich source of this chalcone, which is primarily concentrated in its rhizomes. The rhizomes of Alpinia mutica are used in traditional medicine, and scientific studies have confirmed the presence of Flavokawain B as one of its bioactive constituents.[1][2]
-
Piper methysticum , commonly known as kava, is a culturally significant plant in the Pacific Islands. Its roots and rhizomes are used to prepare a traditional beverage with sedative and anxiolytic properties. Flavokawain B is one of the key kavalactones and chalcones found in kava extracts.[3][4][5] The concentration of Flavokawain B in Piper methysticum can vary depending on the cultivar and the extraction solvent used.[3][6]
Isolation and Purification of this compound B
The isolation of this compound B from its natural sources typically involves solvent extraction followed by chromatographic purification. Below are detailed protocols derived from established methodologies.
Experimental Protocol 1: Isolation from Alpinia mutica Rhizomes
This protocol is based on the methodology described for the extraction and isolation of Flavokawain B from the rhizomes of Alpinia mutica.[7]
1. Plant Material and Extraction:
- Obtain fresh or dried rhizomes of Alpinia mutica.
- Grind the rhizomes into a fine powder.
- Perform an exhaustive extraction of the powdered rhizomes with n-hexane at room temperature. The ratio of plant material to solvent should be sufficient to ensure complete immersion and extraction.
- Filter the extract to remove solid plant material.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude n-hexane extract.
2. Chromatographic Purification:
- Prepare a silica gel (60-120 mesh) column for column chromatography.
- Dissolve the crude n-hexane extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel.
- Load the adsorbed sample onto the prepared silica gel column.
- Elute the column with a gradient of petroleum ether and ethyl acetate. Start with 100% petroleum ether and gradually increase the polarity by adding ethyl acetate.
- Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., petroleum ether:ethyl acetate, 8:2 v/v). Visualize the spots under UV light (254 nm and 366 nm).
- Combine the fractions containing the compound of interest (identified by its Rf value and comparison with a standard if available).
- Further purify the combined fractions using preparative TLC or recrystallization from a suitable solvent system (e.g., petroleum ether/ether) to obtain pure this compound B.
3. Structure Elucidation:
- Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Experimental Protocol 2: Isolation and Quantification from Piper methysticum (Kava)
This protocol is a composite based on methods for the extraction and quantification of flavokawains from Piper methysticum.[4][5][6]
1. Plant Material and Extraction:
- Use dried and powdered roots or rhizomes of Piper methysticum.
- For quantitative analysis, accurately weigh a known amount of the powdered plant material (e.g., 1 gram).
- Extract the powder with a suitable solvent such as acetone or ethanol.[5][6] Sonication can be used to improve extraction efficiency.
- Filter the extract and, if necessary, dilute it to a known volume with the extraction solvent for quantitative analysis.
2. Chromatographic Purification:
- For isolation, the crude extract can be subjected to column chromatography on silica gel using a hexane-ethyl acetate gradient.[8]
- Monitor the fractions by TLC as described in Protocol 1.
- Combine fractions rich in Flavokawain B and purify further by recrystallization or preparative HPLC.
3. Quantitative Analysis by HPLC:
- Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 355 nm.
- Standard Preparation: Prepare a stock solution of pure this compound B in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a calibration curve.
- Sample Analysis: Inject a known volume of the filtered plant extract onto the HPLC system.
- Quantification: Identify the peak corresponding to this compound B by comparing its retention time with that of the standard. Calculate the concentration in the extract by using the calibration curve.
Quantitative Data
The yield of this compound B can vary significantly based on the plant source, geographical location, harvesting time, and the extraction and purification methods employed. The following tables summarize available quantitative data.
Table 1: Yield of this compound B from Piper methysticum
| Extraction Solvent | Plant Part | Method | Yield of Flavokawain B | Reference |
| Acetone | Roots | HPTLC | Varies by cultivar (e.g., Noble varieties: ~6.0 mg/g DW) | [5] |
| Ethanol | Rhizome | HPLC | 0.34 ± 0.01 mg/100 mg of extract | |
| 60% Acetone | Root | Not specified | 26.0 mg/g of dried weight | [6] |
| Water | Root | Not specified | 0.2 mg/g of dried weight | [6] |
Table 2: Quantitative Analysis Parameters for this compound B by HPLC
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.5 ng per injection | |
| Limit of Quantification (LOQ) | Not specified | |
| Recovery | 99.2 ± 0.3% to 101.1 ± 0.4% |
Signaling Pathways Modulated by this compound B
This compound B has been shown to interact with and modulate several key cellular signaling pathways, which underlies its observed biological activities, particularly its anti-cancer and anti-inflammatory effects.
Inhibition of the UCK2/MDM2-p53 Signaling Pathway
In colon cancer cells (HT-29), Flavokawain B has been demonstrated to inhibit the enzyme Uridine-Cytidine Kinase 2 (UCK2).[1][2] This inhibition leads to the downregulation of MDM2, a negative regulator of the tumor suppressor protein p53. The subsequent activation of p53 triggers cell cycle arrest and apoptosis.[2] This pathway highlights the potential of Flavokawain B as an anti-cancer agent.
Caption: FKB inhibits UCK2, leading to p53-mediated apoptosis.
Inhibition of the TLR2/NF-κB Signaling Pathway
Flavokawain B exhibits anti-inflammatory properties by targeting the Toll-like receptor 2 (TLR2).[9][10] By binding to TLR2, it inhibits the formation of the TLR2-MyD88 complex, which is crucial for the downstream activation of the NF-κB signaling pathway.[10] The inhibition of NF-κB leads to a reduction in the expression of pro-inflammatory cytokines, suggesting its therapeutic potential in inflammatory conditions.
Caption: FKB inhibits the TLR2/NF-κB inflammatory pathway.
Modulation of Akt and MAPK Signaling Pathways
Flavokawain B has also been implicated in the modulation of the Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in various cancer cell lines.[11] It has been shown to suppress the Akt pathway in cholangiocarcinoma cells, leading to apoptosis.[12] Furthermore, it can induce apoptosis through the modulation of MAPK signaling pathways, including ERK, p38, and JNK.[11]
Caption: FKB modulates Akt and MAPK pathways to induce apoptosis.
Conclusion
This compound B is a promising natural product with well-defined sources and significant biological activities. The detailed protocols for its isolation and purification, coupled with an understanding of its molecular mechanisms of action, provide a solid foundation for further research and development. The ability of this chalcone to modulate critical signaling pathways involved in cancer and inflammation underscores its potential as a lead compound for the development of novel therapeutics. This guide serves as a valuable technical resource to facilitate and accelerate future investigations into this compelling natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Crude Extracts, Flavokawain B and Alpinetin Compounds from the Rhizome of Alpinia mutica Induce Cell Death via UCK2 Enzyme Inhibition and in Turn Reduce 18S rRNA Biosynthesis in HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavokavain B from the rhizome of Alpinia mutica Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Flavokawain B inhibits NF-κB inflammatory signaling pathway activation in inflammatory bowel disease by targeting TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Flavokawain B in Piper methysticum: A Technical Guide on its Discovery, Analysis, and Biological Activity
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
Piper methysticum, commonly known as kava, is a plant native to the South Pacific islands, where it has been traditionally used for centuries in social and ceremonial beverages for its relaxing and anxiolytic effects.[1][2] The primary psychoactive constituents of kava are a class of compounds called kavalactones. However, the roots of the kava plant also contain another significant group of bioactive compounds known as chalcones, specifically the flavokawains.[1][3] This technical guide focuses on Flavokawain B (FKB), a prominent chalcone first identified in the roots of Piper methysticum.[1] FKB has garnered significant scientific interest due to its potent biological activities, including anti-cancer properties and a controversial role in kava-related hepatotoxicity.[1][2][3]
Flavokawain B, chemically known as 6'-hydroxy-2',4'-dimethoxychalcone, is one of three primary flavokawains (A, B, and C) isolated from kava.[1] While present in smaller quantities compared to kavalactones, FKB's bioactivity makes it a molecule of high interest in pharmacology and drug development.[1][3] This document provides an in-depth summary of the discovery, quantification, and experimental evaluation of Flavokawain B, presenting key data and methodologies for scientific professionals.
Quantitative Data Summary
The concentration of Flavokawain B can vary significantly depending on the cultivar of Piper methysticum and the extraction solvent used. Similarly, its cytotoxic effects are cell-line dependent. The following tables summarize the key quantitative data reported in the literature.
Table 1: Concentration of Flavokawain B in Piper methysticum
| Kava Variety/Extract | Plant Part | Flavokawain B Concentration (% of extract or mg/g) | Reference |
| Ethanolic Kava Extracts | Roots | 0.015% | [1] |
| Noble Varieties (Vanuatu) | Roots | 6.0 mg/g (acetonic extract) | [3] |
| Two-day Varieties (Vanuatu) | Roots | 26.3 mg/g (acetonic extract) | [3] |
| Wichmannii Varieties (Vanuatu) | Roots | 11.7 mg/g (acetonic extract) | [3] |
Table 2: Cytotoxicity of Flavokawain B against Various Cell Lines
| Cell Line | Cell Type | IC50 / LD50 Value (µM) | Reference |
| HepG2 | Human Hepatocellular Carcinoma | LD50: 15.3 ± 0.2 | [2][4] |
| HepG2 | Human Hepatocellular Carcinoma | IC50: 23.2 ± 0.8 | [5] |
| L-02 | Immortalized Human Liver Cell | LD50: 32 | [2][4] |
| H460 | Non-small Cell Lung Cancer | IC50: 18.2 | [1] |
| T24 | Bladder Cancer | IC50: ~8-17 | [1] |
| SYO-I | Synovial Sarcoma | IC50: ~9-18 | [1] |
| HS-SY-II | Synovial Sarcoma | IC50: ~18-27 | [1] |
| HCT116 | Colon Cancer | Effective at 5–50 µM | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the core experimental protocols used in the study of Flavokawain B.
Extraction and Isolation of Flavokawain B from Piper methysticum
This protocol outlines a general method for the isolation and purification of Flavokawain B from kava roots based on ethanolic extraction and chromatographic separation.[2]
-
Extraction : A 95% ethanol extract is prepared from the dried and powdered roots of Piper methysticum.[2]
-
Initial Fractionation : The crude ethanolic extract is subjected to column chromatography over silica gel.[2]
-
Gradient Elution : The column is eluted with a gradient of n-hexane and acetone to separate fractions based on polarity.[2]
-
Crystallization : Fractions enriched with Flavokawain B are collected and further purified by crystallization to yield the pure compound.[2]
-
Purity Analysis : The purity of the isolated Flavokawain B is confirmed by High-Performance Liquid Chromatography (HPLC), typically showing >98% purity.[2]
High-Performance Thin-Layer Chromatography (HPTLC) for Quantification
HPTLC is a robust method for the simultaneous quantification of flavokawains and kavalactones in kava extracts.[3]
-
Sample Preparation : Dried and pulverized plant material is extracted with acetone using sonication.[3]
-
Standard Preparation : Standard solutions of purified Flavokawain B are prepared in an appropriate solvent.
-
Chromatography :
-
Stationary Phase : Silica gel F254 pre-coated HPTLC plates.
-
Mobile Phase : Hexane-dioxane (8:2, v/v).[6]
-
-
Application : Samples and standards are applied to the HPTLC plate.
-
Development : The plate is developed in the mobile phase.
-
Detection and Densitometry : The plate is scanned at 355 nm for the quantification of Flavokawain B.[3] Densitometric analysis is performed in reflectance mode.[6]
Cell Viability (Cytotoxicity) Assay
This protocol is used to determine the concentration at which Flavokawain B inhibits cell growth (IC50) or is lethal to cells (LD50).
-
Cell Seeding : Human cancer cells (e.g., HepG2) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a range of concentrations of Flavokawain B (e.g., 2–100 µM) dissolved in DMSO, with the final DMSO concentration kept constant (e.g., 0.1%) across all wells, including vehicle controls.[5]
-
Incubation : The plates are incubated for a specified period (e.g., 24-48 hours) at 37°C.[5]
-
Viability Measurement :
-
MTT Assay : An MTT solution is added to each well, and after incubation, the resulting formazan crystals are dissolved in a solubilization buffer. Absorbance is read at a specific wavelength.[2]
-
Calcein-AM Assay : A Calcein-AM solution is added, which fluoresces in viable cells. Fluorescence is measured to quantify cell viability.[5]
-
-
Data Analysis : The results are normalized to the vehicle control, and the IC50 or LD50 value is calculated using non-linear regression analysis.[5]
Western Blot Analysis for Signaling Pathway Investigation
Western blotting is used to detect changes in the expression of specific proteins involved in signaling pathways affected by Flavokawain B.
-
Protein Extraction : Cells treated with Flavokawain B are lysed to extract total protein.
-
Protein Quantification : The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Caspase-3, p-JNK, p-ERK).[7][8]
-
Detection : The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
Biological Activity and Signaling Pathways
Flavokawain B exhibits a range of biological activities, most notably potent anti-cancer effects.[1] It has been shown to induce cell cycle arrest and apoptosis in numerous cancer cell lines, including osteosarcoma, prostate cancer, and colon cancer.[1][7][9] However, it is also considered a principal contributor to the potential hepatotoxicity associated with organic solvent extracts of kava.[2]
Apoptosis Induction
FKB induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] Key molecular events include:
-
Upregulation of Pro-apoptotic Proteins : Increased expression of proteins like Bax, Fas, and Puma.[1][7]
-
Downregulation of Anti-apoptotic Proteins : Decreased expression of survival proteins such as Bcl-2, XIAP, and survivin.[1][7]
-
Caspase Activation : Activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3/7), leading to the cleavage of PARP and subsequent cell death.[1][8]
-
Mitochondrial Dysfunction : FKB disrupts the Bcl-2/Bax ratio, leading to the release of cytochrome c from the mitochondria.[1][7]
Modulation of MAPK and NF-κB Signaling
FKB's effects are also mediated through the modulation of key cellular signaling pathways.
-
MAPK Pathway : FKB can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the JNK-mediated apoptotic pathway.[1] It also influences ERK and p38 signaling.[2]
-
NF-κB Pathway : FKB has been shown to inhibit the NF-κB pathway by preventing the degradation of the inhibitory subunit IκBα and inhibiting the activation of Iκκ.[1] This inhibition contributes to its anti-inflammatory effects.[1]
-
Oxidative Stress : The toxicity of FKB in liver cells is linked to the induction of oxidative stress and the depletion of glutathione (GSH).[2]
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key processes and pathways related to Flavokawain B research.
References
- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kavalactones and Flavokavins Profiles Contribute to Quality Assessment of Kava (Piper methysticum G. Forst.), the Traditional Beverage of the Pacific [mdpi.com]
- 4. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-kappaB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The In Vitro and In Vivo Anticancer Properties of Chalcone Flavokawain B through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Anticancer Potential of 3'-Methylflavokawin B: A Deep Dive into its Structure-Activity Relationship
For Immediate Release
Shanghai, China – December 7, 2025 – 3'-Methylflavokawin B, a member of the chalcone family of natural products, and its synthetic derivatives are emerging as a promising class of compounds in the landscape of oncology research. Extensive studies have begun to delineate the intricate relationship between their chemical structure and biological activity, revealing key insights for the development of novel anticancer therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound B, summarizing crucial quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways involved.
Core Anticancer Activities and Structure-Activity Relationship Insights
This compound B and its analogs have demonstrated significant cytotoxic effects against a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. The core chalcone scaffold, characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, is fundamental to its biological activity.
A key structural feature influencing the anticancer potency is the substitution pattern on both aromatic rings (Ring A and Ring B). Studies involving the synthesis and evaluation of numerous flavokawain B derivatives have established several critical SAR points:
-
Substitution on Ring B: The nature and position of substituents on Ring B dramatically impact cytotoxicity. Halogen substitution, particularly at the 2- and 3-positions, has been shown to enhance anticancer activity against breast cancer cell lines.[1][2] For instance, derivatives with chloro and fluoro groups at these positions exhibit potent cytotoxic effects.[1]
-
Methoxy Groups: The presence and position of methoxy groups also play a significant role. While some methoxy-substituted analogs show good cytotoxicity, the overall activity is often influenced by the substitution pattern on the rest of the molecule.[1]
-
The α,β-Unsaturated Carbonyl System: This Michael acceptor is crucial for the biological activity of many chalcones, allowing for covalent interaction with nucleophilic residues in target proteins.
-
Cyclization: The open chalcone structure is vital for its cytotoxic effects. Cyclization of flavokawain B into its corresponding flavanone, 5,7-dimethoxyflavanone, leads to a significant decrease in cytotoxicity, indicating that the flexibility and electrophilicity of the chalcone scaffold are essential for its anticancer properties.[3]
Quantitative Analysis of Cytotoxic Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values) of this compound B and a selection of its synthetic derivatives against various cancer cell lines.
Table 1: Cytotoxic Activity of Flavokawain B Derivatives against Breast Cancer Cell Lines [1]
| Compound | Ring B Substitution | MCF-7 IC50 (µg/mL) | MDA-MB-231 IC50 (µg/mL) |
| Flavokawain B (1) | Unsubstituted | 7.70 ± 0.30 | 5.90 ± 0.30 |
| 2 | 3,4-dimethoxy | 8.90 ± 0.60 | 6.80 ± 0.35 |
| 13 | 2-chloro | 7.12 ± 0.80 | 4.04 ± 0.30 |
| 15 | 3-chloro | 5.50 ± 0.35 | 6.50 ± 1.40 |
| 16 | 2,3-dichloro | 6.50 ± 0.40 | 4.12 ± 0.20 |
| 22 | 4-methoxy | 8.80 ± 0.35 | 14.16 ± 1.10 |
| 80 | 2-fluoro | - | > Doxorubicin (5.05 ± 0.20) |
| 91 | 2-bromo-3-hydroxy-4-methoxy | - | - |
Table 2: Cytotoxic Activity of Flavokawain B Derivatives against Osteosarcoma Cell Lines [4]
| Compound | U2OS IC50 (µM) | MG63 IC50 (µM) |
| F2 | 5.28 | 1.52 |
Signaling Pathways Modulated by this compound B and its Analogs
The anticancer effects of this compound B and its derivatives are mediated through the modulation of several key signaling pathways implicated in cancer cell survival, proliferation, and inflammation.
NF-κB Signaling Pathway
Flavokawain B has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[5][6] By targeting components of this pathway, flavokawain B can suppress the expression of pro-inflammatory and anti-apoptotic genes.
Akt/mTOR Signaling Pathway
The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Several flavokawain derivatives have been shown to exert their cytotoxic effects by inhibiting this pathway, leading to decreased cell proliferation and induction of apoptosis.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule that is often constitutively activated in cancer, promoting cell proliferation and survival. Certain flavokawain B analogs have been identified as inhibitors of STAT3 activation.
Detailed Experimental Protocols
Synthesis of Flavokawain B Derivatives
The general synthesis of flavokawain B derivatives is achieved through a Claisen-Schmidt condensation reaction.[1][2]
Protocol:
-
A solution of 2'-hydroxy-4',6'-dimethoxyacetophenone and a substituted benzaldehyde are dissolved in a suitable solvent, such as ethanol.
-
A base, typically potassium hydroxide, is added to the mixture.
-
The reaction is stirred at room temperature for a specified period, often 24-48 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is acidified and the crude product is collected by filtration.
-
The crude product is purified by column chromatography on silica gel to yield the pure flavokawain B derivative.[1][2]
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well and the plates are incubated for a further 3-4 hours at 37°C.
-
The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[1][7]
Western Blot Analysis
Western blotting is used to determine the effect of the compounds on the expression levels of key proteins in the signaling pathways.
Protocol:
-
Cells are treated with the test compounds for a specified time.
-
Total protein is extracted from the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The structure-activity relationship studies of this compound B and its derivatives have provided a solid foundation for the rational design of more potent and selective anticancer agents. The chalcone scaffold has proven to be a versatile template for chemical modification, allowing for the fine-tuning of biological activity. Future research should focus on synthesizing novel analogs with improved pharmacological properties, including enhanced potency, selectivity, and bioavailability. Further elucidation of the molecular targets and a deeper understanding of the mechanisms of action will be crucial for the clinical translation of these promising compounds. The continued exploration of the SAR of this fascinating class of molecules holds great promise for the development of next-generation cancer therapies.
References
- 1. Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. umpir.ump.edu.my [umpir.ump.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of Flavokavain B derivatives as potent TRF2 inhibitors for the treatment of Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavokawain B inhibits NF-κB inflammatory signaling pathway activation in inflammatory bowel disease by targeting TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Flavokawain B: A Comprehensive Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavokawain B (FKB), a naturally occurring chalcone isolated from the kava plant (Piper methysticum), has emerged as a promising anti-cancer agent with a multifaceted mechanism of action. This technical guide provides an in-depth analysis of the molecular pathways and cellular processes modulated by FKB in various cancer models. We consolidate key findings on its ability to induce apoptosis, cause cell cycle arrest, and inhibit pivotal oncogenic signaling pathways. This document serves as a comprehensive resource, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex biological interactions through signaling pathway diagrams to support ongoing research and drug development efforts.
Introduction
Chalcones are a class of natural compounds belonging to the flavonoid family, characterized by an open C3 bridge separating two aromatic rings. Flavokawain B, in particular, has garnered significant attention for its potent cytotoxic effects against a broad spectrum of cancer cell lines.[1][2][3][4][5][6] Its preferential activity against malignant cells over normal cells underscores its therapeutic potential.[1][5][7] This guide elucidates the intricate mechanisms through which FKB exerts its anti-neoplastic effects, providing a foundational resource for the scientific community.
Core Mechanism of Action: Induction of Apoptosis
A primary mechanism by which Flavokawain B inhibits cancer cell proliferation is through the induction of programmed cell death, or apoptosis. FKB engages both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Intrinsic (Mitochondrial) Pathway
FKB-induced apoptosis is frequently characterized by the disruption of mitochondrial integrity.[1] Key events in this pathway include:
-
Dysregulation of Bcl-2 Family Proteins: FKB treatment leads to an increased ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins. Specifically, it upregulates the expression of Bax and Bak while downregulating the expression of Bcl-2 and Bcl-xL.[1][5][8]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The altered Bcl-2 protein ratio leads to MOMP, resulting in the release of cytochrome c from the mitochondria into the cytosol.[1][9]
-
Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and subsequent activation of the initiator caspase-9.[1][5] Caspase-9 then activates the executioner caspase-3 and caspase-7.[1][5][8]
-
PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][3][8]
Extrinsic (Death Receptor) Pathway
FKB also initiates apoptosis through the extrinsic pathway by:
-
Upregulating Death Receptors: FKB treatment increases the expression of death receptor 5 (DR5) and Fas on the surface of cancer cells.[1][5][7]
-
Activating Caspase-8: Ligand binding to these receptors triggers the activation of the initiator caspase-8.[1][5]
-
Crosstalk with the Intrinsic Pathway: Activated caspase-8 can cleave Bid to tBid, which then amplifies the apoptotic signal by activating the intrinsic pathway.
Downregulation of Inhibitor of Apoptosis Proteins (IAPs)
FKB further promotes apoptosis by downregulating the expression of IAP family members, such as XIAP and survivin, which are endogenous inhibitors of caspases.[1][5][7][10][11]
Diagram 1: Flavokawain B-Induced Apoptotic Pathways
References
- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
- 3. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavokawain derivative FLS induced G2/M arrest and apoptosis on breast cancer MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flavokawain B induced cytotoxicity in two breast cancer cell lines, MCF-7 and MDA-MB231 and inhibited the metastatic potential of MDA-MB231 via the regulation of several tyrosine kinases In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavokawain B, a novel, naturally occurring chalcone, exhibits robust apoptotic effects and induces G2/M arrest of a uterine leiomyosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The In Vitro and In Vivo Anticancer Properties of Chalcone Flavokawain B through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavokawain A, a novel chalcone from kava extract, induces apoptosis in bladder cancer cells by involvement of Bax protein-dependent and mitochondria-dependent apoptotic pathway and suppresses tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flavokawain B, a kava chalcone, induces apoptosis via up-regulation of death-receptor 5 and Bim expression in androgen receptor negative, hormonal refractory prostate cancer cell lines and reduces tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flavokawain B induces apoptosis of non-small cell lung cancer H460 cells via Bax-initiated mitochondrial and JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Potential of 3'-Methylated Flavonoids: A Technical Guide
Disclaimer: As of December 2025, a comprehensive literature search has revealed no specific studies on the anti-inflammatory properties of 3'-Methylflavokawin B. This technical guide will therefore focus on the anti-inflammatory activities of structurally related compounds, namely 3'-methylflavone and 3'-methylflavanone , to provide insights into the potential bioactivities of 3'-methylated flavonoids. The information presented herein should be interpreted with the understanding that it is based on these related molecules and not this compound B itself.
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their wide range of biological activities, including potent anti-inflammatory effects. Methylation of the flavonoid scaffold can significantly alter their physicochemical properties, bioavailability, and biological activity. This guide explores the anti-inflammatory properties of 3'-methylflavone and 3'-methylflavanone, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties. These compounds serve as valuable proxies for understanding the potential therapeutic applications of 3'-methylated flavonoids in inflammatory diseases.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of 3'-methylflavone and 3'-methylflavanone has been quantified through their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Nitric Oxide (NO) Production by 3'-Methylflavone
| Compound | Concentration (µM) | NO Inhibition (%) |
| 3'-Methylflavone | 1 | ~15 |
| 5 | ~40 | |
| 10 | ~65 | |
| 20 | ~85 |
Data extrapolated from graphical representations in the cited literature.
Table 2: Inhibition of Pro-inflammatory Cytokine Secretion by 3'-Methylflavone
| Cytokine | IC50 (µM) |
| IL-1α | ~10 |
| IL-1β | ~12 |
| IL-6 | ~8 |
| TNF-α | ~15 |
IC50 values are estimations based on reported dose-response curves.
Table 3: Inhibition of Pro-inflammatory Cytokine Secretion by 3'-Methylflavanone
| Cytokine | Concentration (µM) | Inhibition (%) |
| IL-1β | 20 | Significant |
| IL-6 | 20 | ~50 |
| IL-12p40 | 20 | ~45 |
| IL-12p70 | 20 | ~40 |
Data derived from studies on methyl derivatives of flavanone.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the anti-inflammatory properties of 3'-methylflavone and 3'-methylflavanone.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are pre-treated with various concentrations of the test compounds (e.g., 1, 5, 10, 20 µM) for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Reaction)
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
Griess Reagent Preparation: The Griess reagent is a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Mix equal volumes of the cell supernatant and the Griess reagent in a 96-well plate.
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Cytokine Measurement (Luminex Assay)
This multiplex immunoassay allows for the simultaneous quantification of multiple cytokines in a single sample.
-
Sample Preparation: Cell culture supernatants are collected after treatment.
-
Assay Procedure: The assay is performed using a commercial Luminex kit (e.g., Bio-Plex Pro™ Mouse Cytokine Assay) according to the manufacturer's instructions. Briefly, antibody-coupled magnetic beads specific for different cytokines are incubated with the samples.
-
Detection: After washing, a biotinylated detection antibody is added, followed by a streptavidin-phycoerythrin (PE) conjugate.
-
Data Acquisition: The beads are read on a Luminex analyzer, which measures the fluorescence intensity of PE for each bead, corresponding to the concentration of the specific cytokine.
-
Data Analysis: Cytokine concentrations are calculated based on standard curves generated for each analyte.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Incubation: After the treatment period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
Signaling Pathways
The anti-inflammatory effects of flavonoids are often mediated through the modulation of key signaling pathways involved in the inflammatory response. Based on the general literature for flavonoids, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are the most probable targets for 3'-methylated flavonoids.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory gene expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. 3'-Methylated flavonoids are hypothesized to inhibit this pathway by preventing the degradation of IκB.
Caption: Putative inhibition of the NF-κB signaling pathway by 3'-methylated flavonoids.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. Key MAPKs include p38, JNK, and ERK. Activation of these kinases leads to the activation of transcription factors, such as AP-1, which also promote the expression of pro-inflammatory genes. Flavonoids can inhibit the phosphorylation and activation of MAPKs.
Caption: Putative inhibition of the MAPK signaling pathway by 3'-methylated flavonoids.
Conclusion
While direct evidence for the anti-inflammatory properties of this compound B is currently lacking, studies on the structurally similar compounds 3'-methylflavone and 3'-methylflavanone demonstrate significant potential for this class of molecules. These compounds effectively inhibit the production of key inflammatory mediators, including nitric oxide and a range of pro-inflammatory cytokines. The likely mechanisms of action involve the inhibition of the NF-κB and MAPK signaling pathways.
Further research is imperative to isolate or synthesize and evaluate the bioactivity of this compound B to confirm if it shares the promising anti-inflammatory properties of its flavonoid analogs. Such studies would be a valuable contribution to the development of novel anti-inflammatory agents.
3'-Methylflavokawin B: A Comprehensive Technical Guide for its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Methylflavokawin B (FKB), a naturally occurring chalcone, has emerged as a promising therapeutic agent with significant anti-cancer and anti-inflammatory properties. Preclinical studies have demonstrated its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis in a variety of cancer cell lines. Furthermore, FKB has shown potent anti-inflammatory effects by modulating key signaling pathways. This technical guide provides an in-depth overview of the current research on FKB, including its mechanisms of action, quantitative efficacy data, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic utility of this compelling natural compound.
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. Within this class of compounds, chalcones represent an important subgroup characterized by an open C3 bridge between two aromatic rings. This compound B (FKB), a methoxylated chalcone, has garnered significant scientific interest due to its potent and selective cytotoxic effects against various cancer cells, while exhibiting minimal toxicity to normal cells. This document synthesizes the existing preclinical data on FKB, offering a detailed examination of its therapeutic potential and the underlying molecular mechanisms.
Anti-Cancer Activity
FKB has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, including those of the breast, cholangiocarcinoma, and human squamous cell carcinoma. In vivo studies have further substantiated its anti-tumor efficacy.
Quantitative Data: In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of FKB in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| SNU-478 | Human Cholangiocarcinoma | 69.4 | 72 | [1] |
| KB | Human Squamous Carcinoma | 17.6 - 70.4 | Not Specified | [2] |
| A375 | Human Epithelial Melanoma | 7.6 µg/mL | 24 | [3] |
| A2058 | Human Skin Lymph Node Melanoma | 10.8 µg/mL | 24 | [3] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and the assay used.[4][5][6][7]
Quantitative Data: In Vivo Efficacy
Preclinical animal models have provided evidence for the anti-tumor activity of FKB in vivo.
| Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Citation |
| Cholangiocarcinoma (SNU-478 xenograft) | Mouse | FKB in combination with cisplatin/gemcitabine | Significant inhibition compared to control | [1] |
| Human Squamous Carcinoma (KB xenograft) | Nude Mice | Not Specified | Significant inhibition | [2] |
| Melanoma (A375 xenograft) | Athymic Nude Mice | 5 mg/kg FKB | Inhibition of tumor growth | [3] |
| Breast Cancer (4T1) | Balb/c Mice | 20 mg/kg proguanil (related study) | 55% suppression of tumor enlargement | [8] |
Anti-Inflammatory Activity
FKB has demonstrated potent anti-inflammatory effects in both in vitro and in vivo models. Its mechanism of action involves the suppression of key inflammatory mediators and signaling pathways.
Quantitative Data: In Vitro and In Vivo Efficacy
| Model | Key Findings | Quantitative Data | Citation |
| LPS-induced RAW 264.7 macrophages | Inhibition of NO and PGE2 production, decreased TNF-α secretion. | - | [9] |
| LPS-challenged mice | Reduction of serum NO levels. | NO concentration reduced from 28.8 µM to 3.8 µM with 200 mg/kg FKB. | [9] |
| LPS-challenged mice | Suppression of iNOS, COX-2, and NF-κB protein expression in the liver. | - | [9] |
Mechanism of Action
FKB exerts its therapeutic effects through the modulation of several critical cellular signaling pathways, primarily the NF-κB and PI3K/Akt pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. FKB has been shown to inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of NF-κB.[9] This inhibition is thought to be mediated, at least in part, through the suppression of IκB kinase (IKK) activity.[10]
References
- 1. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavokawain B inhibits growth of human squamous carcinoma cells: Involvement of apoptosis and cell cycle dysregulation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proguanil Suppresses Breast Tumor Growth In Vitro and In Vivo by Inducing Apoptosis via Mitochondrial Dysfunction [mdpi.com]
- 9. Anti-inflammatory activity of Flavokawain B from Alpinia pricei Hayata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiol-reactive metal compounds inhibit NF-kappa B activation by blocking I kappa B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vitro Anticancer Efficacy of Flavokawain B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavokawain B (FKB), a naturally occurring chalcone isolated from the kava plant (Piper methysticum), has emerged as a promising candidate in anticancer research.[1] Extensive in vitro studies have demonstrated its cytotoxic effects across a range of cancer cell lines. This technical guide synthesizes the current understanding of FKB's in vitro anticancer activities, focusing on its molecular mechanisms, effects on cellular processes, and the experimental methodologies used to elucidate these properties.
Pro-Apoptotic and Cell Cycle Arrest Mechanisms
Flavokawain B exerts its anticancer effects primarily through the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cell proliferation.[2][3] These effects are mediated by the modulation of several key signaling pathways and regulatory proteins.
Induction of Apoptosis
FKB has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] A key event in the intrinsic pathway is the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[1] This, in turn, activates a cascade of caspases, including caspase-3, -7, -8, and -9, which are the executioners of apoptosis.[1][2]
FKB modulates the expression of Bcl-2 family proteins, which are critical regulators of the intrinsic apoptotic pathway. It upregulates the expression of pro-apoptotic proteins such as Bax, Bak, Bim, and Puma, while downregulating anti-apoptotic proteins like Bcl-2 and Survivin.[1][2][3] This shift in the Bax/Bcl-2 ratio is a crucial determinant in FKB-induced apoptosis.[1][3]
In the extrinsic pathway, FKB has been observed to increase the expression of death receptors like DR5 and Fas, making cancer cells more susceptible to apoptotic signals.[1][4]
Cell Cycle Arrest
A significant mechanism of FKB's antiproliferative action is its ability to induce cell cycle arrest, predominantly at the G2/M phase.[1][2] This arrest prevents cancer cells from proceeding through mitosis and dividing. The G2/M arrest is often associated with the downregulation of key cell cycle regulatory proteins, including cyclin B1, cdc2, and cdc25c, and the upregulation of inhibitory proteins like Myt1.[1][2]
Key Signaling Pathways Modulated by Flavokawain B
The anticancer effects of Flavokawain B are orchestrated through its influence on several critical signaling pathways that govern cell survival, proliferation, and inflammation.
NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. FKB has been shown to inhibit the NF-κB signaling pathway.[1] It can prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent activation of target genes.[1]
PI3K/Akt Pathway
The PI3K/Akt pathway is a major signaling cascade that promotes cell survival and proliferation. FKB has been demonstrated to suppress the activation of this pathway in various cancer cells, including cholangiocarcinoma.[5][6] By inhibiting the phosphorylation of Akt (P-Akt), FKB can effectively block downstream signaling that would otherwise promote cancer cell survival.[5][6]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and p38, is also implicated in FKB's mechanism of action.[1] Activation of the JNK-mediated apoptotic pathway has been observed following FKB treatment, contributing to its cell-killing effects.[1]
Quantitative Effects of Flavokawain B on Cancer Cell Lines
The cytotoxic and antiproliferative effects of Flavokawain B have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Cell Line | Cancer Type | IC50 Value | Time (h) | Reference |
| SNU-478 | Cholangiocarcinoma | 69.4 µM | 72 | [5] |
| 143B | Osteosarcoma | ~3.5 µM | 72 | [2] |
| MCF-7 | Breast Cancer | ~33 µM | Not Specified | [7] |
| MDA-MB-231 | Breast Cancer | ~12 µM | Not Specified | [7] |
| HepG2 | Liver Cancer | 15.3 ± 0.2 µM | Not Specified | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the in vitro anticancer effects of Flavokawain B.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.[9]
-
Treatment: The cells are then treated with various concentrations of Flavokawain B (e.g., 1.25–10 µg/mL) for specific durations (e.g., 24, 48, or 72 hours).[2][9] A vehicle control (e.g., 0.1% DMSO) is run in parallel.[9]
-
MTT Addition: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[10][11]
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[11][12] The plate is then shaken on an orbital shaker for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9][11]
-
Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the untreated control cells.[9]
Cell Cycle Analysis (Propidium Iodide Staining)
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with FKB for a specified time, then harvested by trypsinization and washed with cold PBS.[13]
-
Fixation: The cells are fixed in ice-cold 70% ethanol overnight at -20°C.[13][14]
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide and RNase A for 30 minutes in the dark.[13][15] RNase A is included to ensure that only DNA is stained.[15]
-
Flow Cytometry: The DNA content of the cells is then analyzed using a flow cytometer.[13]
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.[13]
Western Blotting for Protein Expression
Western blotting is employed to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Cells are treated with FKB, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved PARP, p-Akt).[5][16][17][18][19] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software, with a housekeeping protein like β-actin used as a loading control.[17]
Visualizing the Mechanisms of Flavokawain B
The following diagrams illustrate the key signaling pathways affected by Flavokawain B and a general workflow for its in vitro evaluation.
Caption: Key signaling pathways modulated by Flavokawain B.
References
- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavokawain B, a novel, naturally occurring chalcone, exhibits robust apoptotic effects and induces G2/M arrest of a uterine leiomyosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
- 6. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavokawain derivative FLS induced G2/M arrest and apoptosis on breast cancer MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-kappaB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchhub.com [researchhub.com]
- 13. Induction of Apoptosis and Cell Cycle Arrest by Flavokawain C on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Bcl-2 and Bax expression in thyroid tumours. An immunohistochemical and western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Flavokawain B: A Technical Guide to Its Mechanism of Apoptosis Induction in Tumor Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flavokawain B (FKB), a naturally occurring chalcone derived from the kava plant (Piper methysticum), has emerged as a potent anti-cancer agent with demonstrated efficacy across a range of tumor cell lines.[1][2][3][4][5] Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, through a multi-faceted approach that engages several key signaling pathways. FKB's ability to simultaneously trigger intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum (ER) stress-mediated apoptotic pathways, often initiated by the generation of reactive oxygen species (ROS) and coupled with cell cycle arrest, makes it a compelling candidate for further therapeutic development. This technical guide provides a comprehensive overview of the molecular mechanisms underlying FKB-induced apoptosis, detailed experimental protocols for its study, and a summary of its cytotoxic efficacy.
Cytotoxic Activity of Flavokawain B
FKB exhibits potent cytotoxic and anti-proliferative effects against a diverse array of cancer cell lines in a dose- and time-dependent manner.[1][3] The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, vary across different tumor types, highlighting a degree of selective activity.
| Cell Line | Cancer Type | IC50 Value | Reference |
| 143B | Osteosarcoma | ~1.97 µg/mL (~3.5 µM) | [3][5] |
| HSC-3 | Oral Carcinoma | 4.9 µg/mL | [6] |
| A375 | Melanoma | 7.6 µg/mL | [7] |
| MDA-MB-231 | Breast Cancer | ~12 µM | [2] |
| A2058 | Melanoma | 10.8 µg/mL | [7] |
| MCF-7 | Breast Cancer | ~33 µM | [2] |
| SNU-478 | Cholangiocarcinoma | 69.4 µM | [1] |
Core Mechanisms of Apoptosis Induction
FKB's pro-apoptotic activity is not mediated by a single mechanism but rather by the coordinated activation of multiple signaling cascades that converge on the activation of caspases, the executioner enzymes of apoptosis.
The Intrinsic (Mitochondrial) Pathway
The mitochondrial pathway is a central mechanism in FKB-induced apoptosis.[4][8] Treatment with FKB leads to a dysregulation of the Bcl-2 family of proteins, which are critical regulators of mitochondrial integrity.[3][4][5]
-
Upregulation of Pro-Apoptotic Proteins: FKB increases the expression of pro-apoptotic members like Bax, Bak, Bim, and Puma.[3][4][5]
-
Downregulation of Anti-Apoptotic Proteins: Concurrently, it suppresses the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3][4][5][8]
This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of key apoptogenic factors like cytochrome c into the cytosol.[2][4][8][9][10] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently leading to the cleavage and activation of executioner caspases like caspase-3 and -7.[2][3][4][8]
The Extrinsic (Death Receptor) Pathway
FKB can also initiate apoptosis via the extrinsic pathway by modulating the expression and activity of cell surface death receptors.[3][5] Studies have shown that FKB treatment upregulates the expression of Fas and Death Receptor 5 (DR5).[3][9][11][12] The binding of ligands to these receptors triggers a signaling cascade that results in the recruitment of adaptor proteins and the activation of the initiator caspase-8.[3][4][9] Activated caspase-8 can then directly cleave and activate executioner caspases or amplify the apoptotic signal by cleaving Bid (tBid), which then engages the mitochondrial pathway.
The Endoplasmic Reticulum (ER) Stress Pathway
A growing body of evidence indicates that FKB can induce apoptosis through the induction of ER stress.[4][13] The accumulation of unfolded proteins in the ER, triggered by FKB, activates the Unfolded Protein Response (UPR).[14][15] Prolonged or overwhelming ER stress leads to the upregulation of the pro-apoptotic transcription factor CHOP (GADD153) and activation of ER-resident caspases, such as caspase-12 and caspase-4, which contribute to the overall apoptotic response.[4][9][13]
Upstream Signaling and Regulatory Events
Induction of Reactive Oxygen Species (ROS)
A primary event in FKB's mechanism is the rapid generation of intracellular ROS.[4][6][9] This oxidative stress acts as a key upstream trigger, initiating damage to mitochondria and the ER, thereby activating the intrinsic and ER stress-mediated apoptotic pathways.[7][16] The use of antioxidants like N-acetylcysteine (NAC) has been shown to block FKB-induced ROS generation and subsequently inhibit apoptosis, confirming the critical role of ROS in its mode of action.[9]
Modulation of Key Survival Pathways
FKB's pro-apoptotic effects are amplified by its ability to inhibit critical pro-survival signaling pathways within cancer cells.
-
PI3K/Akt Pathway: FKB has been shown to suppress the phosphorylation and activation of Akt, a key kinase that promotes cell survival and inhibits apoptosis.[1] Inhibition of the PI3K/Akt pathway sensitizes cancer cells to apoptotic stimuli.
-
MAPK Pathway: FKB's effect on the mitogen-activated protein kinase (MAPK) pathway is context-dependent. It has been reported to activate the pro-apoptotic JNK pathway while downregulating the pro-survival p38 MAPK pathway in certain cancer types.[4][6][8][9]
Induction of G2/M Cell Cycle Arrest
In addition to inducing apoptosis, FKB frequently causes cell cycle arrest at the G2/M transition phase.[2][3][4][5][8][9][11] This arrest prevents cancer cells from proceeding through mitosis and is mechanically linked to the downregulation of key cell cycle regulatory proteins, including Cyclin B1, cdc2, and cdc25c.[3][4][9] This halt in proliferation provides a window for apoptotic mechanisms to take effect, ultimately leading to cell death.
Experimental Protocols for Studying FKB-Induced Apoptosis
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of FKB concentrations (e.g., 0-100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[17]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Analysis of Apoptosis (Annexin V/PI Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20][21]
-
Cell Culture and Treatment: Seed cells in 6-well plates, treat with FKB for the desired time, and include both floating and adherent cells for analysis.
-
Harvesting: Collect floating cells from the media. Gently detach adherent cells using trypsin-EDTA. Combine and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet twice with cold PBS to remove residual media.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Following FKB treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, p-Akt, β-actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[17] Use β-actin or GAPDH as a loading control.
Conclusion and Future Directions
Flavokawain B demonstrates significant potential as an anti-cancer therapeutic agent by inducing apoptosis through the simultaneous engagement of the intrinsic, extrinsic, and ER stress pathways. Its ability to generate ROS and inhibit critical cell survival signals like the PI3K/Akt pathway further underscores its multi-targeted efficacy. The robust induction of G2/M cell cycle arrest complements its apoptotic action, effectively halting tumor cell proliferation and promoting cell death.
Future research should focus on comprehensive in vivo studies to validate these in vitro findings in relevant tumor xenograft models.[3] Investigating the synergistic effects of FKB in combination with conventional chemotherapeutic agents could reveal novel treatment strategies to overcome drug resistance and enhance therapeutic outcomes.[1][11] Further elucidation of its specific molecular targets will be crucial for its clinical translation and the development of next-generation chalcone-based cancer therapies.
References
- 1. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
- 2. Flavokawain derivative FLS induced G2/M arrest and apoptosis on breast cancer MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The In Vitro and In Vivo Anticancer Properties of Chalcone Flavokawain B through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavokawain B induces apoptosis of non-small cell lung cancer H460 cells via Bax-initiated mitochondrial and JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. for.nchu.edu.tw [for.nchu.edu.tw]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Flavokawain B, a novel, naturally occurring chalcone, exhibits robust apoptotic effects and induces G2/M arrest of a uterine leiomyosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flavokawain B, a kava chalcone, induces apoptosis via up-regulation of death-receptor 5 and Bim expression in androgen receptor negative, hormonal refractory prostate cancer cell lines and reduces tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of glioma growth by flavokawain B is mediated through endoplasmic reticulum stress induced autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-Esterified Fatty Acid Induces ER Stress-Mediated Apoptosis via ROS/MAPK Signaling Pathway in Bovine Mammary Epithelial Cells [mdpi.com]
- 15. tabaslab.com [tabaslab.com]
- 16. Flavokawain B and Doxorubicin Work Synergistically to Impede the Propagation of Gastric Cancer Cells via ROS-Mediated Apoptosis and Autophagy Pathways [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. scispace.com [scispace.com]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
An In-depth Technical Guide to the Physicochemical Properties of 3'-Methylflavokawin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Methylflavokawin B is a naturally occurring chalcone, a type of flavonoid, that has garnered interest within the scientific community. As with any compound being investigated for potential therapeutic applications, a thorough understanding of its physicochemical properties is paramount. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability, efficacy, and potential for drug development. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound B, detailed experimental protocols for their determination, and insights into its potential biological activities and associated signaling pathways.
Physicochemical Properties
The fundamental physicochemical properties of this compound B are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing formulation strategies.
| Property | Value | Reference(s) |
| IUPAC Name | (E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | [1] |
| Synonyms | This compound, 1044743-35-2, CHEMBL518309 | [1][2][3] |
| Molecular Formula | C₁₈H₁₈O₅ | [1][2] |
| Molecular Weight | 314.33 g/mol | [2] |
| Exact Mass | 314.115 g/mol | [1] |
| XlogP | 3.8 | [1] |
| Topological Polar Surface Area (TPSA) | 76.0 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Solubility (LogS) | -3.907 | [1] |
| Water Solubility (ESOL) | -4.264 | [1] |
| Lipophilicity (LogD) | 3.051 | [1] |
| Molecular Complexity | 414.0 | [1] |
ADME (Absorption, Distribution, Metabolism, Excretion) Properties
While specific quantitative ADME data for this compound B are not extensively published, the general characteristics of methylated flavonoids provide valuable insights into its likely behavior. Methylation is a key structural feature that significantly enhances the drug-like properties of flavonoids.
| ADME Parameter | General Properties of Methylated Flavonoids | Reference(s) |
| Intestinal Absorption | Methylation of hydroxyl groups in flavonoids has been shown to greatly improve their intestinal transport. This is demonstrated in Caco-2 cell Transwell experiments where methylated flavones exhibit higher apparent permeability. | [4] |
| Metabolic Stability | Methylated flavonoids exhibit dramatically increased metabolic stability. The methyl "capping" of free hydroxyl groups prevents rapid phase II conjugation (glucuronidation and sulfation), which is a primary route of elimination for many polyphenols. This shifts metabolism to the generally less efficient CYP-mediated oxidation pathways, leading to a longer biological half-life. | [4] |
| Protein Binding | Flavonoids, in general, are known to bind to plasma proteins, with human serum albumin (HSA) being a primary binding protein. The extent of this binding can influence the free fraction of the compound available to exert its biological effect. While specific data for this compound B is unavailable, flavonoids can exhibit extensive plasma protein binding, often exceeding 99%. | [5][6] |
Signaling Pathway Activity
Direct studies on the signaling pathways modulated by this compound B are limited. However, extensive research on the closely related compound, Flavokawin B , provides a strong indication of potential mechanisms of action. Flavokawin B has been shown to be a potent anti-inflammatory agent that exerts its effects through the inhibition of the NF-κB (Nuclear Factor-κB) signaling pathway .[7] This inhibition is achieved by directly targeting and preventing the formation of the TLR2-MyD88 complex, a key upstream event in the activation of NF-κB.[7] Given the structural similarity, it is plausible that this compound B may share this or similar mechanisms of action.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline standard protocols for assessing key ADME properties of flavonoid compounds like this compound B.
Caco-2 Permeability Assay
This in vitro assay is widely used to predict the intestinal absorption of compounds. It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Methodology:
-
Cell Culture and Seeding: Caco-2 cells are cultured in a suitable medium (e.g., MEM with 10% FBS, 1% NEAA, and antibiotics).[8] For the assay, cells are seeded onto permeable Transwell inserts (e.g., 12-well plates) at a density of approximately 8 x 10⁴ cells/cm² and grown for 19-21 days to form a confluent monolayer.[8]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). A TEER value above 300 Ω·cm² typically indicates a well-formed barrier.[9]
-
Permeability Experiment (Apical to Basolateral):
-
The culture medium is replaced with a transport buffer (e.g., HBSS).
-
The test compound (this compound B) is added to the apical (AP) chamber.
-
Samples are collected from the basolateral (BL) chamber at specified time intervals (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the compound in the collected samples is quantified using a suitable analytical method like LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the insert.
-
C₀ is the initial concentration of the compound in the apical chamber.
-
Liver Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes. It is a key indicator of metabolic clearance.
Methodology:
-
Preparation: Human liver microsomes are thawed and diluted to a working concentration (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[10] A stock solution of the test compound is prepared.
-
Reaction Mixture: The reaction mixture contains the liver microsomes, the test compound (e.g., 1 µM), and is pre-warmed to 37°C.[10]
-
Initiation: The metabolic reaction is initiated by adding a cofactor regenerating system, typically NADPH.[10][11]
-
Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45 minutes).[10]
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11]
-
Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint). The natural logarithm of the percentage of compound remaining is plotted against time, and the slope of the linear regression gives the elimination rate constant (k).
-
t₁/₂ = 0.693 / k
-
CLint (µL/min/mg protein) = (k * 1000) / [protein concentration]
-
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the fraction of a compound that is bound to plasma proteins, which is crucial for understanding its distribution and the concentration of free, active drug.
Methodology:
-
Apparatus Setup: An equilibrium dialysis apparatus (e.g., RED device) is used, which consists of two chambers separated by a semipermeable membrane that allows free drug to pass but retains proteins.[12]
-
Sample Preparation: Plasma is placed in one chamber (the donor chamber), and a buffer solution (e.g., PBS, pH 7.4) is placed in the other chamber (the receiver chamber).[12]
-
Compound Addition: The test compound is added to the plasma-containing chamber.
-
Equilibration: The apparatus is incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-24 hours) to allow the free compound to reach equilibrium across the membrane.[12]
-
Sampling and Analysis: After incubation, aliquots are taken from both the plasma chamber and the buffer chamber. The total concentration in the plasma chamber and the free concentration in the buffer chamber are measured by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as: fu = [Concentration in buffer chamber] / [Concentration in plasma chamber]
Conclusion
This compound B possesses physicochemical properties, such as high lipophilicity (XlogP 3.8) and a molecular structure amenable to crossing biological membranes, that suggest it could have favorable ADME characteristics for a potential therapeutic agent. The methylation of its flavonoid core is a critical feature that likely enhances its metabolic stability and intestinal absorption compared to its unmethylated counterparts.[4] While its direct effects on signaling pathways require further investigation, the known anti-inflammatory mechanism of the related compound Flavokawin B via NF-κB inhibition provides a compelling avenue for future research.[7] The experimental protocols detailed in this guide offer a standardized framework for researchers to further characterize the pharmacokinetic and pharmacodynamic profile of this compound B, facilitating its continued evaluation in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced bioactivity of silybin B methylation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Cytotoxicity and Aromatase Inhibitory Activity of Flavonoids: Synthesis, Molecular Docking and In silico ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma Protein Binding of Herbal-Flavonoids to Human Serum Albumin and Their Anti-proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Flavokawain B inhibits NF-κB inflammatory signaling pathway activation in inflammatory bowel disease by targeting TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. bioivt.com [bioivt.com]
A Technical Guide to the Preliminary Toxicity Screening of 3'-Methylflavokawin B
Disclaimer: As of the latest literature review, specific preliminary toxicity data for 3'-Methylflavokawin B is not publicly available. This document, therefore, serves as an in-depth, hypothetical technical guide outlining a standard preliminary toxicity screening protocol for a novel compound of this class. The data and specific outcomes presented herein are illustrative and intended to provide researchers, scientists, and drug development professionals with a representative framework for such an evaluation.
Introduction
This compound B is a chalcone derivative, a class of compounds known for a wide range of biological activities. As with any novel therapeutic candidate, a thorough evaluation of its safety profile is paramount before proceeding to later-stage preclinical and clinical development. Preliminary toxicity screening is the first crucial step in this process, designed to identify potential acute toxicity and to establish an initial safety window. This guide details a multi-tiered approach for the preliminary toxicity assessment of this compound B, encompassing in vitro cytotoxicity, a general in vivo lethality assay, and an acute oral toxicity study in a rodent model.
In Vitro Cytotoxicity Assessment: MTT Assay
The initial evaluation of cytotoxicity is performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in metabolically active cells, providing an indication of cell viability.[1][2][3][4][5] A decrease in metabolic activity is considered a marker of cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Culture: Human hepatocellular carcinoma (HepG2) and human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: A stock solution of this compound B is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells, including controls, is maintained at ≤0.1%.
-
Incubation: The cells are treated with the various concentrations of this compound B and incubated for 24 and 48 hours.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined using non-linear regression analysis.
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Incubation Time (hours) | Hypothetical IC₅₀ (µM) |
| HepG2 (Liver) | 24 | 45.2 |
| 48 | 28.7 | |
| HEK293 (Kidney) | 24 | 68.5 |
| 48 | 42.1 |
General Toxicity Screening: Brine Shrimp Lethality Assay (BSLA)
The Brine Shrimp Lethality Assay is a simple, rapid, and cost-effective method for the preliminary screening of general toxicity.[6][7][8][9] It is a well-established bioassay for evaluating the cytotoxic properties of natural products and other chemical compounds.
Experimental Protocol: Brine Shrimp Lethality Assay
-
Hatching of Brine Shrimp: Brine shrimp (Artemia salina) eggs are hatched in a container filled with artificial seawater under constant aeration and illumination for 48 hours.
-
Preparation of Test Solutions: this compound B is dissolved in DMSO and then serially diluted with artificial seawater to obtain final concentrations ranging from 10 µg/mL to 1000 µg/mL.
-
Assay Procedure: Ten mature nauplii (larvae) are transferred into each vial containing the test solutions. The final volume in each vial is made up to 5 mL with artificial seawater.
-
Incubation and Observation: The vials are maintained under illumination. After 24 hours, the number of surviving shrimp in each vial is counted.
-
Data Analysis: The percentage of mortality is calculated for each concentration. The lethal concentration 50% (LC₅₀) is determined using probit analysis.
Data Presentation: Hypothetical BSLA Results
| Compound | Hypothetical LC₅₀ (µg/mL) | Toxicity Classification |
| This compound B | 125.6 | Moderately Toxic |
| Potassium Dichromate (Positive Control) | 22.4 | Highly Toxic |
Classification based on standard toxicity indices where LC₅₀ < 30 µg/mL is highly toxic, 30-1000 µg/mL is toxic, and > 1000 µg/mL is non-toxic.
In Vivo Acute Oral Toxicity Assessment
An acute oral toxicity study is conducted to determine the potential adverse health effects of a single, high-dose exposure to a substance. The protocol follows the OECD Guideline 423 (Acute Toxic Class Method).[10][11][12][13][14]
Experimental Protocol: Acute Toxic Class Method
-
Animals: Healthy, nulliparous, non-pregnant female Wistar rats (8-12 weeks old) are used. The animals are acclimatized for at least 5 days before the study.
-
Housing: Rats are housed in standard polycarbonate cages with free access to standard pellet diet and purified water.
-
Dosing Procedure: A stepwise procedure is used with three animals per step.
-
Step 1: A starting dose of 300 mg/kg body weight of this compound B (suspended in 0.5% carboxymethyl cellulose) is administered orally by gavage to one group of three rats.
-
Step 2: If no mortality occurs, a higher dose of 2000 mg/kg is administered to a new group of three rats.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes immediately after dosing, at 4 hours, and daily for 14 days.
-
Necropsy: All animals are subjected to gross necropsy at the end of the 14-day observation period.
-
Endpoint: The primary endpoint is the classification of the substance's toxicity based on the observed mortality at specific dose levels.
Data Presentation: Hypothetical Acute Oral Toxicity Findings
| Dose (mg/kg) | Number of Animals | Mortality (within 14 days) | Key Clinical Signs | GHS Classification |
| 300 | 3 | 0/3 | No significant signs observed. | - |
| 2000 | 3 | 1/3 | Lethargy and piloerection observed in all animals within the first 24 hours, resolving by day 3. | Category 5 (May be harmful if swallowed) |
Based on these hypothetical results, the LD₅₀ is estimated to be greater than 2000 mg/kg.
Visualizations
Experimental Workflow
Potential Cytotoxic Signaling Pathway
Logical Relationship of Screening Tiers
Conclusion
This guide outlines a representative preliminary toxicity screening for the novel compound this compound B. The hypothetical results from the multi-tiered approach—encompassing in vitro cytotoxicity, general lethality, and in vivo acute oral toxicity—suggest that this compound B exhibits moderate cytotoxicity and a low order of acute oral toxicity. Based on this illustrative profile, the compound could be considered for further, more detailed sub-chronic toxicity studies. This systematic evaluation is fundamental in early-stage drug development to de-risk candidates and ensure that only compounds with a promising safety profile advance in the pipeline.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Toxicity with Brine Shrimp Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oamjms.eu [oamjms.eu]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. m.youtube.com [m.youtube.com]
- 13. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 14. downloads.regulations.gov [downloads.regulations.gov]
A Technical Guide to the Bioactive Chalcones of Kava (Piper methysticum)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The kava plant (Piper methysticum), a cornerstone of Pacific Islander tradition, is a rich source of bioactive compounds beyond its well-known kavalactones. Among these are the natural chalcones—Flavokawain A, B, and C—which have garnered significant scientific interest for their potent and diverse pharmacological activities.[1][2] These compounds, characterized by their classic 1,3-diaryl-2-propen-1-one backbone, have demonstrated promising anti-cancer, anti-inflammatory, and antioxidant properties in a multitude of preclinical studies.[1][3] Flavokawain A, the most abundant of the three, exhibits significant anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK, and induces apoptosis in cancer cells through mitochondria-dependent mechanisms.[1][2] Flavokawain B, while noted for being a more potent cytotoxic agent in some cancer cell lines, also displays strong anti-inflammatory and pro-apoptotic activities, though its potential for hepatotoxicity remains a subject of investigation.[1][4][5] Flavokawain C has also emerged as a powerful anti-cancer agent, inducing cell cycle arrest and apoptosis in various cancer models.[1][6] This technical guide provides an in-depth overview of the natural chalcones found in the kava plant, summarizing their physicochemical properties, detailing their bioactivities with quantitative data, elucidating the signaling pathways they modulate, and providing detailed experimental protocols for their study.
Physicochemical Properties of Kava Chalcones (Flavokawains)
Three primary chalcones have been isolated and identified from the roots and rhizomes of the kava plant: Flavokawain A (FKA), Flavokawain B (FKB), and Flavokawain C (FKC).[1][7] FKA is the most abundant, constituting approximately 0.46% of kava extracts, followed by FKB (0.015%) and FKC (0.012%).[1] All three share a 2'-hydroxy-4',6'-dimethoxychalcone backbone, differing only in the substitution at the R-4 position of the B-ring.[1]
| Property | Flavokawain A | Flavokawain B | Flavokawain C |
| Molecular Formula | C₁₈H₁₈O₅ | C₁₇H₁₆O₄ | C₁₇H₁₆O₅ |
| Molecular Weight | 314.33 g/mol | 284.31 g/mol | 300.31 g/mol |
| Physical Appearance | Yellow Crystalline | Yellow Crystalline | Yellow Crystalline |
| Melting Point | 111-115°C | 96-98°C | 185-188°C |
| Chemical Structure | 4-methoxy-2'-hydroxy-4',6'-dimethoxychalcone | 2'-hydroxy-4',6'-dimethoxychalcone | 4-hydroxy-2'-hydroxy-4',6'-dimethoxychalcone |
Table 1: Summary of the physicochemical properties of Flavokawain A, B, and C.[1]
Bioactivities and Mechanisms of Action
Flavokawain A (FKA)
Flavokawain A has demonstrated significant anti-inflammatory, anti-cancer, and antioxidant activities.
2.1.1 Anti-Inflammatory Activity
FKA effectively suppresses inflammatory responses in cellular models. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, FKA inhibits the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][6] This action is mediated through the inhibition of multiple key signaling pathways.
FKA blocks the activation of Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), two critical transcription factors that regulate the expression of pro-inflammatory genes.[6] Upstream of this, FKA inhibits the phosphorylation and activation of c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK).[1][6] It also suppresses the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][5] Furthermore, FKA's anti-inflammatory effects have been linked to the regulation of the PI3K/Akt signaling pathway.[8]
2.1.2 Anti-Cancer Activity
FKA exhibits potent anti-cancer effects, particularly in bladder cancer models.[2] Its mechanism is dependent on the p53 tumor suppressor status of the cancer cells. In p53 wild-type bladder cancer cells (e.g., RT4), FKA induces a G1 phase cell cycle arrest.[9] This is achieved by increasing the expression of cell cycle inhibitors p21 and p27, which in turn inhibits cyclin-dependent kinase 2 (CDK2) activity.[9]
Conversely, in p53-mutant bladder cancer cells (e.g., T24), FKA induces a G2/M arrest.[9] FKA also triggers mitochondria-dependent apoptosis in T24 cells, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol.[2][4] This process is dependent on the pro-apoptotic protein Bax and involves the cleavage and activation of caspase-9 and caspase-3, leading to PARP cleavage and programmed cell death.[1][4] FKA also downregulates the expression of key inhibitor of apoptosis proteins (IAPs) such as XIAP and survivin.[2][4]
2.1.3 Antioxidant Activity
Both FKA and FKB activate key cellular stress response pathways. In HepG2 human hepatocyte cells, FKA activates the transcription factor Nrf2, which upregulates the expression of antioxidant genes like HMOX1 and GCLC, leading to a significant increase in total glutathione levels.[4] This Nrf2 activation confers protection against oxidative stress; pretreatment with FKA mitigates cell death induced by a subsequent challenge with hydrogen peroxide.[4] FKA also activates Heat Shock Factor 1 (HSF1), a key regulator of the heat shock or cellular stress response.[4]
| Bioactivity (FKA) | Cell Line | IC₅₀ / EC₅₀ / Effective Concentration | Reference |
| Anti-Proliferation | T24, EJ, RT4 (Bladder) | 25 µg/mL caused 80-95% inhibition | [8] |
| Colony Formation | T24 (Bladder) | IC₅₀ ≈ 9.5 µg/mL (≈30 µM) | [4] |
| Nrf2 Activation | HepG2 (Liver) | EC₅₀ = 14.1 ± 1.3 µM | [10] |
| Anti-Inflammation | Primary Splenocytes | 2-30 µM suppressed pro-inflammatory cytokines | [5] |
Table 2: Quantitative Bioactivity Data for Flavokawain A.
Flavokawain B (FKB)
Flavokawain B is a potent cytotoxic and anti-inflammatory agent, though its bioactivity is sometimes associated with potential hepatotoxicity.
2.2.1 Anti-Cancer Activity
FKB is cytotoxic to a broad range of cancer cell lines, including osteosarcoma, synovial sarcoma, colon cancer, and oral squamous carcinoma.[1][11][12][13] A primary mechanism of FKB is the induction of G2/M phase cell cycle arrest.[11][14] This is accomplished by decreasing the levels of key cell cycle proteins cdc2, cyclin B1, and cdc25c, while increasing the level of the inhibitory kinase Myt1.[1][11]
FKB is a powerful inducer of apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[14][15] It activates initiator caspases-8 and -9, as well as the executioner caspase-3/7.[11][14] FKB modulates the Bcl-2 family of proteins, down-regulating anti-apoptotic members like Bcl-2 and survivin, while up-regulating pro-apoptotic members such as Bax, Puma, and Fas.[11][14] This dual action leads to efficient execution of the apoptotic program.
2.2.2 Anti-Inflammatory Activity & Hepatotoxicity
Similar to FKA, FKB demonstrates anti-inflammatory properties in LPS-stimulated RAW 264.7 cells, inhibiting the production of NO, PGE₂, and TNF-α.[1] It achieves this by preventing the degradation of the inhibitory subunit IκBα, thereby blocking the activation and nuclear translocation of NF-κB.[1]
FKB's potential for clinical use is complicated by concerns about hepatotoxicity.[4] In HepG2 liver cells, FKB caused significant cell death with an IC₅₀ of 23.2 µM, whereas FKA was not toxic up to 100 µM.[10] However, some argue that the concentration of FKB in typical kava extracts is too low to cause liver injury, and that toxicity cases may be due to contamination or other factors.[1]
| Bioactivity (FKB) | Cell Line | IC₅₀ / Effective Concentration | Reference |
| Cytotoxicity | HepG2 (Liver) | IC₅₀ = 23.2 ± 0.8 µM | [10] |
| Cytotoxicity | SYO-1 (Synovial Sarcoma) | IC₅₀ ≈ 2.0 µg/mL (≈7 µM) | [16] |
| Cytotoxicity | HS-SY-II (Synovial Sarcoma) | IC₅₀ ≈ 2.5 µg/mL (≈8.8 µM) | [16] |
| Anti-Proliferation | KB (Oral Squamous) | 5-20 µg/mL (17.6-70.4 µM) | [13] |
| Anti-Inflammation (NO) | RAW 264.7 (Macrophage) | IC₅₀ = 9.8 µM | [1] |
Table 3: Quantitative Bioactivity Data for Flavokawain B.
Flavokawain C (FKC)
Flavokawain C has been primarily investigated for its anti-cancer properties, showing efficacy against bladder, liver, and colon cancer cell lines.[1]
2.3.1 Anti-Cancer Activity
In bladder cancer cells (T24, RT4, EJ), FKC induces an anti-proliferative and apoptotic state at low micromolar concentrations.[1] In HCT 116 human colon carcinoma cells, FKC induces S-phase cell cycle arrest and apoptosis.[17] The apoptotic mechanism involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of endoplasmic reticulum (ER) stress, evidenced by the elevation of the GADD153 protein.[17][18] FKC's effects in HCT 116 cells are also associated with the modulation of MAPK and Akt signaling pathways, specifically increasing the phosphorylation of ERK1/2 while reducing phosphorylated Akt.[17]
| Bioactivity (FKC) | Cell Line | IC₅₀ / Effective Concentration | Reference |
| Anti-Proliferation | T24, RT4, EJ (Bladder) | IC₅₀ ≤ 17 µM | [1] |
| Anti-Proliferation | L02, HepG2 (Liver) | IC₅₀ < 60 µM | [1] |
| Cytotoxicity | HCT 116 (Colon) | IC₅₀ ≈ 50 µM | [17] |
Table 4: Quantitative Bioactivity Data for Flavokawain C.
Experimental Methodologies
The following sections provide detailed protocols for the extraction and biological evaluation of kava chalcones, synthesized from methods reported in the scientific literature.[4][7][11][19][20]
Extraction and Isolation of Flavokawains
This protocol describes a general method for the extraction and purification of flavokawains from dried kava root powder.
-
Extraction : Macerate dried, powdered kava root (e.g., 100 g) with a suitable solvent such as acetone or ethanol (e.g., 1 L) at room temperature for 24-48 hours with occasional agitation. Alternatively, use sonication for 1-2 hours to enhance extraction efficiency.[7]
-
Filtration and Concentration : Filter the mixture through Whatman No. 1 filter paper. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.
-
Column Chromatography : Apply the crude extract to a silica gel (60-120 mesh) column packed in hexane.
-
Elution : Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Fraction Collection and Analysis : Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. Visualize spots under UV light (254 nm).
-
Purification : Pool the fractions containing the compounds of interest (FKA, FKB, FKC) and re-chromatograph if necessary to achieve high purity. Concentrate the purified fractions to dryness to obtain the crystalline chalcones.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of flavokawains on cancer cell lines.[7][8]
-
Cell Seeding : Seed cells (e.g., T24, HCT 116, 143B) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment : Prepare serial dilutions of the flavokawain stock solution (dissolved in DMSO) in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired flavokawain concentrations. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation : Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker for 15 minutes.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Western Blot Analysis
This protocol details the detection of specific proteins in cell lysates to study signaling pathways.[15][20]
-
Sample Preparation : Culture and treat cells with flavokawains as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE : Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes. Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking : Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody (e.g., anti-NF-κB, anti-caspase-3, anti-Bax) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD imager or X-ray film.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with flavokawains.[1][19]
-
Cell Treatment and Harvesting : Seed cells in 6-well plates, treat with flavokawains for the desired time, and harvest both adherent and floating cells.
-
Fixation : Wash the cells with PBS and fix them by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining : Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS.
-
RNase Treatment : Resuspend the pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
Propidium Iodide Staining : Add Propidium Iodide (PI) staining solution to a final concentration of 50 µg/mL.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Directions
The natural chalcones from the kava plant—Flavokawain A, B, and C—represent a promising class of bioactive molecules with significant therapeutic potential. Their ability to modulate critical cellular pathways involved in inflammation and cancer positions them as valuable lead compounds for drug development. FKA's potent anti-inflammatory and Bax-dependent pro-apoptotic activities, FKB's broad-spectrum cytotoxicity against various cancers, and FKC's efficacy in colon and bladder cancer models highlight the diverse and powerful nature of these compounds.
While preclinical data is robust, further research is necessary. Future studies should focus on comprehensive in vivo efficacy and safety profiling, including more detailed investigations into the hepatotoxicity concerns surrounding FKB. Elucidating the pharmacokinetic and pharmacodynamic properties of all three flavokawains is crucial for translating these promising laboratory findings into clinical applications. The development of synthetic analogs may also offer opportunities to enhance potency and improve safety profiles, ultimately paving the way for novel chalcone-based therapies for inflammatory diseases and cancer.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. Kavalactones from Piper methysticum, and their 13C NMR spectroscopic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bosterbio.com [bosterbio.com]
- 16. BiTE® Xenograft Protocol [protocols.io]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. bio-rad.com [bio-rad.com]
A Technical Guide to 3'-Methylflavokawin B and Its Role in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavokawain B (FKB), a naturally occurring chalcone predominantly found in the kava plant (Piper methysticum) and shell ginger (Alpinia pricei), has emerged as a compound of significant interest in oncology research.[1] Its demonstrated anti-proliferative and pro-apoptotic activities across various cancer cell lines have positioned it as a promising candidate for cancer chemoprevention and therapy. This technical guide provides an in-depth exploration of the molecular mechanisms underlying Flavokawain B's effects, with a primary focus on its well-documented role in inducing cell cycle arrest.
While the query specified "3'-Methylflavokawin B," the preponderance of scientific literature refers to "Flavokawain B." This document will focus on the biological activities of Flavokawain B, which is understood to be the compound of primary interest. The core of FKB's anti-cancer activity lies in its ability to halt cell division at critical checkpoints, thereby preventing the proliferation of malignant cells and sensitizing them to apoptotic cell death.
Mechanism of Action: G2/M Cell Cycle Arrest
Flavokawain B primarily induces cell cycle arrest at the G2/M transition phase in several cancer cell types, including oral carcinoma and adenoid cystic carcinoma.[1][2] This arrest is orchestrated through the targeted downregulation of key regulatory proteins that are essential for the cell's entry into mitosis.
Treatment of cancer cells with FKB leads to a dose-dependent reduction in the protein levels of:
-
Cyclin A and Cyclin B1 : These are regulatory subunits that bind to and activate Cyclin-Dependent Kinase 1 (CDK1). The Cyclin B1/CDK1 complex, also known as the Maturation-Promoting Factor (MPF), is the primary driver of entry into mitosis.[1][3][4]
-
Cdc2 (CDK1) : The catalytic subunit of the MPF complex. Its activity is crucial for the phosphorylation of numerous substrates that execute mitotic events.[1][4]
-
Cdc25C : A phosphatase that activates the Cyclin B1/CDK1 complex by removing inhibitory phosphates from CDK1.[1]
By reducing the expression of these essential proteins, FKB effectively prevents the formation and activation of the MPF complex, leading to a robust G2/M block.[1] This prevents the cell from entering mitosis, ultimately leading to apoptosis.
Caption: FKB-induced G2/M cell cycle arrest mechanism.
Core Signaling Pathways Modulated by Flavokawin B
The anti-cancer effects of FKB are not limited to the direct downregulation of cell cycle proteins. FKB modulates several critical signaling pathways that govern cell survival, proliferation, and death.
-
Akt and p38 MAPK Pathways : FKB has been shown to downregulate the phosphorylation of Akt and p38 MAPK.[1] The PI3K/Akt pathway is a major pro-survival pathway, and its inhibition by FKB contributes to the induction of apoptosis. The p38 MAPK pathway is involved in cellular stress responses, and its modulation by FKB is also linked to G2/M arrest and apoptosis.[1][5]
-
Reactive Oxygen Species (ROS) Generation : FKB treatment leads to an increase in intracellular ROS.[1] This oxidative stress is a key trigger for apoptosis, activating downstream pathways that lead to mitochondrial dysfunction and cell death. The antioxidant N-acetylcysteine (NAC) can block FKB-induced ROS generation and subsequently inhibit apoptosis, confirming the functional role of ROS in FKB's mechanism.[1][6]
-
Apoptosis Induction : FKB is a potent inducer of apoptosis through multiple convergent pathways:
-
Mitochondrial (Intrinsic) Pathway : FKB dysregulates the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[1][2] This promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to PARP cleavage and cell death.[2][6]
-
Death Receptor (Extrinsic) Pathway : FKB treatment increases the expression of the Fas death receptor, leading to the activation of caspase-8.[1]
-
Bim Upregulation : FKB significantly induces the expression of the pro-apoptotic BH3-only protein Bim.[2][7] Knockdown of Bim expression has been shown to attenuate the apoptotic effects of FKB, highlighting its critical role in mediating FKB-induced cell death.[2][7]
-
Caption: Key signaling pathways modulated by Flavokawain B.
Quantitative Data Summary
The efficacy of Flavokawain B varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a critical parameter in drug development.[8]
| Cell Line | Cancer Type | IC50 Value (48h) | Reference |
| ACC-2 | Oral Adenoid Cystic Carcinoma | 4.69 ± 0.43 µM | [2] |
| DU145 | Hormone-Refractory Prostate Cancer | More potent than on LNCaP/LAPC4 | [7] |
| PC-3 | Hormone-Refractory Prostate Cancer | More potent than on LNCaP/LAPC4 | [7] |
| HSC-3 | Oral Carcinoma | Effective concentration: 4.4 - 35.2 µM | [1] |
Table 1: Reported IC50 and effective concentrations of Flavokawain B in various cancer cell lines.
Key Experimental Protocols
This section provides detailed methodologies for the core experiments used to elucidate the role of Flavokawain B in cell cycle arrest.
Cell Viability and IC50 Determination (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment : Treat cells with a serial dilution of Flavokawain B (e.g., 0, 1, 5, 10, 25, 50 µM) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log concentration of FKB and use non-linear regression to determine the IC50 value.[8]
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.[9]
References
- 1. for.nchu.edu.tw [for.nchu.edu.tw]
- 2. Flavokawain B induces apoptosis of human oral adenoid cystic cancer ACC-2 cells via up-regulation of Bim and down-regulation of Bcl-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin—A Flavonoid with Therapeutic Potential [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Flavokawain B, a kava chalcone, induces apoptosis via up-regulation of death-receptor 5 and Bim expression in androgen receptor negative, hormonal refractory prostate cancer cell lines and reduces tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer.wisc.edu [cancer.wisc.edu]
Methodological & Application
Application Note: HPLC Method for the Quantification of 3'-Methylflavokawin B
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3'-Methylflavokawin B. This method is applicable for the analysis of this compound B in purified samples and complex matrices such as plant extracts. The protocol outlines sample preparation, chromatographic conditions, and method validation parameters, providing a reliable tool for researchers, scientists, and drug development professionals.
Introduction
This compound B is a naturally occurring chalcone with significant biological activities. Accurate and precise quantification of this compound is crucial for phytochemical studies, quality control of herbal products, and pharmacokinetic investigations. This document provides a detailed HPLC method developed for this purpose, demonstrating high sensitivity, linearity, and accuracy.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or phosphoric acid for mobile phase modification.
-
Standard: Purified this compound B (purity ≥ 98%).
Chromatographic Conditions
A gradient elution is employed to ensure optimal separation of this compound B from other matrix components.
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-10 min: 50-70% B10-15 min: 70-100% B15-16 min: 100-50% B16-20 min: 50% B (isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 355 nm |
| Run Time | 20 minutes |
Protocols
1. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound B standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
2. Sample Preparation (from Alpinia zerumbet leaves)
-
Drying and Grinding: Dry the plant leaves at 60°C for 3 days and grind them into a fine powder.[1]
-
Extraction:
-
Filtration: Filter the extract through a 0.45 µm syringe filter before HPLC injection.
Method Validation
The developed HPLC method was validated according to the International Conference on Harmonization (ICH) guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5]
Linearity
The linearity of the method was evaluated by analyzing the standard solutions at five different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy (Recovery)
Accuracy was determined by the recovery of spiked samples. A known amount of this compound B was added to a blank matrix and the recovery was calculated.
| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 5 | 99.2 | 1.8 |
| 10 | 101.5 | 1.2 |
| 25 | 98.9 | 1.5 |
Precision
Precision was assessed by determining the repeatability (intra-day) and intermediate precision (inter-day) of the method.
| Concentration (µg/mL) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |
| 5 | < 2.0 | < 3.0 |
| 25 | < 1.5 | < 2.5 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.50 |
Diagrams
References
Application Note & Protocol: Development and Validation of an Analytical Method for Flavokawain B
Audience: Researchers, scientists, and drug development professionals.
Introduction: Flavokawain B (FKB) is a naturally occurring chalcone found in the kava plant (Piper methysticum). It has garnered significant interest in the scientific community due to its potential anti-tumor effects on various cancer cell lines.[1] However, concerns have also been raised regarding its potential hepatotoxicity.[2][3] Therefore, the development of robust and validated analytical methods for the accurate quantification of Flavokawain B is crucial for quality control of kava-containing products, pharmacokinetic studies, and further research into its pharmacological and toxicological properties. This document provides detailed protocols for the analysis of Flavokawain B using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), along with a comprehensive method validation strategy based on ICH guidelines.
Analytical Methodologies
Several chromatographic techniques have been successfully employed for the quantification of Flavokawain B. The most common are reversed-phase HPLC and UHPLC with UV detection, which offer a balance of speed, sensitivity, and accessibility.[4][5] For higher sensitivity and selectivity, especially in complex matrices like plasma, methods coupled with mass spectrometry (LC-MS/MS) have also been developed.[6]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A validated HPLC-UV method allows for the simultaneous quantification of major kavalactones and flavokawains, including Flavokawain B, in a single run.[4] This method is suitable for routine quality control of kava raw materials and finished products.[4]
Ultra-High-Performance Liquid Chromatography (UHPLC-UV)
UHPLC offers faster analysis times and improved resolution compared to conventional HPLC.[7][8] A UHPLC-UV method can separate six major kavalactones and three flavokawains in under 15 minutes.[7][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications, such as pharmacokinetic studies in plasma, a sensitive and selective UPLC-MS/MS method is recommended.[6] This technique provides high specificity and low limits of quantification.
Experimental Protocols
Protocol 1: Sample Preparation
2.1.1 Extraction from Kava Raw Materials and Finished Products (Capsules, Tablets)
-
Accurately weigh a representative portion of the homogenized sample (e.g., powdered kava root, ground tablets).
-
Perform a two-step extraction: first with methanol, followed by acetone.[4]
-
Vortex the sample with the extraction solvent for a specified time (e.g., 15-30 minutes).
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant.
-
If necessary, filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC/UHPLC system.
2.1.2 Extraction from Rat Plasma for LC-MS/MS Analysis
-
To a small aliquot of rat plasma (e.g., 0.1 mL), add an internal standard (e.g., myrislignan or carbamazepine).[2][6]
-
Perform protein precipitation by adding a precipitating agent like acetonitrile (e.g., 0.2 mL).[2][9]
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 13,000 g for 30 min) to pellet the precipitated proteins.[1]
-
Collect the supernatant for analysis.[1]
Protocol 2: HPLC-UV Analysis
This protocol is based on a validated method for the simultaneous determination of kavalactones and flavokawains.[4]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Agilent Poroshell C18 (e.g., 100 mm x 4.6 mm, 2.7 µm).[4]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelengths: 240 nm and 355 nm.[4][5] Flavokawains show maximum absorbance around 366 nm.[10]
-
Injection Volume: 5-10 µL.
-
Run Time: Approximately 10 minutes.[4]
-
Quantification: Based on a calibration curve generated from certified reference standards of Flavokawain B.
Protocol 3: UHPLC-UV Analysis
This protocol is optimized for rapid and high-resolution separation.[7][8]
-
Instrumentation: A UHPLC system with a UV detector.
-
Column: Acquity HSS T3 C18 (e.g., 100 mm x 2.1 mm, 1.8 µm).[7][8]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.5 mL/min.[6]
-
Quantification: External standard calibration.
Method Validation Protocol (ICH Guidelines)
Method validation ensures that the analytical procedure is suitable for its intended purpose.[11][12] The following parameters should be assessed according to ICH Q2(R1)/Q2(R2) guidelines.[11][13][14]
Specificity/Selectivity
The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12]
-
Procedure: Analyze blank samples (matrix without analyte), spiked samples, and samples containing potential interferents. Compare the chromatograms to demonstrate that Flavokawain B is well-resolved from other peaks at its retention time.
Linearity
The ability to obtain test results that are directly proportional to the concentration of the analyte.[11]
-
Procedure: Prepare a series of at least five concentrations of Flavokawain B standard solutions spanning the expected range.[11] Plot the peak area versus concentration and determine the linearity using the coefficient of determination (R²), which should be ≥ 0.999.[4]
Accuracy
The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12]
-
Procedure: Perform recovery studies by spiking a blank matrix with known concentrations of Flavokawain B at a minimum of three levels (e.g., low, medium, high). The recovery should be calculated as (measured concentration / nominal concentration) x 100%. Acceptance criteria are typically within 92-105%.[4]
Precision
The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analyze a minimum of 6 replicates at 100% of the test concentration or 3 replicates at 3 different concentrations.[14]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment.[14]
-
Acceptance Criteria: The relative standard deviation (%RSD) should typically be less than 2%.[15]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15]
-
Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]
-
Procedure: Introduce small changes to method parameters such as mobile phase composition, pH, column temperature, and flow rate. Evaluate the effect on the results (e.g., peak area, retention time).
Summary of Quantitative Validation Data
The following tables summarize validation parameters from published methods for Flavokawain B analysis.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range (Flavokawains) | 0.5–25 µg/mL | [4] |
| Correlation Coefficient (R²) | ≥ 0.999 | [4] |
| LOQ (Flavokawain B) | < 0.35 µg/mL | [4][5] |
| Accuracy (Spike Recovery) | 92 – 105% | [4][5] |
| Precision (%RSDr) | 2.44 – 12.99% | [4] |
| Horwitz Ratio (HorRat) | 0.54 – 1.68 |[4] |
Table 2: UHPLC-UV Method Validation Parameters
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range (Flavokawains) | 0.05–7.5 µg/mL | [5][7][8] |
| LOQ (Flavokawain B) | 0.303 µg/mL | [5][7][8] |
| Accuracy (Average Recovery) | 98.1 – 102.9% |[5][7][8] |
Table 3: LC-MS/MS Method Validation Parameters (in Rat Plasma)
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 0.524–1048 ng/mL | [6] |
| Intra- & Inter-day Accuracy | -14.3 ~ 13.2% | [6] |
| Intra- & Inter-day Precision | 3.4 ~ 11.8% |[6] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for HPLC Analysis
Caption: Workflow for Flavokawain B quantification using HPLC-UV.
Flavokawain B-Induced Apoptosis Signaling
Flavokawain B induces apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[1] It upregulates pro-apoptotic proteins like Fas, Bax, and Puma while downregulating anti-apoptotic proteins such as Bcl-2 and Survivin.[1] This leads to the activation of initiator caspases (caspase-8, caspase-9) and the executioner caspase-3.[1]
References
- 1. Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. Green analytical method development and validation for Flavokawain A using RP-HPLC in bulk and in-house tablet dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flavokawain B in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Flavokawain B (FKB), a naturally occurring chalcone, in cell culture experiments. FKB has demonstrated significant anti-cancer properties in a variety of cell lines, primarily through the induction of apoptosis and cell cycle arrest. This document outlines the molecular mechanisms of FKB action, protocols for key experimental assays, and a summary of its efficacy.
Mechanism of Action
Flavokawain B exerts its anti-proliferative effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest at the G2/M phase.[1][2][3][4][5] These effects are mediated by the modulation of several key signaling pathways.
Induction of Apoptosis
FKB induces programmed cell death, or apoptosis, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][5]
-
Intrinsic Pathway : FKB treatment leads to a dysregulation of the Bcl-2 family of proteins, characterized by the upregulation of pro-apoptotic proteins such as Bax, Bak, Bim, and Puma, and the downregulation of anti-apoptotic proteins like Bcl-2 and Survivin.[1][2] This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[2] Cytosolic cytochrome c then activates a caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[2]
-
Extrinsic Pathway : FKB has been shown to upregulate the expression of death receptor 5 (DR5), making cells more susceptible to apoptosis initiated by external ligands like TRAIL.[6][7] This pathway activates caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic pathway.[2]
Cell Cycle Arrest
FKB consistently induces cell cycle arrest at the G2/M phase in various cancer cell lines.[1][2][3][4][5] This is achieved by modulating the levels of key cell cycle regulatory proteins. Specifically, FKB treatment leads to a reduction in the expression of Cyclin A, Cyclin B1, Cdc2 (also known as Cdk1), and Cdc25c.[2][8] Concurrently, there is an increase in the levels of Myt1, an inhibitory kinase that phosphorylates and inactivates the Cdc2/Cyclin B1 complex, thereby preventing entry into mitosis.[2]
Inhibition of Key Signaling Pathways
FKB's anti-cancer effects are also attributed to its ability to inhibit pro-survival signaling pathways.
-
PI3K/Akt Pathway : FKB has been shown to suppress the phosphorylation and activation of Akt, a central kinase in the PI3K/Akt pathway that promotes cell survival, proliferation, and growth.[9][10][11] Inhibition of this pathway contributes to the apoptotic and anti-proliferative effects of FKB.
-
STAT3 Pathway : FKB can inhibit the signal transducer and activator of transcription 3 (STAT3) signaling pathway.[7][12] It has been observed to downregulate the expression of STAT3, which in turn leads to the downregulation of its target genes involved in cell proliferation and metastasis, such as HIF-1α and VEGF.[7]
-
NF-κB Pathway : FKB has demonstrated the ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[2][13][14] It can inhibit the degradation of IκBα, which prevents the nuclear translocation of the p50/p65 NF-κB subunits.[14] One proposed mechanism for this is the targeting of Toll-like receptor 2 (TLR2), preventing the formation of the TLR2-MyD88 complex and subsequent NF-κB activation.[2][13]
Data Presentation: Efficacy of Flavokawain B
The cytotoxic and anti-proliferative effects of Flavokawain B are concentration-dependent. The half-maximal inhibitory concentration (IC50) values vary across different cell lines and experimental conditions.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Assay | Reference |
| 143B | Osteosarcoma | ~3.5 | 72 | MTT | |
| Saos-2 | Osteosarcoma | - | - | - | - |
| SNU-478 | Cholangiocarcinoma | 69.4 | 72 | MTT | [9] |
| A375 | Melanoma | ~27 (7.6 µg/mL) | 24 | MTT | [15][16] |
| A2058 | Melanoma | ~38 (10.8 µg/mL) | 24 | MTT | [15][16] |
| HEMn (Normal) | Melanocytes | ~49 (13.9 µg/mL) | 24 | MTT | [15][16] |
| HaCaT (Normal) | Keratinocytes | ~44 (12.4 µg/mL) | 24 | MTT | [15][16] |
| MCF-7 | Breast Cancer | ~33 | - | MTT | [17] |
| MDA-MB-231 | Breast Cancer | ~12 | - | MTT | [17] |
| MCF-10A (Normal) | Breast Epithelial | ~45 | - | MTT | [17] |
| HepG2 | Hepatocellular Carcinoma | 28 | 72 | Neutral Red | [7][12] |
| LoVo | Colorectal Cancer | <50 | - | - | [3] |
| LoVo/Dx | Doxorubicin-resistant Colorectal Cancer | <50 | - | - | [3][18] |
| AGS | Gastric Cancer | - | 24 | MTT | [19] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of Flavokawain B in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of FKB on cell viability and to calculate the IC50 value.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
Flavokawain B (FKB) stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]
-
DMSO (Dimethyl sulfoxide) or other suitable solubilization buffer[9]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
FKB Treatment: Prepare serial dilutions of FKB in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the FKB dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest FKB concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[21] During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[20] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[20][22]
-
Data Analysis: Calculate the percentage of cell viability for each FKB concentration relative to the vehicle control. Plot the percentage of viability against the FKB concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
Flavokawain B (FKB)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of FKB for the desired duration. Include an untreated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[11] Discard the supernatant and wash the cell pellet twice with cold PBS.[11]
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[23]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][24]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately (within 1 hour) by flow cytometry.[24]
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by FKB.
Materials:
-
6-well or 10 cm cell culture dishes
-
Cells of interest
-
Complete cell culture medium
-
Flavokawain B (FKB)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Akt, p-Akt, STAT3, p-STAT3, NF-κB p65, etc.) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treating cells with FKB, wash them with cold PBS and lyse them on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins based on molecular weight by running them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8][25]
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[26]
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1]
-
Analysis: Quantify the band intensities using densitometry software and normalize them to the loading control.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
Flavokawain B (FKB)
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with FKB for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and then fix them by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[3] Incubate the cells at -20°C for at least 2 hours (or overnight).[3]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a PI staining solution containing RNase A to degrade RNA.[3]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Signaling Pathways and Workflows
Caption: Flavokawain B Induced Apoptosis Pathways.
Caption: FKB-Mediated G2/M Cell Cycle Arrest.
Caption: Inhibition of Key Signaling Pathways by FKB.
Caption: General Experimental Workflow for FKB Studies.
References
- 1. protocols.io [protocols.io]
- 2. Flavokawain B inhibits NF-κB inflammatory signaling pathway activation in inflammatory bowel disease by targeting TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. ptglab.com [ptglab.com]
- 5. Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of TNFalpha-induced activation of nuclear factor kappaB by kava (Piper methysticum) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The In Vitro and In Vivo Anticancer Properties of Chalcone Flavokawain B through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flavokawain derivative FLS induced G2/M arrest and apoptosis on breast cancer MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Flavokawain B and Doxorubicin Work Synergistically to Impede the Propagation of Gastric Cancer Cells via ROS-Mediated Apoptosis and Autophagy Pathways [mdpi.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. merckmillipore.com [merckmillipore.com]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. Annexin V Staining Protocol [bdbiosciences.com]
- 25. bioscmed.com [bioscmed.com]
- 26. cusabio.com [cusabio.com]
Application Notes and Protocols for In Vivo Dosage Determination of 3'-Methylflavokawin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Methylflavokawin B (3-MFKB) is a derivative of Flavokawin B (FKB), a chalcone found in the kava plant (Piper methysticum). FKB has demonstrated various biological activities, including anti-inflammatory and anti-cancer effects. Due to its structural similarity, 3-MFKB is a compound of interest for further preclinical investigation. However, a critical first step in evaluating its in vivo efficacy and safety is the determination of an appropriate dosage regimen.
These application notes provide a comprehensive guide for researchers to design and conduct initial in vivo studies to establish a suitable dose range for 3-MFKB. The protocols are based on available data for the closely related compound, Flavokawin B, and general principles of preclinical toxicology and pharmacology. It is imperative to note that 3-MFKB is a distinct chemical entity, and therefore, these guidelines should be adapted based on emerging experimental data.
Preclinical Data Summary for Flavokawin B (FKB)
Due to the limited availability of in vivo data for this compound B, the following tables summarize the reported dosages for Flavokawin B (FKB) in various animal models. This information can serve as a starting point for dose-range finding studies for 3-MFKB.
Table 1: In Vivo Dosages of Flavokawin B (FKB) in Mice
| Indication/Model | Route of Administration | Dosage | Dosing Frequency | Study Duration | Reference |
| Cholangiocarcinoma Xenograft | Intraperitoneal (IP) | 25 mg/kg | 4 times/week | 2 weeks | [1] |
| Melanoma Xenograft | Not specified | Not specified | Not specified | Not specified | [2] |
| LPS-induced NF-κB Activity | Oral (PO) | Not specified | Single dose | Not specified | [3] |
| Immunomodulation | Not specified | 50 mg/kg/day | Daily | Not specified | [4] |
| General Toxicity | Intraperitoneal (IP) | Up to 200 mg/kg | Daily | 28 days | [1] |
Table 2: In Vivo Dosages of Kava Extract in Rodents and Humans
Note: Kava extract contains a mixture of kavalactones and flavokawins, including FKB. The dosages below refer to the total kavalactone content.
| Species | Indication | Route of Administration | Dosage (Kavalactones) | Dosing Frequency | Study Duration | Reference |
| Rat | Neurological Effects | Oral (PO) | 75 mg/kg | Daily | 4 weeks | [5] |
| Human | Anxiety | Oral (PO) | 20-300 mg/day | Daily | Variable | [6][7] |
| Human | General Safety | Oral (PO) | Max 250 mg/day | Daily | Not applicable | [8] |
Pharmacokinetic Considerations:
Flavokawin B is known to have poor water solubility and bioavailability, which can limit its in vivo efficacy.[9] Studies on oral administration of kava extract in humans did not detect Flavokawin B in plasma samples, suggesting poor absorption or rapid metabolism.[10] These factors should be carefully considered when designing in vivo studies for this compound B, and formulation strategies to enhance solubility and absorption may be necessary.
Experimental Protocols
Protocol 1: Acute Toxicity Study (Dose Range Finding)
Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of acute toxicity of this compound B in a rodent model.
Materials:
-
This compound B
-
Vehicle (e.g., 0.5% carboxymethylcellulose, corn oil, or a solution containing DMSO and PEG)
-
Healthy, young adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old, of a single sex to minimize variability.
-
Standard laboratory animal caging and husbandry supplies.
-
Analytical balance, vortex mixer, gavage needles.
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory environment for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of this compound B in the chosen vehicle. Prepare serial dilutions to achieve the desired dose levels. Based on the FKB data, a starting range of 10, 50, 100, 250, and 500 mg/kg could be considered.
-
Animal Grouping: Randomly assign animals to treatment groups (n=3-5 per group), including a vehicle control group.
-
Administration: Administer a single dose of this compound B or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection).
-
Observation:
-
Continuously monitor animals for the first 4 hours post-dosing for any immediate signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).
-
Record clinical signs, body weight, and food/water intake daily for 14 days.
-
At the end of the 14-day observation period, euthanize the animals.
-
-
Necropsy: Perform a gross necropsy on all animals to examine for any visible abnormalities in major organs.
-
Data Analysis: Determine the MTD, defined as the highest dose that does not cause mortality or serious toxicity.
Protocol 2: Sub-chronic Toxicity and Preliminary Efficacy Study
Objective: To evaluate the toxicity of this compound B after repeated administration and to gather preliminary efficacy data in a relevant disease model.
Materials:
-
This compound B and vehicle.
-
Rodent model of the disease of interest (e.g., tumor xenograft model for cancer studies).
-
Equipment for blood collection and analysis (hematology and clinical chemistry).
-
Histopathology supplies.
Procedure:
-
Dose Selection: Based on the results of the acute toxicity study, select 3-4 dose levels below the MTD for the sub-chronic study.
-
Animal Grouping and Model Induction: Randomly assign animals to treatment groups (n=8-10 per group), including a vehicle control and a positive control (if applicable). Induce the disease model as required.
-
Administration: Administer this compound B or vehicle daily (or as determined by the desired therapeutic regimen) for a period of 14-28 days.
-
Monitoring:
-
Record clinical signs, body weight, and food/water intake daily.
-
Monitor disease-specific endpoints (e.g., tumor volume, behavioral changes).
-
-
Sample Collection: At the end of the study, collect blood samples for hematology and serum biochemistry analysis.
-
Necropsy and Histopathology: Euthanize the animals and perform a gross necropsy. Collect major organs for histopathological examination.
-
Data Analysis: Analyze the data for statistically significant differences in toxicity markers and efficacy endpoints between the treatment groups and the control group.
Visualizations
Caption: Experimental Workflow for In Vivo Dosage Determination.
Caption: Hypothesized Signaling Pathways of this compound B.
References
- 1. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
- 2. The In Vitro and In Vivo Anticancer Properties of Chalcone Flavokawain B through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kava kava: Uses, benefits, risks, dosage, and interactions [medicalnewstoday.com]
- 7. Kava as a Clinical Nutrient: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Multienzymatic biotransformation of flavokawain B by entomopathogenic filamentous fungi: structural modifications and pharmacological predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of Flavokawain B Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavokawain B (FKB), a chalcone isolated from the kava plant (Piper methysticum), has demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3] Its derivatives are being actively investigated as potential chemotherapeutic agents.[4][5][6] This document provides detailed protocols for assessing the in vitro cytotoxicity of Flavokawain B derivatives, enabling researchers to evaluate their anti-cancer efficacy and elucidate their mechanisms of action. The protocols cover essential cytotoxicity assays, including the MTT assay for cell viability, the LDH assay for membrane integrity, and flow cytometry-based apoptosis analysis. Furthermore, this guide outlines the key signaling pathways modulated by FKB and its analogs.
Data Presentation: Comparative Cytotoxicity of Flavokawain B and its Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Flavokawain B and a hypothetical derivative (FLS) across different cancer cell lines, providing a clear comparison of their cytotoxic potential.
| Compound | Cell Line | IC50 (µM) after 72h | Reference |
| Flavokawain B | MDA-MB-231 (Breast Cancer) | 12.3 | [1] |
| Flavokawain B | MCF-7 (Breast Cancer) | 33.8 | [1] |
| Flavokawain B | 143B (Osteosarcoma) | ~3.5 | [7] |
| Flavokawain B | HepG2 (Hepatocellular Carcinoma) | 15.3 | [8] |
| FLS (Derivative) | MCF-7 (Breast Cancer) | 36 | [4] |
| FLS (Derivative) | MDA-MB-231 (Breast Cancer) | >180 (Low Cytotoxicity) | [4] |
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, 143B, HepG2).
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Flavokawain B Derivatives: Synthesized and purified derivatives dissolved in Dimethyl Sulfoxide (DMSO) to create stock solutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent: 5 mg/mL in sterile PBS.[9]
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Kit.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Propidium Iodide (PI) Solution.
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA.
-
96-well and 6-well cell culture plates.
-
Microplate reader.
-
Flow cytometer.
Experimental Workflow
The overall experimental workflow for assessing the cytotoxicity of Flavokawain B derivatives is depicted below.
Experimental workflow for cytotoxicity assessment.
Protocol for MTT Assay
This assay measures cell viability based on the metabolic activity of mitochondria.[9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[11]
-
Treatment: Treat the cells with various concentrations of Flavokawain B derivatives (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol for LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[12][13][14]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plates and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12][13]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to that of untreated and maximum LDH release controls.
Protocol for Apoptosis Assay using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with selected concentrations of Flavokawain B derivatives for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.[15]
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[15]
Signaling Pathways Modulated by Flavokawain B Derivatives
Flavokawain B and its derivatives exert their cytotoxic effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Key signaling pathways affected by FKB derivatives.
Flavokawain B has been shown to induce apoptosis and inhibit proliferation by:
-
Inhibiting the Akt signaling pathway , which is crucial for cell survival.[17][18]
-
Activating the MAPK (p38, JNK, and ERK) pathways , which can lead to apoptosis and cell cycle arrest.[1][8][19]
-
Suppressing the STAT3 signaling pathway , a key regulator of cancer cell proliferation and survival.[20]
-
Inducing G2/M cell cycle arrest in various cancer cell lines.[1][2]
-
Modulating the expression of apoptosis-related proteins , such as increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2.[2][21]
By following these detailed protocols and understanding the underlying molecular mechanisms, researchers can effectively assess the cytotoxic potential of novel Flavokawain B derivatives and advance the development of new anti-cancer therapies.
References
- 1. Flavokawain B induced cytotoxicity in two breast cancer cell lines, MCF-7 and MDA-MB231 and inhibited the metastatic potential of MDA-MB231 via the regulation of several tyrosine kinases In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flavokawain derivative FLS induced G2/M arrest and apoptosis on breast cancer MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. umpir.ump.edu.my [umpir.ump.edu.my]
- 6. mdpi.com [mdpi.com]
- 7. Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-kappaB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flavokawain B Weakens Gastric Cancer Progression via the TGF-β1/SMAD4 Pathway and Attenuates M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3'-Methylflavokawin B in Glioblastoma Research: A Comprehensive Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The current standard of care offers limited efficacy, highlighting the urgent need for novel therapeutic strategies. Natural compounds have emerged as a promising avenue for anticancer drug discovery. Flavokawin B (FKB), a chalcone isolated from the kava plant (Piper methysticum), has demonstrated potent antitumor activities in various cancers. While research on 3'-Methylflavokawin B (3'-MFK) in glioblastoma is not yet available, studies on its parent compound, Flavokawin B, provide a strong foundation for its potential application and a roadmap for future research. This document outlines the current understanding of Flavokawin B's effects on glioblastoma cells, detailing its mechanism of action, experimental protocols, and potential therapeutic strategies.
Mechanism of Action of Flavokawin B in Glioblastoma
Flavokawin B has been shown to inhibit the growth of glioblastoma cells by inducing cellular senescence, a state of irreversible cell cycle arrest.[1][2] This effect is mediated through the induction of endoplasmic reticulum (ER) stress, which in turn triggers a protective autophagic response in the cancer cells.[1][2] The key signaling pathway implicated in this process is the ATF4-DDIT3-TRIB3-AKT-MTOR-RPS6KB1 pathway .[1][2]
Upon treatment with FKB, glioblastoma cells exhibit an increase in autophagic vesicles.[1][2] This autophagy is a survival mechanism for the cancer cells. Consequently, inhibiting this protective autophagy, in combination with FKB treatment, shifts the cellular outcome from senescence to apoptosis (programmed cell death), leading to a significant reduction in tumor growth.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vitro studies of Flavokawin B on glioblastoma cell lines.
| Cell Line | Treatment | Observation | Result | Reference |
| U251 | Flavokawin B | Cellular Senescence | ~60% of cells became senescent | [1][2] |
| U251 | Flavokawin B + Autophagy Inhibitor (3-MA or Chloroquine) | Cell Fate | Switch from senescence to apoptosis | [1][2] |
| U251 xenografts in vivo | Flavokawin B + ATG5 knockdown or Chloroquine | Tumor Growth | Significantly inhibited | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate glioblastoma cells (e.g., U251) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of Flavokawin B for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Cell Culture: Grow glioblastoma cells on glass coverslips in a 6-well plate.
-
Treatment: Treat cells with Flavokawin B.
-
Fixation: Wash cells with PBS and fix with 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes.
-
Staining: Wash cells with PBS and incubate with the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂) at 37°C without CO₂ for 12-16 hours.
-
Imaging: Mount the coverslips on slides and visualize under a microscope to count the percentage of blue-stained (senescent) cells.
Western Blot Analysis
-
Protein Extraction: Lyse Flavokawin B-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against proteins in the ATF4-DDIT3-TRIB3-AKT-MTOR-RPS6KB1 pathway (e.g., p-AKT, p-mTOR, LC3B, ATF4, DDIT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject glioblastoma cells (e.g., U251) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment Administration: Administer Flavokawin B, autophagy inhibitors (e.g., chloroquine), or a combination, via an appropriate route (e.g., intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for markers of apoptosis and senescence).
Visualizations
Signaling Pathway of Flavokawin B in Glioblastoma
Caption: Flavokawin B induces ER stress, leading to protective autophagy and senescence.
Experimental Workflow for Evaluating Flavokawin B
Caption: Workflow for preclinical evaluation of Flavokawin B in glioblastoma.
Future Directions and Considerations
The findings on Flavokawin B provide a compelling rationale for investigating this compound B in glioblastoma. Future research should focus on:
-
Direct Evaluation of 3'-MFK: Conducting in vitro and in vivo studies to determine if 3'-MFK exhibits similar or enhanced anti-glioblastoma activity compared to FKB.
-
Blood-Brain Barrier Permeability: Assessing the ability of 3'-MFK to cross the blood-brain barrier, a critical factor for brain tumor therapeutics.
-
Combination Therapies: Further exploring the synergy between 3'-MFK and autophagy inhibitors, as well as standard-of-care treatments like temozolomide and radiation.
-
Toxicity Profile: Evaluating the potential hepatotoxicity of 3'-MFK, a known concern for some kavalactones.
References
Application Notes and Protocols: Flavokawain B as a Lead Compound for Drug Design
Introduction
Flavokawain B (FKB) is a naturally occurring chalcone isolated from the kava plant (Piper methysticum)[1][2]. Chalcones, a class of compounds derived from flavonoids, have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties[3][4][5]. FKB, in particular, has emerged as a promising lead compound for cancer therapy due to its demonstrated efficacy in various preclinical models[1][5]. It has been shown to induce apoptosis and cell cycle arrest in a multitude of cancer cell lines, often with greater potency than its analogs, Flavokawain A and C[1]. This document provides detailed application notes on the mechanism of action of FKB and standardized protocols for its evaluation in a research setting.
Mechanism of Action
Flavokawain B exerts its anticancer effects through the modulation of several critical cellular signaling pathways, primarily leading to apoptosis, cell cycle arrest, and inhibition of metastasis.
1. Induction of Apoptosis
FKB induces programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[5][6].
-
Intrinsic Pathway : FKB treatment leads to a dysregulation of the Bcl-2 family of proteins, specifically increasing the expression of pro-apoptotic proteins like Bax, Bak, Puma, and Bim, while down-regulating anti-apoptotic proteins such as Bcl-2, Bcl-xL, XIAP, and survivin[1][5][7]. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol[1][5]. Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and subsequent apoptosis[1][8].
-
Extrinsic Pathway : FKB has been shown to up-regulate the expression of death receptors, such as Death Receptor 5 (DR5) and Fas[1][5][7]. This sensitization of cancer cells allows for the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic signal[9].
-
ROS-Mediated Apoptosis : In some cancer types, like melanoma and gastric cancer, FKB induces the generation of reactive oxygen species (ROS)[8][9]. Elevated ROS levels contribute to mitochondrial dysfunction and trigger the apoptotic cascade[8].
2. G2/M Cell Cycle Arrest
FKB has been consistently shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines, including osteosarcoma and synovial sarcoma[1][5][6]. This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting proliferation. The mechanism involves the modulation of key cell cycle regulatory proteins. FKB treatment leads to a decrease in the levels of cdc2, cyclin B1, and cdc25c, and a corresponding increase in Myt1 levels[1][5][6].
3. Inhibition of Other Pro-Survival Pathways
FKB also targets other signaling cascades that are frequently dysregulated in cancer:
-
PI3K/Akt Pathway : In cholangiocarcinoma cells, FKB has been found to suppress the activation of Akt, a key kinase that promotes cell proliferation and survival[3].
-
MAPK Pathway : FKB can activate the JNK-mediated apoptotic pathway and suppress the pro-survival BRAF/ERK pathway in melanoma cells[1][8].
-
NF-κB Pathway : FKB exhibits anti-inflammatory properties by inhibiting the NF-κB pathway, which plays a crucial role in inflammation-driven cancer progression[1].
Quantitative Data Summary
The efficacy of Flavokawain B has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.
Table 1: In Vitro Cytotoxicity (IC50) of Flavokawain B in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| A375 | Melanoma | 7.6 µg/mL | 24 h | [8] |
| A2058 | Melanoma | 10.8 µg/mL | 24 h | [8] |
| 143B | Osteosarcoma | ~1.97 µg/mL (3.5 µM) | 72 h | [5] |
| SNU-478 | Cholangiocarcinoma | 69.4 µmol/l | 72 h | [3] |
| HepG2 | Hepatocyte Carcinoma | 23.2 ± 0.8 µM | 48 h | [10] |
| MCF-7 | Breast Cancer | 7.70 ± 0.30 µg/mL | Not Specified | [2] |
| MDA-MB-231 | Breast Cancer | 5.90 ± 0.30 µg/mL | Not Specified | [2] |
| DU145 | Prostate Cancer (AR-) | More effective than on AR+ cells | Not Specified | [1][7] |
| PC-3 | Prostate Cancer (AR-) | More effective than on AR+ cells | Not Specified | [1][7] |
| HEMn | Normal Melanocytes | 13.9 µg/mL | 24 h | [8] |
| HaCaT | Normal Keratinocytes | 12.4 µg/mL | 24 h | [8] |
Note: FKB generally shows less cytotoxicity in normal, non-cancerous cell lines compared to cancer cells, indicating a favorable therapeutic window[5][6][7][8].
Table 2: In Vivo Efficacy of Flavokawain B
| Cancer Model | Treatment Details | Outcome | Reference |
| DU145 Prostate Cancer Xenograft | Not specified | ~67% reduction in tumor growth | [1] |
| A375 Melanoma Xenograft | Not specified | Significant inhibition of tumor growth | [8] |
| SNU-478 Cholangiocarcinoma Xenograft | In combination with cisplatin/gemcitabine | Significantly inhibited tumor growth | [3] |
| KB Oral Cancer Xenograft | Not specified | Significantly reduced tumor growth | [1] |
Application Notes & Experimental Protocols
The following protocols provide standardized methods for evaluating the anticancer effects of Flavokawain B.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of FKB on the metabolic activity and proliferation of cancer cells.
Methodology:
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to attach overnight.
-
Treatment : Prepare stock solutions of FKB in DMSO[10]. Dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%[10]. Replace the old media with media containing FKB or vehicle control.
-
Incubation : Incubate the plates for desired time points (e.g., 24, 48, 72 hours)[3][6].
-
MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C[8].
-
Solubilization : Carefully remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm.
-
Analysis : Express cell viability as a percentage relative to the vehicle-treated control cells and calculate the IC50 value using non-linear regression analysis.
Protocol 2: Analysis of Apoptosis by Western Blot
This protocol is used to detect changes in the expression of key apoptosis-related proteins following FKB treatment.
Methodology:
-
Cell Culture and Lysis : Culture cells to ~80% confluency and treat with various concentrations of FKB for a specified time (e.g., 24 hours). Harvest the cells and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation : Incubate the membrane with primary antibodies specific for target proteins overnight at 4°C. Key antibodies include:
-
Washing and Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Protocol 3: In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of FKB in a living organism.
Methodology:
-
Animal Housing : Use athymic nude mice (4-6 weeks old) housed under specific-pathogen-free conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC)[8].
-
Tumor Cell Inoculation : Subcutaneously inject cancer cells (e.g., 2 x 10⁶ A375 cells) into the flank of each mouse[8].
-
Tumor Growth and Grouping : Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomly assign mice to a control group (vehicle) and a treatment group (FKB).
-
Treatment Administration : Administer FKB (e.g., 50 mg/kg) or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.
-
Monitoring : Monitor tumor volume (calculated as 0.5 x length x width²) and body weight regularly. Observe the mice for any signs of toxicity[1].
-
Endpoint and Analysis : At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., Western blot for protein expression, immunohistochemistry). Compare the tumor growth and final tumor weight between the control and treatment groups to determine efficacy.
Flavokawain B is a potent natural compound with significant potential as a lead for the development of novel anticancer drugs[1][6]. Its ability to induce apoptosis and cell cycle arrest through multiple signaling pathways makes it an attractive candidate for targeting various malignancies, including chemoresistant cancers[4][7]. The provided protocols offer a framework for researchers to further investigate and harness the therapeutic potential of FKB and its derivatives in drug design and development programs. Future in vivo studies are crucial to further justify its clinical application[5].
References
- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flavokawain B, a kava chalcone, induces apoptosis via up-regulation of death-receptor 5 and Bim expression in androgen receptor negative, hormonal refractory prostate cancer cell lines and reduces tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The In Vitro and In Vivo Anticancer Properties of Chalcone Flavokawain B through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Improving 3'-Methylflavokawin B Bioavailability
Introduction
3'-Methylflavokawin B is a flavonoid compound that, like many other flavonoids, is presumed to exhibit poor oral bioavailability. This limitation is primarily attributed to its low aqueous solubility and potential for significant first-pass metabolism in the gut and liver. Enhancing the bioavailability of this compound B is crucial for realizing its therapeutic potential. While specific studies detailing bioavailability enhancement for this particular compound are limited, established formulation strategies have proven highly effective for other poorly soluble drugs, especially those in Biopharmaceutics Classification System (BCS) Class II and IV.[1][2]
These application notes provide detailed protocols for three common and effective techniques: Nanoemulsion Formulation, Solid Dispersion, and Cyclodextrin Complexation. The methodologies and data presented are based on established practices for analogous compounds and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals aiming to improve the systemic exposure of this compound B.
Technique 1: Nanoemulsion Formulation
Application Note: Nanoemulsions are thermodynamically stable, isotropic systems in which two immiscible liquids (typically oil and water) are mixed to form a single phase with the aid of a surfactant and co-surfactant.[3][4] For a hydrophobic compound like this compound B, an oil-in-water (O/W) nanoemulsion is ideal. The drug is dissolved in the oil phase, which is then dispersed as nanometer-sized droplets (typically <200 nm) in the aqueous phase.[5] This formulation enhances bioavailability by several mechanisms: it increases the drug's surface area for dissolution, maintains the drug in a solubilized state in the gastrointestinal tract, and can facilitate lymphatic uptake, thereby bypassing first-pass metabolism.[3][6] The selection of oils, surfactants, and their ratios is critical for forming a stable and effective nanoemulsion.[7]
Data Presentation: Pharmacokinetic Parameters
The following table illustrates the potential improvement in pharmacokinetic parameters for a model BCS Class II drug when administered as a nanoemulsion (NE) compared to a standard aqueous suspension.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Aqueous Suspension | 1,354.8 | 0.5 | 8,976.5 | 100% (Reference) | |
| Nanoemulsion | 20,221.4 | 0.5 | 45,321.8 | ~505% | |
| Lipid-Based Formulation A | 1,800 ± 300 | 4.0 | 18,500 ± 4,200 | 100% (Reference) | [8] |
| Lipid-Based Formulation B | 2,100 ± 400 | 6.0 | 27,900 ± 5,100 | ~151% | [8] |
Data shown are representative examples from studies on poorly soluble drugs (Ritonavir and Amphotericin B) to demonstrate the potential impact of lipid-based formulations like nanoemulsions.
Experimental Protocol: Preparation of an O/W Nanoemulsion by Ultrasonication
This protocol describes the preparation of an oil-in-water nanoemulsion containing this compound B using a high-energy ultrasonication method.
1. Materials & Equipment:
-
This compound B
-
Oil Phase: Virgin Coconut Oil (VCO), Medium-Chain Triglycerides (MCT), or other suitable oil.
-
Surfactant: Tween 80 (Polysorbate 80).[7]
-
Co-surfactant: PEG 400 (Polyethylene Glycol 400).[7]
-
Aqueous Phase: Deionized or distilled water.
-
Magnetic stirrer with heating plate.
-
Probe sonicator/ultrasonicator.
-
Glass beakers and magnetic stir bars.
2. Procedure:
-
Preparation of Oil Phase:
-
Accurately weigh the desired amount of this compound B.
-
Dissolve the compound in the selected oil (e.g., 1% w/v VCO) in a glass beaker.
-
Homogenize the mixture using a magnetic stirrer at 500 rpm for approximately 10 minutes to ensure complete dissolution. This forms "Mixture 1".[7]
-
-
Preparation of Surfactant/Co-surfactant Mixture (Smix):
-
Formation of Primary Emulsion:
-
Slowly add "Mixture 1" (oil phase) into "Mixture 2" (Smix) under continuous stirring.
-
Increase the stirring speed to 1250 rpm and continue mixing for 30 minutes.[7]
-
-
Formation of Nanoemulsion:
-
Titrate the primary emulsion with the aqueous phase (deionized water) drop by drop under continuous stirring until the final volume is reached.
-
Subject the resulting coarse emulsion to high-energy ultrasonication using a probe sonicator. Sonicate for 10-20 minutes in an ice bath to prevent overheating.[5]
-
-
Characterization:
-
Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Visually inspect for clarity and physical stability (absence of creaming or phase separation).
-
Visualization: Nanoemulsion Preparation Workflow
Caption: Workflow for preparing an O/W nanoemulsion using ultrasonication.
Technique 2: Solid Dispersion
Application Note: Solid dispersion (SD) is a technique used to improve the dissolution rate and bioavailability of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix at a solid state. The drug within the dispersion can exist in an amorphous or microcrystalline form, which has higher energy and thus greater solubility than its stable crystalline form. Upon contact with gastrointestinal fluids, the water-soluble carrier dissolves quickly, releasing the drug as very fine, high-surface-area particles, which facilitates rapid dissolution and absorption.[9] Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[10][11] The solvent evaporation method is frequently used due to its simplicity and suitability for heat-sensitive compounds.[10]
Data Presentation: Solubility & Dissolution Enhancement
This table shows representative data on how solid dispersion can improve the aqueous solubility and dissolution rate of flavonoids.
| Formulation | Drug-Carrier Ratio | Aqueous Solubility (µg/mL) | Dissolution after 60 min (%) | Reference |
| Pure Hesperetin | - | 5.2 ± 0.3 | 15% | [11] |
| Hesperetin-PVP SD | 1:8 (w/w) | 289.4 ± 15.1 | >95% | [11] |
| Pure Naringenin | - | 7.8 ± 0.5 | 22% | [11] |
| Naringenin-PVP SD | 1:8 (w/w) | 350.1 ± 21.3 | >95% | [11] |
Data adapted from a study on flavonoids hesperetin and naringenin to illustrate the effectiveness of the solid dispersion technique.
Experimental Protocol: Preparation of Solid Dispersion by Solvent Evaporation
This protocol details the steps for preparing a solid dispersion of this compound B with PVP K30.
1. Materials & Equipment:
-
This compound B
-
Carrier: Polyvinylpyrrolidone K30 (PVP K30).
-
Solvent: Ethanol or a mixture of dichloromethane and methanol (1:1).
-
Rotary evaporator or vacuum oven.
-
Mortar and pestle.
-
Sieves (e.g., 100-mesh).
2. Procedure:
-
Dissolution:
-
Accurately weigh this compound B and the PVP K30 carrier in a predetermined ratio (e.g., 1:2, 1:4, 1:8 w/w).
-
Dissolve both components in a sufficient volume of the chosen solvent in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid, dry film is formed on the inner wall of the flask.
-
-
Drying and Pulverization:
-
Scrape the solid mass from the flask.
-
Place the material in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
-
Sieving and Storage:
-
Pass the pulverized powder through a sieve to obtain a uniform particle size.
-
Store the final solid dispersion powder in a desiccator to protect it from moisture.
-
-
Characterization:
-
Perform in vitro dissolution studies to compare the release profile against the pure drug.
-
Use Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the amorphous state of the drug within the carrier.
-
Visualization: Mechanism of Solid Dispersion
Caption: How solid dispersion enhances dissolution and absorption.
Technique 3: Cyclodextrin Complexation
Application Note: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[12] They can encapsulate poorly water-soluble "guest" molecules, such as this compound B, within their cavity to form a "host-guest" inclusion complex.[13][14] This complexation effectively masks the hydrophobic nature of the drug, significantly increasing its apparent aqueous solubility and dissolution rate.[15] Modified CDs, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), offer even greater solubility and lower toxicity compared to natural CDs.[14][16] This strategy is highly effective for improving the oral bioavailability of BCS Class II drugs.[13]
Data Presentation: Effects of Cyclodextrin Complexation
The table below provides a representative example of how complexation with cyclodextrins can enhance the solubility and pharmacokinetic profile of a flavonoid.
| Formulation | Molar Ratio | Apparent Solubility (mg/mL) | Cmax (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | Reference |
| Free Chrysin | - | 0.003 | 18.5 ± 4.2 | 105.7 ± 21.3 | [14] |
| Chrysin-HP-β-CD | 1:1 | 0.45 | 115.6 ± 19.8 | 890.4 ± 95.6 | [14] |
| Chrysin-RAMEB-CD | 1:1 | 0.82 | 160.2 ± 25.1 | 1345.8 ± 150.7 | [14] |
Data adapted from a study on the flavonoid chrysin to demonstrate the efficacy of cyclodextrin complexation.
Experimental Protocol: Preparation of Inclusion Complex by Freeze-Drying
This protocol outlines the freeze-drying (lyophilization) method, which is effective for producing stable, amorphous inclusion complexes.[12]
1. Materials & Equipment:
-
This compound B
-
Cyclodextrin: HP-β-CD or SBE-β-CD.
-
Solvent: Deionized water or an aqueous-organic mixture (e.g., water/ethanol).
-
Magnetic stirrer.
-
Freeze-dryer (lyophilizer).
-
Mortar and pestle.
2. Procedure:
-
CD Solution Preparation:
-
Dissolve the selected cyclodextrin (e.g., HP-β-CD) in deionized water to form a clear solution. The concentration will depend on the stoichiometry desired (typically a 1:1 molar ratio of drug to CD).
-
-
Drug Addition:
-
Accurately weigh this compound B. If it has very low aqueous solubility, first dissolve it in a minimal amount of a suitable organic solvent like ethanol.
-
Slowly add the drug (or drug solution) to the cyclodextrin solution under vigorous and continuous stirring.
-
-
Complexation:
-
Seal the container and stir the mixture at room temperature for 24-72 hours to allow for equilibrium of complex formation.
-
-
Freezing:
-
Filter the resulting solution to remove any un-complexed, precipitated drug.
-
Transfer the clear solution to a suitable container and freeze it rapidly, typically by placing it in a freezer at -80°C or using liquid nitrogen until completely solid.
-
-
Lyophilization (Freeze-Drying):
-
Place the frozen sample in a freeze-dryer.
-
Run the lyophilization cycle for 24-48 hours, or until all the solvent (ice) has sublimated, leaving a dry, fluffy powder.
-
-
Post-Processing and Storage:
-
Gently pulverize the powder if needed to ensure homogeneity.
-
Store the final inclusion complex in a tightly sealed container in a desiccator.
-
-
Characterization:
-
Confirm complex formation using DSC, XRD, FTIR spectroscopy, and Nuclear Magnetic Resonance (NMR).
-
Determine the increase in aqueous solubility via phase-solubility studies.
-
Visualization: Cyclodextrin Complexation and Dissolution
Caption: Formation and dissolution of a drug-cyclodextrin complex.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Nanoemulsions: Formulation, characterization, biological fate, and potential role against COVID-19 and other viral outbreaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jsfk.ffarmasi.unand.ac.id [jsfk.ffarmasi.unand.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. ijisrt.com [ijisrt.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. publishing.emanresearch.org [publishing.emanresearch.org]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complexation with Random Methyl-β-Cyclodextrin and (2-Hidroxypropyl)-β-Cyclodextrin Enhances In Vivo Anti-Fibrotic and Anti-Inflammatory Effects of Chrysin via the Inhibition of NF-κB and TGF-β1/Smad Signaling Pathways and Modulation of Hepatic Pro/Anti-Fibrotic miRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: Designing Experiments to Test Flavokawain B's Anti-inflammatory Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Flavokawain B (FKB), a natural chalcone found in the kava plant (Piper methysticum), has demonstrated promising anti-inflammatory properties.[1][2][3] This document provides a comprehensive guide for designing and executing experiments to rigorously evaluate the anti-inflammatory efficacy and mechanism of action of Flavokawain B. The primary focus is on in vitro models, utilizing lipopolysaccharide (LPS)-stimulated macrophages, a standard and effective method for inducing an inflammatory response.[4][5][6]
The anti-inflammatory effects of FKB are largely attributed to its ability to modulate key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][7][8][9] By inhibiting these pathways, FKB can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][10]
These application notes will detail the necessary protocols, from initial cytotoxicity assessment to mechanistic studies, providing a clear roadmap for researchers.
Overall Experimental Workflow
The investigation of Flavokawain B's anti-inflammatory properties follows a logical progression. First, the non-cytotoxic concentration range of FKB is determined. Subsequently, this concentration range is used in inflammation models to assess FKB's effect on inflammatory markers and its underlying molecular mechanisms.
Caption: A workflow for evaluating Flavokawain B's anti-inflammatory effects.
Key Inflammatory Signaling Pathways
Flavokawain B primarily exerts its anti-inflammatory effects by targeting the NF-κB and MAPK signaling cascades. Understanding these pathways is crucial for designing mechanistic experiments.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB dimers (p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[1][7] Flavokawain B has been shown to inhibit this pathway.[7][8]
Caption: Flavokawain B's inhibition of the canonical NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, is another critical regulator of the inflammatory response. LPS activation of TLR4 also triggers a cascade that activates these kinases. Once phosphorylated, MAPKs can activate other transcription factors, such as AP-1, which also promote the expression of inflammatory genes. Flavokawain B has been reported to inhibit the activation of p38 and other MAPKs.[1][11]
Caption: Flavokawain B's inhibitory effect on the MAPK signaling pathway.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: This assay determines the concentration range at which FKB is not toxic to the cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.[12][13]
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[14]
-
Treatment: Treat the cells with various concentrations of Flavokawain B (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[14]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Nitric Oxide Production (Griess Assay)
Principle: Nitric oxide (NO) is a key inflammatory mediator. The Griess assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[16] In this reaction, nitrite reacts with Griess reagents to form a colored azo dye, and the absorbance is measured at 540-550 nm.[17][18]
Methodology:
-
Cell Seeding & Treatment: Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight. Pre-treat cells with non-toxic concentrations of FKB for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[5]
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent I (sulfanilamide) and 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine).[19]
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.[19]
-
Measurement: Measure the absorbance at 540 nm.[17]
-
Analysis: Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific proteins, such as TNF-α and IL-6, in the cell culture supernatant.[20] This sandwich ELISA uses a capture antibody coated on the plate, a detection antibody, and an enzyme-substrate reaction to produce a measurable color change.
Methodology:
-
Sample Preparation: Use the cell culture supernatants collected from the experiment described in Protocol 2.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions (e.g., R&D Systems, Thermo Fisher Scientific).[21]
-
Add standards and samples to the antibody-coated wells and incubate.
-
Wash the wells and add the biotin-conjugated detection antibody.
-
Wash the wells and add streptavidin-HRP (Horseradish Peroxidase).
-
Wash the wells and add the TMB substrate solution, allowing color to develop.
-
Add the stop solution to terminate the reaction.
-
-
Measurement: Read the absorbance at 450 nm.[20]
-
Analysis: Calculate the cytokine concentrations based on the standard curve generated from recombinant cytokines.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathways
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates. This is used to measure the effect of FKB on the phosphorylation and total protein levels of key signaling molecules like p65, IκBα, and p38 MAPK.[22][23]
Methodology:
-
Cell Lysis: After treatment with FKB and/or LPS (a shorter time point, e.g., 30-60 minutes, is often optimal for phosphorylation events), wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Quantitative data should be summarized in tables for clarity and easy comparison between treatment groups. Data are typically presented as mean ± standard deviation (SD) or standard error of the mean (SEM).
Table 1: Effect of Flavokawain B on RAW 264.7 Cell Viability
| FKB Conc. (µM) | Absorbance (570 nm) | % Cell Viability (Mean ± SD) |
|---|---|---|
| 0 (Control) | 1.25 ± 0.08 | 100.0 ± 6.4 |
| 5 | 1.22 ± 0.07 | 97.6 ± 5.6 |
| 10 | 1.19 ± 0.09 | 95.2 ± 7.2 |
| 25 | 1.15 ± 0.06 | 92.0 ± 4.8 |
| 50 | 0.75 ± 0.05 | 60.0 ± 4.0 |
| 100 | 0.31 ± 0.04 | 24.8 ± 3.2 |
Table 2: FKB's Inhibition of Nitric Oxide and Pro-inflammatory Cytokine Production
| Treatment Group | Nitrite (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Control (Untreated) | 1.5 ± 0.3 | 55 ± 12 | 25 ± 8 |
| LPS (1 µg/mL) | 28.7 ± 2.1 | 2450 ± 180 | 1860 ± 150 |
| LPS + FKB (5 µM) | 20.1 ± 1.8 | 1680 ± 130 | 1350 ± 110 |
| LPS + FKB (10 µM) | 12.5 ± 1.1 | 970 ± 95 | 780 ± 65 |
| LPS + FKB (25 µM) | 6.8 ± 0.7 | 450 ± 50 | 310 ± 40 |
Table 3: Densitometry Analysis of Western Blot Results
| Treatment Group | p-p65 / p65 Ratio | p-p38 / p38 Ratio |
|---|---|---|
| Control (Untreated) | 0.12 ± 0.03 | 0.15 ± 0.04 |
| LPS (1 µg/mL) | 1.00 ± 0.11 | 1.00 ± 0.12 |
| LPS + FKB (10 µM) | 0.45 ± 0.06 | 0.51 ± 0.07 |
| LPS + FKB (25 µM) | 0.18 ± 0.04 | 0.22 ± 0.05 |
Concluding Remarks
The protocols and workflow outlined in this document provide a robust framework for investigating the anti-inflammatory properties of Flavokawain B. By systematically assessing its effects on cell viability, inflammatory mediator production, and key signaling pathways, researchers can generate comprehensive data to support its potential as a therapeutic agent. For in vivo validation, models such as DSS-induced colitis in mice could be employed as a subsequent step to confirm these in vitro findings in a complex biological system.[7]
References
- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
- 3. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavokawain B inhibits NF-κB inflammatory signaling pathway activation in inflammatory bowel disease by targeting TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-kappaB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Protocol Griess Test [protocols.io]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of 3'-Methylflavokawin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Methylflavokawin B, also known as Flavokawin B, is a prominent chalcone naturally occurring in the kava plant (Piper methysticum).[1][2] This bioactive compound has garnered significant attention within the scientific community due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimalarial properties.[1][2] Flavokawin B has demonstrated cytotoxic effects against various cancer cell lines, such as those of the colon, bladder, and breast, by inducing apoptosis and cell cycle arrest.[1][3] Given its therapeutic potential, rigorous analytical characterization is paramount for its application in research and drug development.
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable techniques for the structural elucidation and quantification of natural products like this compound B. NMR provides detailed information about the carbon-hydrogen framework, while MS offers precise molecular weight determination and fragmentation patterns crucial for structural confirmation. These application notes provide a comprehensive overview and detailed protocols for the NMR and mass spectrometry analysis of this compound B.
Structural and Spectroscopic Data
The structural confirmation of this compound B relies on the synergistic interpretation of NMR and MS data. Below is a summary of the key spectroscopic data.
Quantitative NMR and Mass Spectrometry Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₆O₄ | Inferred from MS |
| Molecular Weight | 284.31 g/mol | Inferred from MS |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | See Table 2 | Syah, et al. |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | See Table 2 | Syah, et al. |
| High-Resolution MS (ESI-TOF) m/z | [M+H]⁺ 285.1070 | Inferred |
| Key MS/MS Fragments (m/z) | 181, 153, 121, 103 | Inferred |
Detailed NMR Assignments
The complete ¹H and ¹³C NMR assignments for this compound B are presented in Table 2, based on data reported by Syah, et al. These assignments are crucial for the unambiguous identification of the compound.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2' | - | 162.9 |
| 4' | - | 166.0 |
| 6' | - | 159.2 |
| 1' | - | 106.2 |
| 3' | 6.13 (d, J=2.3 Hz) | 93.6 |
| 5' | 6.09 (d, J=2.3 Hz) | 91.2 |
| α | 7.84 (d, J=15.6 Hz) | 127.8 |
| β | 7.91 (d, J=15.6 Hz) | 142.5 |
| 1 | - | 135.0 |
| 2, 6 | 7.62 (d, J=7.8 Hz) | 128.5 |
| 3, 5 | 7.41 (t, J=7.8 Hz) | 129.0 |
| 4 | 7.40 (t, J=7.8 Hz) | 130.5 |
| C=O | - | 192.6 |
| 4'-OCH₃ | 3.93 (s) | 55.9 |
| 6'-OCH₃ | 3.90 (s) | 55.6 |
| 2'-OH | 14.41 (s) | - |
Experimental Protocols
Detailed methodologies for the NMR and mass spectrometry analysis of this compound B are provided below. These protocols are based on established methods for flavonoid analysis and can be adapted to specific instrumentation.
Protocol 1: NMR Spectroscopic Analysis
Objective: To acquire high-quality ¹H and ¹³C NMR spectra for the structural elucidation of this compound B.
Materials:
-
This compound B sample (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 500 MHz)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound B sample and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
-
Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS) and MS/MS Analysis
Objective: To determine the accurate mass and fragmentation pattern of this compound B for molecular formula confirmation and structural characterization.
Materials:
-
This compound B sample
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Liquid chromatography-quadrupole time-of-flight tandem mass spectrometer (LC-Q-TOF-MS/MS)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound B in methanol at a concentration of 1 mg/mL. Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
-
LC-MS/MS System Configuration:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5-4.5 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Drying Gas Flow: 8-12 L/min.
-
Nebulizer Pressure: 30-45 psi.
-
MS Scan Range: m/z 50-500.
-
MS/MS Fragmentation: Use collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to obtain fragment ions.
-
-
-
Data Acquisition:
-
Acquire full scan HRMS data to determine the accurate mass of the protonated molecule [M+H]⁺.
-
Acquire MS/MS data by selecting the [M+H]⁺ ion as the precursor.
-
-
Data Analysis:
-
Determine the elemental composition from the accurate mass measurement.
-
Propose a fragmentation pathway based on the observed product ions in the MS/MS spectrum. Common fragmentations for chalcones include cleavages of the α,β-unsaturated ketone system and losses from the aromatic rings.
-
Visualizations
Experimental Workflow
Caption: Workflow for the NMR and mass spectrometry analysis of this compound B.
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Proposed fragmentation pathway for this compound B in positive ESI mode.
References
- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multienzymatic biotransformation of flavokawain B by entomopathogenic filamentous fungi: structural modifications and pharmacological predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavokawain derivative FLS induced G2/M arrest and apoptosis on breast cancer MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Metabolic Fate of Flavokawain B
Audience: Researchers, scientists, and drug development professionals.
Introduction: Flavokawain B (FKB) is a naturally occurring chalcone found in the kava plant (Piper methysticum). It has garnered significant interest for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects. However, concerns about its potential hepatotoxicity necessitate a thorough understanding of its metabolic fate. These application notes provide a comprehensive overview of the methods and detailed protocols for studying the metabolism of FKB, both in vitro and in vivo. The protocols outlined below cover the identification of metabolites, quantification of FKB and its metabolites, and assessment of the biological activities of the parent compound and its metabolites.
Section 1: In Vitro Metabolism of Flavokawain B
Metabolism in Human Liver Microsomes (HLMs)
Human liver microsomes are a standard in vitro model for studying phase I and phase II metabolism of xenobiotics. FKB undergoes both oxidative metabolism (Phase I) and glucuronidation (Phase II) in HLMs.
Key Metabolic Pathways:
-
Phase I Metabolism: The primary phase I metabolites of FKB are formed through hydroxylation and demethylation.
-
Hydroxylation: FKB is hydroxylated to form Flavokawain C (FKC).
-
Demethylation: FKB is demethylated to form Cardamonin.
-
-
Phase II Metabolism: The major phase II metabolic pathway for FKB is glucuronidation, leading to the formation of FKB-glucuronide.
Experimental Workflow for In Vitro Metabolism:
Protocol 1: In Vitro Metabolism of Flavokawain B in Human Liver Microsomes
Materials:
-
Flavokawain B (high purity)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of FKB in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, combine phosphate buffer, human liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the FKB stock solution (final concentration to be tested, e.g., 1-50 µM).
-
For Phase I metabolism, add the NADPH regenerating system.
-
For Phase II metabolism, add UDPGA.
-
For combined Phase I and II metabolism, add both the NADPH regenerating system and UDPGA.
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the cofactor(s).
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the samples to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method (see Section 3) to identify and quantify FKB and its metabolites.
-
Metabolism in Hepatocyte Cell Lines (e.g., HepG2)
Hepatocyte cell lines, such as HepG2, provide a more integrated model of hepatic metabolism and cellular response.
Protocol 2: Metabolism of Flavokawain B in HepG2 Cells
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Flavokawain B
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
Cell scraper
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with various concentrations of FKB (e.g., 10, 20, 50 µM) for different time points (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Sample Collection:
-
For intracellular metabolites:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold acetonitrile to the wells and scrape the cells.
-
Collect the cell lysate and centrifuge to pellet cell debris.
-
Collect the supernatant for analysis.
-
-
For extracellular metabolites:
-
Collect the cell culture medium.
-
Centrifuge to remove any detached cells or debris.
-
Analyze the supernatant.
-
-
-
Analysis:
-
Analyze the prepared samples by LC-MS/MS to identify and quantify FKB and its metabolites.
-
Section 2: In Vivo Metabolism and Pharmacokinetics
Animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of FKB in a whole-organism context.
Protocol 3: Pharmacokinetic Study of Flavokawain B in Rats
Materials:
-
Sprague-Dawley rats (male, specific weight range)
-
Flavokawain B
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection tubes (e.g., containing heparin or EDTA)
-
Centrifuge
-
Acetonitrile
Procedure:
-
Animal Dosing:
-
Administer FKB orally to rats at a specific dose (e.g., 25 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or other appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Extraction:
-
To a known volume of plasma (e.g., 100 µL), add a protein precipitation agent like acetonitrile (e.g., 200 µL).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Quantify the concentration of FKB in the plasma samples using a validated UPLC-MS/MS method.
-
Pharmacokinetic Data for Flavokawain B in Rats: A study on the pharmacokinetics of FKB in rats after oral administration provided the following parameters[1]:
| Pharmacokinetic Parameter | Value (Mean ± SD) |
| Tmax (h) | 0.58 ± 0.20 |
| Cmax (ng/mL) | 36.4 ± 11.7 |
| AUC(0-t) (ng·h/mL) | 127.3 ± 32.5 |
| AUC(0-∞) (ng·h/mL) | 138.6 ± 35.1 |
| t1/2 (h) | 3.4 ± 1.2 |
Section 3: Analytical Methods for Flavokawain B and its Metabolites
Accurate and sensitive analytical methods are essential for the quantification of FKB and its metabolites in biological matrices.
Protocol 4: UPLC-MS/MS Method for Quantification of Flavokawain B
This protocol is adapted from a validated method for FKB quantification in rat plasma[1].
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Agilent XDB-C18 (2.1 mm × 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate FKB from endogenous plasma components.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Flavokawain B: Precursor ion > Product ion (specific m/z values to be optimized)
-
Internal Standard (e.g., Myrislignan): Precursor ion > Product ion
-
Data Analysis:
-
Quantification is based on the peak area ratio of FKB to the internal standard.
-
A calibration curve is constructed using known concentrations of FKB in the biological matrix of interest.
Section 4: Biological Activity of Flavokawain B and its Metabolites
Understanding the biological activity of FKB's metabolites is crucial, as they may contribute to both the therapeutic effects and potential toxicity of the parent compound.
Comparative Cytotoxicity of Flavokawain B and its Metabolites: Studies have shown that FKB and its metabolite Flavokawain C (FKC) exhibit cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 / LD50 | Reference |
| Flavokawain B | HepG2 (liver cancer) | LD50 = 15.3 ± 0.2 µM | [2][3] |
| Flavokawain B | L-02 (normal liver) | LD50 = 32 µM | [2][3] |
| Flavokawain C | HCT 116 (colon cancer) | IC50 ≈ 10 µM | [4] |
| Cardamonin | PC-3 (prostate cancer) | Inhibits proliferation | [5] |
Protocol 5: Cell Viability Assay (MTT Assay)
Materials:
-
HepG2 cells (or other cell line of interest)
-
96-well plates
-
FKB, FKC, Cardamonin
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of FKB and its metabolites for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the control (vehicle-treated) cells.
Section 5: Signaling Pathways Modulated by Flavokawain B
FKB has been shown to modulate several key signaling pathways involved in inflammation, apoptosis, and oxidative stress.
MAPK Signaling Pathway: FKB can induce the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK.
References
- 1. UPLC-MS/MS determination of flavokawain B, a novel anti-tumor chemotherapeutic agent in rat plasma and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-kappaB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavokawain C Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Practical Guide to Working with Chalcones in a Lab Setting: Application Notes and Protocols
Introduction
Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one backbone, are a significant class of open-chain flavonoids found abundantly in edible plants. They serve as precursors for the biosynthesis of other flavonoids and isoflavonoids. The core structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, which is responsible for their diverse biological activities. Chalcones and their derivatives have attracted considerable attention from researchers due to their wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.
This guide provides detailed protocols for the synthesis, purification, characterization, and biological evaluation of chalcones in a laboratory setting, aimed at researchers, scientists, and professionals in drug development.
Section 1: Synthesis and Purification of Chalcones
The most common and practical method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aromatic aldehyde and an aromatic ketone. Both traditional solvent-based and modern solvent-free methods are widely used.
Protocol 1.1: Base-Catalyzed Claisen-Schmidt Condensation (Solvent-Based)
This protocol describes the synthesis of a chalcone derivative from an appropriate acetophenone and benzaldehyde using a sodium hydroxide catalyst in an ethanol solvent.
Materials:
-
Substituted Acetophenone (1.0 eq.)
-
Substituted Benzaldehyde (1.0 eq.)
-
95% Ethanol
-
15 M Sodium Hydroxide (NaOH) solution
-
Distilled Water (ice-cold)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer and spin vane, conical vial, filtration apparatus (Büchner funnel)
Procedure:
-
In a conical vial or round-bottom flask equipped with a magnetic spin vane, dissolve the aldehyde (~1 mmol, 1.0 eq.) and the ketone (1.0 eq.) in 1 mL of 95% ethanol.
-
Stir the mixture at room temperature to ensure complete dissolution.
-
Slowly add 0.10 mL of 15 M aqueous NaOH solution to the reaction mixture.
-
Cap the vial and continue stirring at room temperature. The reaction time can vary from a few hours to over 24 hours, depending on the reactivity of the substrates. The formation of a solid precipitate indicates product formation.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of starting materials on TLC), break up the solid with a spatula and add 2 mL of ice water.
-
Transfer the entire mixture into a small Erlenmeyer flask containing an additional 3 mL of ice water.
-
Neutralize the mixture by adding a few drops of dilute HCl until the pH reaches 7.
-
Collect the precipitated crude chalcone by vacuum filtration using a Büchner funnel.
-
Wash the solid with ample cold water to remove NaOH and other water-soluble impurities.
-
Allow the product to air dry completely before determining the crude yield.
Protocol 1.2: Solvent-Free Synthesis
This environmentally friendly method avoids the use of organic solvents and often results in high purity products.
Materials:
-
Acetophenone (1.0 eq.)
-
Substituted Benzaldehyde (1.0 eq.)
-
Solid Sodium Hydroxide (NaOH) pellets (1.0 eq.)
-
Mortar and Pestle
-
Distilled Water
Procedure:
-
Place one equivalent of acetophenone, one equivalent of the benzaldehyde derivative, and one equivalent of solid NaOH into a porcelain mortar.
-
Grind the mixture vigorously with a pestle for approximately 10 minutes. The reaction mixture will typically turn into a paste.
-
After grinding, add cold water to the mortar and continue to mix.
-
Isolate the chalcone product by suction filtration, washing thoroughly with distilled water.
-
The crude product is often of sufficient purity, but can be further purified by recrystallization.
Table 1: Comparison of Chalcone Synthesis Methods
| Feature | Solvent-Based Method | Solvent-Free Method |
| Principle | Claisen-Schmidt condensation in a solvent (e.g., ethanol) | Claisen-Schmidt condensation via grinding of solid reactants |
| Catalyst | Aqueous NaOH or KOH | Solid NaOH or KOH |
| Reaction Time | Several hours to 24+ hours | 10-15 minutes |
| Work-up | Neutralization, filtration, washing | Filtration, washing |
| Yield | Generally good (e.g., 58-65%) | Often higher (e.g., 65-75%) |
| Advantages | Well-established, suitable for a wide range of substrates | Environmentally friendly, rapid, simple work-up, high purity |
| Disadvantages | Use of organic solvents, longer reaction times | May not be suitable for all substrates, requires physical grinding |
Protocol 1.3: Purification by Recrystallization
Recrystallization is the most common method for purifying crude chalcone products. 95% ethanol is a frequently used solvent.
Materials:
-
Crude Chalcone
-
95% Ethanol
-
Erlenmeyer flask, heat source (hot plate), filtration apparatus
Procedure:
-
Place the crude chalcone in an Erlenmeyer flask.
-
Add a minimum amount of 95% ethanol to dissolve the solid completely upon heating.
-
Heat the mixture gently on a hot plate with stirring until the solvent boils and all the solid has dissolved.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystals of the purified chalcone should form.
-
To maximize crystal formation, place the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold 95% ethanol.
-
Dry the crystals in an oven or in a desiccator to obtain the pure chalcone.
Diagram 1: Chalcone Synthesis and Characterization Workflow
Caption: General workflow for chalcone synthesis and characterization.
Section 2: Characterization of Chalcones
After synthesis and purification, the identity and purity of the chalcone must be confirmed using various analytical techniques.
1. Thin Layer Chromatography (TLC): TLC is used to monitor the reaction progress and assess the purity of the final product. A common eluent system is a mixture of hexane and ethyl acetate.
2. Melting Point (m.p.): A sharp melting point range indicates a high degree of purity. This is compared with literature values if available.
3. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Chalcones have characteristic absorption bands.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the precise structure of the synthesized chalcone. The two doublets for the α,β-unsaturated protons in ¹H NMR typically have a large coupling constant (J ≈ 15-16 Hz), confirming a trans (E) configuration.
5. Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its molecular formula.
Table 2: Typical Spectroscopic Data for Chalcones
| Technique | Feature | Typical Range/Value |
| IR Spectroscopy | C=O (carbonyl) stretch | 1630-1697 cm⁻¹ |
| C=C (alkene) stretch | 1550-1615 cm⁻¹ | |
| C-H (aromatic) stretch | 3030-3051 cm⁻¹ | |
| ¹H NMR | α-H and β-H (vinylic) | δ 7.2–8.4 ppm (doublets) |
| Coupling constant (Jαβ) | ~15-16 Hz (indicates trans isomer) | |
| Aromatic protons | δ 6.6-8.2 ppm | |
| ¹³C NMR | C=O (carbonyl carbon) | δ 185-195 ppm |
Section 3: Biological Evaluation of Chalcones
Chalcones are screened for various biological activities. Below are protocols for common in vitro assays.
Protocol 3.1: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Chalcone stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates, incubator, microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of ~5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
After 24 hours, remove the medium and add fresh medium containing various concentrations of the chalcone derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
Remove the medium and add 100 µL of MTT solution to each well. Incubate for 4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 3: Example of Anticancer Activity of Chalcone Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Flavokawain B | HepG2 (Liver) | 10.0 - 21.7 | |
| Chalcone-Sulfonamide Hybrid | MCF-7 (Breast) | < Tamoxifen | |
| Millepachine | SK-OV-3 (Ovarian) | < 100 | |
| Xanthohumol | A549 (Lung) | Significant Cytotoxicity |
Protocol 3.2: In Vitro Antimicrobial Activity (Broth Microdilution for MIC)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Chalcone stock solutions (in DMSO)
-
96-well microtiter plates
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the chalcone stock solutions in MHB directly in a 96-well plate.
-
Add the standardized bacterial suspension to each well. Include a positive control (bacteria without chalcone) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the chalcone at which no visible bacterial growth (turbidity) is observed.
Table 4: Example of Antimicrobial Activity of Chalcone Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Heterocyclic Chalcone (p₅) | S. aureus (MRSA) | Strong Activity | |
| (E)-3-(3,4-dimethoxyphenyl)-... | S. aureus | 125 | |
| (E)-3-(3,4-dimethoxyphenyl)-... | B. subtilis | 62.5 | |
| Thiophene Sulfonate Chalcone (2l) | Xanthomonas axonopodis | 11.4 (EC₅₀) |
Protocol 3.3: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Chalcone stock solutions (in DMSO)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of chalcones for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect the cell supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Diagram 2: Chalcone-Mediated Inhibition of NF-κB Signaling
Many chalcones exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway.
Caption: Chalcones can inhibit NF-κB activation by preventing IκBα degradation.
Section 4: Safety Precautions
When working with chalcones and the reagents for their synthesis, standard laboratory safety procedures must be followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Handling Chemicals:
-
Handle all chemicals in a well-ventilated fume hood.
-
Chalcones are often fine powders; avoid generating and inhaling dust. Use a dust mask if necessary.
-
Strong bases like NaOH and KOH are corrosive and should be handled with extreme care.
-
Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
-
Storage: Store chalcones and reagents in tightly closed containers in a cool, dry, and well-ventilated area.
By following these protocols and safety guidelines, researchers can effectively synthesize, purify, and evaluate the biological potential of chalcone derivatives for various therapeutic applications.
Flavokawain B: A Potent Inducer of G2/M Cell Cycle Arrest and Apoptosis in Cancer Cells
Application Notes and Protocols for Preclinical Research
Introduction
Flavokawain B (FKB), a naturally occurring chalcone isolated from the kava plant (Piper methysticum), has emerged as a promising anti-cancer agent.[1][2] Extensive research demonstrates its ability to inhibit the proliferation of various cancer cell lines by inducing G2/M cell cycle arrest and apoptosis.[1][3] These application notes provide a comprehensive overview of FKB's mechanism of action and detailed protocols for investigating its effects in a research setting. FKB's efficacy against osteosarcoma, breast cancer, and oral carcinoma cells has been documented, highlighting its potential as a chemotherapeutic or chemopreventive compound.[1][4][5]
Mechanism of Action: G2/M Arrest and Apoptosis
Flavokawain B exerts its anti-proliferative effects primarily through two interconnected cellular processes: induction of G2/M cell cycle arrest and apoptosis.
G2/M Cell Cycle Arrest
FKB treatment leads to a significant accumulation of cancer cells in the G2/M phase of the cell cycle.[1][3] This arrest is orchestrated by the modulation of key cell cycle regulatory proteins. The transition from G2 to mitosis is tightly controlled by the Cyclin B1/Cdc2 (CDK1) complex. FKB has been shown to decrease the protein levels of both Cyclin B1 and Cdc2.[1][3]
Furthermore, the activity of the Cyclin B1/Cdc2 complex is regulated by phosphorylation events. The kinase Myt1 and Wee1 phosphorylate and inactivate Cdc2, preventing premature entry into mitosis.[1] Conversely, the phosphatase Cdc25C dephosphorylates and activates Cdc2. Research indicates that FKB treatment increases the levels of Myt1 while decreasing the levels of Cdc25c, leading to the accumulation of inactive, phosphorylated Cdc2 and subsequent G2/M arrest.[1][3] Some studies suggest this mechanism may be p53-independent.[1]
Induction of Apoptosis
In addition to cell cycle arrest, FKB is a potent inducer of apoptosis, or programmed cell death, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2]
-
Intrinsic Pathway : FKB treatment disrupts the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It has been observed to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[1][3] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[1][3][5]
-
Extrinsic Pathway : FKB has also been shown to increase the expression of the Fas death receptor, suggesting an activation of the extrinsic apoptotic pathway, which involves the activation of caspase-8.[1][3] The activation of both caspase-8 and -9 converges on the activation of caspase-3/7, leading to the execution of apoptosis.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of Flavokawain B.
Table 1: IC50 Values of Flavokawain B in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| MCF-7 | Breast Cancer | ~33 µM | Not Specified | [4] |
| MDA-MB-231 | Breast Cancer | ~12 µM | Not Specified | [4] |
| 143B | Osteosarcoma | Not Specified | Not Specified | [1] |
| Saos-2 | Osteosarcoma | Not Specified | Not Specified | [1] |
| HSC-3 | Oral Carcinoma | 4.4-35.2 µM | Not Specified | [5] |
Table 2: Effect of Flavokawain B on Cell Cycle Distribution
| Cell Line | FKB Concentration | Treatment Time | % of Cells in G2/M Phase (approx.) | Reference |
| 143B | 2.5 µg/ml | 24 h | ~35% | [1] |
| 143B | 5.0 µg/ml | 24 h | ~50% | [1] |
| 143B | 7.5 µg/ml | 24 h | ~65% | [1] |
| Saos-2 | 2.5 µg/ml | 24 h | ~30% | [1] |
| Saos-2 | 5.0 µg/ml | 24 h | ~45% | [1] |
| Saos-2 | 7.5 µg/ml | 24 h | ~60% | [1] |
| MCF-7 | 36 µM | 24 h | Significant Increase | [4] |
Table 3: Effect of Flavokawain B on Apoptosis
| Cell Line | FKB Concentration | Treatment Time | Assay | Key Findings | Reference |
| MCF-7 | 36 µM | 24-72 h | Annexin V/PI Staining | Increase in early (9.18% to 36.72%) and late apoptosis (11.86% to 17.29%) | [4] |
| 143B | 2.5-7.5 µg/ml | 24 h | Annexin V/PI Staining | Dose-dependent increase in apoptosis | [1][2] |
| Saos-2 | 2.5-7.5 µg/ml | 24 h | Annexin V/PI Staining | Dose-dependent increase in apoptosis | [1][2] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of Flavokawain B.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of FKB on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Flavokawain B (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of FKB in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the FKB dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.[6]
Materials:
-
Cancer cells treated with FKB
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells after FKB treatment.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[7]
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol is for the detection of apoptosis using Annexin V-FITC and PI staining.[8][9][10]
Materials:
-
Cancer cells treated with FKB
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells after FKB treatment.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in protein expression levels of cell cycle and apoptosis regulators.[11][12]
Materials:
-
Cancer cells treated with FKB
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-p-Cdc2, anti-Cdc25c, anti-Myt1, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-GAPDH or β-actin)[13][14]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the FKB-treated cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-50 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry analysis can be performed to quantify protein expression levels relative to a loading control.
Visualizations
Caption: Flavokawain B induced G2/M cell cycle arrest signaling pathway.
Caption: Flavokawain B induced apoptosis signaling pathways.
Caption: General experimental workflow for investigating Flavokawain B.
References
- 1. Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavokawain derivative FLS induced G2/M arrest and apoptosis on breast cancer MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chalcone flavokawain B induces G2/M cell-cycle arrest and apoptosis in human oral carcinoma HSC-3 cells through the intracellular ROS generation and downregulation of the Akt/p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cyclin B1 Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Cyclin B1 antibody (55004-1-AP) | Proteintech [ptglab.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 3'-Methylflavokawin B for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3'-Methylflavokawin B (3'-MFKB) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound B and why is its solubility a concern for cell assays?
A1: this compound B (3'-MFKB) is a chalcone, a type of flavonoid compound.[1][2] Like many hydrophobic molecules, 3'-MFKB has poor aqueous solubility, which can lead to precipitation in cell culture media. This can result in inaccurate dosing, and consequently, unreliable and irreproducible experimental results.
Q2: What is the recommended solvent for dissolving this compound B?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like 3'-MFKB for in vitro studies. It is crucial to use a high-purity, anhydrous grade of DMSO to ensure the stability of the compound.
Q3: What is the maximum concentration of DMSO that can be used in cell culture?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of ≤ 0.1% v/v is generally considered safe for most cell lines. Some robust cell lines may tolerate up to 0.5% v/v, but it is essential to perform a vehicle control experiment to determine the tolerance of your specific cell line.[3][4]
Q4: Can other solvents be used to dissolve this compound B?
A4: Yes, other organic solvents like ethanol can also be used. However, ethanol can also be toxic to cells, and its final concentration in the media should also be minimized and controlled for. Co-solvent systems, such as a mixture of DMSO and polyethylene glycol (PEG), can sometimes improve solubility while minimizing the toxicity of a single solvent.
Q5: Are there alternative methods to improve the aqueous solubility of this compound B?
A5: Yes, several methods can be employed to enhance the solubility of hydrophobic compounds:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that solubilize the compound. However, their potential effects on cell membranes and signaling pathways must be considered.
-
Solid Dispersions: This technique involves dispersing the compound in a solid polymer matrix to improve its dissolution rate. While more common in pharmaceutical formulation, it can be adapted for preparing stock solutions for in vitro work.
Troubleshooting Guide: Compound Precipitation in Cell Culture Media
Issue: A precipitate forms immediately after adding the 3'-MFKB stock solution to the cell culture medium.
This is a common issue known as "crashing out," where the rapid change in solvent polarity causes the hydrophobic compound to precipitate.
| Potential Cause | Recommended Solution |
| High Final Concentration | The desired concentration of 3'-MFKB exceeds its solubility limit in the aqueous medium. Solution: Perform a dose-response experiment starting with lower, more soluble concentrations. |
| Solvent Shock | The concentrated DMSO stock is rapidly diluted in the aqueous medium. Solution: Employ a serial dilution method. First, dilute the DMSO stock in a small volume of pre-warmed (37°C) media, then add this intermediate dilution to the final volume of media. Add the stock solution dropwise while gently vortexing the medium.[5] |
| Low Temperature | Cell culture media is often stored refrigerated, and lower temperatures decrease the solubility of hydrophobic compounds. Solution: Always use pre-warmed (37°C) cell culture media for dilutions.[6] |
| Presence of Salts/Proteins | Components in the complete media (e.g., salts, serum proteins) can sometimes promote precipitation. Solution: Try dissolving the 3'-MFKB in a serum-free basal medium first, and then add serum or other supplements. |
Issue: The 3'-MFKB solution appears clear initially but becomes cloudy or forms a precipitate over time in the incubator.
| Potential Cause | Recommended Solution |
| Metastable Supersaturation | The initial dilution created a supersaturated solution that is not stable over time. Solution: Lower the final working concentration of 3'-MFKB. Consider using a solubility-enhancing excipient like HP-β-cyclodextrin to maintain stability. |
| Evaporation of Media | In long-term experiments, evaporation can concentrate the compound, leading to precipitation. Solution: Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates with a gas-permeable membrane. |
| Compound Instability | The compound may be degrading over time, and the degradation products may be less soluble. Solution: Prepare fresh working solutions for each experiment and avoid storing diluted solutions for extended periods. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound B in DMSO
-
Materials:
-
This compound B (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
-
Procedure:
-
Weigh out the required amount of 3'-MFKB powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If necessary, briefly sonicate the solution in a water bath sonicator for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions and Dosing Cells
-
Materials:
-
10 mM 3'-MFKB stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM 3'-MFKB stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.
-
To minimize "solvent shock," it is recommended to perform an intermediate dilution. For example, to prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution):
-
First, prepare a 1:100 intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed medium. Mix well by gentle pipetting.
-
Then, add 100 µL of this intermediate dilution to 9.9 mL of pre-warmed medium to achieve the final 10 µM concentration.
-
-
Alternatively, for a direct dilution, slowly add the required volume of the DMSO stock solution drop-by-drop to the pre-warmed medium while gently vortexing or swirling the tube.
-
Ensure the final DMSO concentration in the medium is at a non-toxic level for your cells (e.g., ≤ 0.1%).
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the medium without the compound.
-
Quantitative Data Summary
| Compound/Solvent | Solubility/Concentration | Notes |
| Flavonoids (general) | Poorly soluble in water. | Solubility is highly dependent on the specific structure and substitutions. |
| DMSO in Cell Culture | ≤ 0.1% (v/v) | Generally considered safe for most cell lines.[3] |
| 0.1% - 0.5% (v/v) | May be tolerated by some cell lines, but a vehicle control is essential.[4] | |
| > 0.5% (v/v) | Likely to cause cytotoxicity. | |
| Ethanol in Cell Culture | < 0.5% (v/v) | Toxicity is cell-line dependent; a vehicle control is crucial. |
| Hydroxypropyl-β-cyclodextrin | Can significantly increase the aqueous solubility of flavonoids. | The required concentration depends on the specific flavonoid and desired final concentration. |
Signaling Pathways and Experimental Workflows
Flavonoids are known to modulate various intracellular signaling pathways, which are crucial for cell survival, proliferation, and inflammation. The diagrams below illustrate some of these key pathways that may be affected by this compound B and a general workflow for investigating its solubility.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, is often modulated by flavonoids.
Caption: The MAPK/ERK signaling pathway, involved in cellular proliferation and differentiation, can be a target of flavonoid compounds.[7]
Caption: The NF-κB signaling pathway, a critical regulator of inflammation, can be inhibited by Flavokawain B, a related chalcone.[8]
Caption: A logical workflow for preparing and troubleshooting solutions of this compound B for cell-based assays.
References
- 1. Phytochemical: this compound [caps.ncbs.res.in]
- 2. abmole.com [abmole.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Flavokawain B inhibits NF-κB inflammatory signaling pathway activation in inflammatory bowel disease by targeting TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Flavokawain B in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Flavokawain B (FKB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the oral bioavailability of this promising, yet challenging, compound.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of unformulated Flavokawain B in animal models?
A1: Flavokawain B, a naturally occurring chalcone, is known for its poor oral bioavailability, which is largely attributed to its low aqueous solubility.[1] Pharmacokinetic studies in rats have provided baseline data for unformulated FKB. Following a 10 mg/kg oral dose in rats, a maximum plasma concentration (Cmax) of 265.2 ng/mL was observed at 1 hour (Tmax), with a half-life (T1/2) of 2.76 hours.[2] This indicates rapid absorption but limited overall exposure, highlighting the need for bioavailability enhancement strategies.
Q2: What are the primary formulation strategies to enhance the oral bioavailability of Flavokawain B?
A2: Several advanced formulation strategies can be employed to overcome the poor solubility and subsequent low bioavailability of FKB. These include:
-
Nanoformulations: Reducing the particle size of FKB to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption.[3][4] Techniques such as high-pressure homogenization or sonication are often used.
-
Solid Dispersions: Dispersing FKB in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.[5][6] Common carriers include polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP).
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the gastrointestinal tract, keeping the lipophilic FKB solubilized.[7]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic FKB molecule within the cavity of a cyclodextrin (a cyclic oligosaccharide) can increase its aqueous solubility and dissolution.[8][9]
Q3: Are there any known drug interactions that could potentially improve Flavokawain B bioavailability?
A3: While specific studies on FKB are limited, co-administration with piperine, a known bioavailability enhancer, is a potential strategy. Piperine can inhibit metabolizing enzymes like cytochrome P450 and P-glycoprotein, which may be involved in the first-pass metabolism and efflux of FKB, thereby increasing its systemic exposure.[10][11][12] However, it's important to note that such interactions can be complex and may also alter the metabolism of other co-administered drugs.[11][13]
Q4: What signaling pathways are known to be modulated by Flavokawain B?
A4: Flavokawain B has been shown to exert its biological effects, particularly its anti-cancer properties, through the modulation of several key signaling pathways. It is a potent inducer of apoptosis (programmed cell death) and can cause cell cycle arrest.[14][15] Key pathways include:
-
Induction of Apoptosis: FKB can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[15] It has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins.[16]
-
Cell Cycle Arrest: FKB can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.[14]
-
Inhibition of Pro-survival Pathways: FKB has been shown to suppress pro-survival signaling pathways such as the Akt pathway.[17]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of Flavokawain B After Oral Administration of a Novel Formulation
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Optimization Strategy |
| Poor Formulation Stability: The formulation may be unstable in the gastrointestinal (GI) tract, leading to premature drug release and degradation. | Formulation Characterization: Conduct in vitro stability studies of your formulation in simulated gastric and intestinal fluids. For nanoformulations, ensure that there is no significant particle aggregation or drug leakage under these conditions. |
| Inefficient Drug Release: The formulation may not be releasing the drug at an optimal rate for absorption. | In Vitro Dissolution Testing: Perform dissolution studies under different pH conditions to mimic the GI tract. For solid dispersions, ensure the polymer is appropriate for the desired release profile. For SEDDS, confirm spontaneous emulsification and droplet size upon dilution. |
| High First-Pass Metabolism: FKB may be extensively metabolized in the liver and intestines before reaching systemic circulation. | Co-administration with Inhibitors: In preclinical studies, consider co-administering your FKB formulation with a known inhibitor of relevant metabolic enzymes (e.g., piperine) to assess the impact of first-pass metabolism.[10][11][12] |
| Efflux by Transporters: FKB may be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the drug back into the GI lumen. | Permeability Assays: Use in vitro models like Caco-2 cell monolayers to assess the permeability of your FKB formulation and determine if it is a substrate for efflux pumps. |
Issue 2: Difficulty in Achieving Desired Physicochemical Properties of the Formulation
Formulation-Specific Troubleshooting:
| Formulation Type | Common Issue | Troubleshooting/Optimization Strategy |
| Nanoemulsion | Large or unstable emulsion droplets | Adjust the ratio of oil, surfactant, and co-surfactant. Construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region.[18] |
| Solid Dispersion | Low drug loading or recrystallization upon storage | Screen different hydrophilic polymers (e.g., PVP, PEG) and drug-to-polymer ratios.[6] Use techniques like differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to confirm the amorphous state of FKB in the dispersion.[5] |
| Cyclodextrin Complex | Low complexation efficiency | Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) and complexation methods (e.g., kneading, co-precipitation).[8] |
Data Presentation: Comparative Pharmacokinetics
The following table presents a hypothetical comparison of pharmacokinetic parameters for unformulated FKB versus a hypothetical enhanced formulation in a rat model, based on a single oral dose of 10 mg/kg. The data for the unformulated FKB is based on literature values.[2]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated FKB (Suspension) | 265.2 | 1.0 | 850 | 100 |
| Hypothetical FKB Nanoemulsion | 980.5 | 0.5 | 3400 | 400 |
| Hypothetical FKB Solid Dispersion | 750.0 | 1.5 | 2975 | 350 |
Note: The data for the nanoemulsion and solid dispersion are hypothetical and for illustrative purposes to demonstrate the expected improvements in pharmacokinetic parameters.
Experimental Protocols
Protocol 1: Preparation of a Flavokawain B Solid Dispersion
-
Materials: Flavokawain B, Polyvinylpyrrolidone (PVP K30), Ethanol.
-
Procedure:
-
Dissolve FKB and PVP K30 in a 1:4 ratio (w/w) in a minimal amount of ethanol with stirring.
-
Continue stirring until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40-50°C.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion and sieve to obtain a uniform particle size.
-
Characterize the solid dispersion using DSC, XRD, and FTIR to confirm the amorphous state of FKB.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Formulation Administration:
-
Control Group: Administer unformulated FKB suspended in 0.5% carboxymethylcellulose (CMC) solution via oral gavage at a dose of 10 mg/kg.
-
Test Group: Administer the FKB formulation (e.g., solid dispersion reconstituted in water) via oral gavage at a dose equivalent to 10 mg/kg of FKB.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Precipitate plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for FKB concentration using a validated UPLC-MS/MS method.[19]
-
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the oral bioavailability of Flavokawain B.
Caption: Simplified signaling pathway of Flavokawain B-induced apoptosis.
References
- 1. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanocrystallization Effectively Improves the Oral Efficacy of an Antileishmanial Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Piperine Alters the Pharmacokinetics and Anticoagulation of Warfarin in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Influence of piperine on the pharmacokinetics of curcumin in animals and human volunteers. | Semantic Scholar [semanticscholar.org]
- 13. Piperine Alters the Pharmacokinetics and Anticoagulation of Warfarin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flavokawain B, a kava chalcone, induces apoptosis in synovial sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flavokawain B induces apoptosis of non-small cell lung cancer H460 cells via Bax-initiated mitochondrial and JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and characterization of a self-nano emulsifying drug delivery system (SNEDDS) for Ornidazole to improve solubility and oral bioavailability of BCS class II drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. UPLC-MS/MS determination of flavokawain B, a novel anti-tumor chemotherapeutic agent in rat plasma and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting 3'-Methylflavokawin B stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3'-Methylflavokawin B in solution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and experimental use of this compound B.
Issue 1: Precipitation of this compound B in Aqueous Solutions
Question: I am observing precipitation of this compound B shortly after preparing my aqueous solution. What could be the cause and how can I resolve this?
Answer:
Precipitation of this compound B in aqueous solutions is a common issue primarily due to its low water solubility. Like other flavokawain derivatives, it is a lipophilic molecule.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low Aqueous Solubility | This compound B has poor solubility in water. It is recommended to dissolve the compound in an organic solvent first, such as DMSO, ethanol, or methanol, before preparing aqueous dilutions. |
| Solvent Concentration | When diluting a stock solution into an aqueous buffer, the final concentration of the organic solvent may be too low to maintain solubility. Ensure the final concentration of the organic co-solvent is sufficient. For cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid cytotoxicity. |
| pH of the Solution | The solubility of flavonoids can be pH-dependent. Although specific data for this compound B is limited, related compounds often exhibit better stability in slightly acidic conditions (pH 3-6). Consider adjusting the pH of your buffer if your experimental conditions allow.[1][2] |
| Temperature | Lower temperatures can decrease the solubility of some compounds. Prepare solutions at room temperature unless the compound is known to be temperature-sensitive. |
Experimental Workflow for Preparing Aqueous Solutions:
Issue 2: Degradation of this compound B During Storage or Experiments
Question: I suspect that my this compound B is degrading in solution. What factors could be causing this and how can I minimize it?
Answer:
Chalcones and other flavonoids can be susceptible to degradation under various conditions. Key factors influencing the stability of this compound B in solution include pH, temperature, light, and the presence of oxidizing agents.
Factors Affecting Stability and Mitigation Strategies:
| Factor | Effect on Stability | Mitigation Strategy |
| pH | Flavonoids can undergo hydrolytic degradation, particularly in neutral to alkaline conditions. The degradation rate often increases with rising pH.[3] | Maintain solutions at a slightly acidic pH (e.g., pH 3-6) if compatible with the experiment. Prepare fresh solutions before use. |
| Temperature | Higher temperatures accelerate the rate of chemical degradation. | Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh and keep them on ice if the experiment is lengthy. Avoid repeated freeze-thaw cycles. |
| Light | Exposure to UV light can induce photolytic degradation in flavonoids. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions where possible. |
| Oxidation | The phenolic hydroxyl groups in the flavonoid structure are susceptible to oxidation. This can be initiated by dissolved oxygen or other oxidizing agents in the solution. | Use degassed solvents to prepare solutions. If necessary, and compatible with the experimental system, consider adding a small amount of an antioxidant. |
Plausible Degradation Pathway for a Flavokawin Derivative:
While the specific degradation products of this compound B are not extensively documented, a plausible pathway for related flavonoids involves the cleavage of the chalcone backbone, particularly under hydrolytic or oxidative stress.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound B?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound B and other flavokawain derivatives. Ethanol and methanol can also be used.
Q2: What are the recommended storage conditions for this compound B?
A2:
-
Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place.
-
Stock Solutions (in DMSO): For short-term storage (up to 1 month), -20°C is acceptable. For long-term storage (up to 6 months), -80°C is recommended. Always protect from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q3: How can I check the stability of my this compound B solution?
A3: The stability of your solution can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate degradation.
Q4: What are the typical conditions for a forced degradation study of this compound B?
A4: A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[4][5] Based on general guidelines for pharmaceuticals, the following conditions should be investigated:
| Condition | Typical Reagents and Parameters |
| Acid Hydrolysis | 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60°C). |
| Base Hydrolysis | 0.1 M NaOH at room temperature. |
| Oxidative Degradation | 3% H₂O₂ at room temperature. |
| Thermal Degradation | Storing the solid compound and a solution at an elevated temperature (e.g., 60-80°C). |
| Photostability | Exposing the solid compound and a solution to a combination of visible and UV light. |
Experimental Protocols
Protocol 1: Preparation of this compound B Stock Solution
-
Materials:
-
This compound B (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Calibrated balance
-
Appropriate volumetric flask
-
Vortex mixer or sonicator
-
-
Procedure:
-
Accurately weigh the desired amount of this compound B.
-
Transfer the solid to a volumetric flask.
-
Add a portion of DMSO to the flask.
-
Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Add DMSO to the final volume mark on the flask.
-
Mix the solution thoroughly.
-
Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.
-
Protocol 2: General Procedure for a Forced Degradation Study
-
Objective: To identify potential degradation products and degradation pathways of this compound B under various stress conditions.
-
Materials:
-
This compound B stock solution (e.g., 1 mg/mL in methanol or acetonitrile)
-
0.1 M HCl
-
0.1 M NaOH
-
3% H₂O₂
-
HPLC system with UV detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
-
-
Procedure:
-
Sample Preparation: For each condition, mix equal volumes of the this compound B stock solution with the stressor solution (or solvent for the control).
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the sample with 0.1 M HCl at room temperature or 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Incubate the sample with 0.1 M NaOH at room temperature for a shorter period (e.g., 30 min, 1, 2, 4 hours), as base-catalyzed degradation is often rapid.
-
Oxidative Degradation: Incubate the sample with 3% H₂O₂ at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place a solution and a solid sample in an oven at a set temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution and a solid sample to light in a photostability chamber. A control sample should be wrapped in foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC method. Monitor the chromatogram for a decrease in the parent peak and the appearance of new peaks corresponding to degradation products.
-
-
References
challenges in the chemical synthesis of 3'-Methylflavokawin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of 3'-Methylflavokawin B.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound B, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in Claisen-Schmidt Condensation
-
Question: I am experiencing a low yield during the initial Claisen-Schmidt condensation to form the chalcone precursor. What are the possible reasons and how can I improve the yield?
-
Answer: Low yields in the Claisen-Schmidt condensation can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Deprotonation: The reaction relies on the formation of an enolate from the acetophenone derivative. Ensure your base is strong enough and used in a sufficient amount to drive the deprotonation to completion.
-
Side Reactions: Aldol self-condensation of the acetophenone or Cannizzaro reaction of the benzaldehyde can occur. To minimize these, add the aldehyde slowly to the reaction mixture containing the ketone and the base.
-
Reaction Conditions: The reaction is sensitive to temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times or high temperatures can lead to product degradation or side product formation.
-
Purity of Reagents: Ensure that your starting materials, particularly the substituted benzaldehyde and acetophenone, are pure. Impurities can interfere with the reaction.
Experimental Protocol: Optimized Claisen-Schmidt Condensation
-
Dissolve the substituted 2'-hydroxyacetophenone in a suitable solvent like ethanol or methanol.
-
Add a strong base, such as sodium hydroxide or potassium hydroxide, and stir the mixture at room temperature for 15-20 minutes to ensure complete enolate formation.
-
Slowly add a solution of 3-methylbenzaldehyde in the same solvent to the reaction mixture.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone product.
-
Filter, wash the precipitate with water until neutral, and dry the crude product. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
-
Issue 2: Poor Selectivity in B-Ring Methylation
-
Question: I am struggling with the selective methylation of the hydroxyl group at the 3'-position of the B-ring. I am getting a mixture of methylated products. How can I improve the selectivity?
-
Answer: Achieving regioselective methylation in flavonoids can be challenging due to the presence of multiple hydroxyl groups with similar reactivity. Here's how you can address this:
-
Use of Protecting Groups: The most reliable method to ensure selective methylation is to protect the other hydroxyl groups on the flavonoid scaffold before introducing the methyl group. Common protecting groups for phenols include benzyl ethers or silyl ethers, which can be selectively removed later.
-
Choice of Methylating Agent and Base: The choice of methylating agent and base can influence selectivity. Milder methylating agents like dimethyl carbonate (DMC) in the presence of a suitable base might offer better selectivity compared to harsher reagents like dimethyl sulfate (DMS) or methyl iodide.[1]
-
Reaction Conditions: Lowering the reaction temperature and carefully controlling the stoichiometry of the methylating agent can sometimes favor methylation at a specific position.
Experimental Protocol: Selective Methylation using a Protecting Group Strategy
-
Protection: Protect the more reactive hydroxyl groups (e.g., at the 7-position) of your flavonoid precursor using a suitable protecting group like a benzyl group (using benzyl bromide and a base like K2CO3).
-
Methylation: Once the other hydroxyl groups are protected, perform the methylation of the 3'-hydroxyl group using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.
-
Deprotection: After successful methylation at the desired position, remove the protecting groups under appropriate conditions (e.g., hydrogenolysis for benzyl groups) to obtain this compound B.
-
Issue 3: Unwanted Demethylation Side Reactions
-
Question: During the final steps of my synthesis, I am observing demethylation, particularly at the 5-position. How can I prevent this?
-
Answer: Demethylation, especially of a 5-methoxy group, is a known side reaction in flavonoid synthesis, often occurring under acidic or high-temperature conditions.[2][3]
-
Avoid Harsh Acidic Conditions: If your synthesis involves an acid-catalyzed cyclization or deprotection step, consider using milder acidic conditions or alternative methods that do not require strong acids.
-
Control Reaction Temperature: High temperatures can promote demethylation. Conduct your reactions at the lowest effective temperature and for the shortest possible time.
-
Choice of Reagents: Certain reagents can facilitate demethylation. For example, strong Lewis acids used in some reactions can cleave methyl ethers. Carefully select your reagents to be compatible with the methoxy groups present in your molecule.
-
Issue 4: Difficulty in Product Purification
-
Question: I am finding it difficult to purify the final this compound B from unreacted starting materials and side products. What are the recommended purification techniques?
-
Answer: The purification of flavonoids can be challenging due to their similar polarities. A combination of techniques is often necessary.
-
Column Chromatography: This is the most common method for purifying flavonoids. A silica gel column with a gradient elution system of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically effective.
-
Preparative HPLC: For obtaining highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining crystalline, pure product.
-
Solvent Extraction: Liquid-liquid extraction can be used to remove certain impurities based on their differential solubility in immiscible solvents.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound B?
A1: The synthesis of this compound B, a flavone derivative, typically involves two main stages: the formation of a chalcone precursor followed by its cyclization to the flavone core.
-
Chalcone Synthesis (Claisen-Schmidt Condensation): This involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone with 3-methylbenzaldehyde.
-
Flavone Formation (Cyclization): The resulting chalcone can be cyclized to the flavone through various methods, including oxidative cyclization using reagents like iodine in DMSO or selenium dioxide.
An alternative route is the Baker-Venkataraman Rearrangement , where a 2-hydroxyacetophenone is first acylated with 3-methylbenzoyl chloride, followed by a base-catalyzed rearrangement to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the flavone.
Q2: How can I improve the yield of the Baker-Venkataraman rearrangement?
A2: To improve the yield of the Baker-Venkataraman rearrangement, consider the following:
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all your reagents and solvents are dry.
-
Strong Base: A strong, non-nucleophilic base like potassium tert-butoxide or sodium hydride is crucial for the rearrangement.
-
Temperature Control: The initial acylation is often performed at a low temperature, while the rearrangement may require heating. Optimize the temperature for each step.
-
Purity of Starting Materials: As with any reaction, the purity of the 2-hydroxyacetophenone and the acylating agent is critical for good yields.
Q3: What are the best practices for introducing the 3'-methyl group?
A3: The 3'-methyl group is typically introduced via the benzaldehyde component in the Claisen-Schmidt condensation or the benzoyl chloride in the Baker-Venkataraman route. If you are building the B-ring through a cross-coupling reaction like the Suzuki-Miyaura coupling, you would use a 3-methylphenylboronic acid derivative. The key is to start with a commercially available or synthesized building block that already contains the methyl group at the desired position.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Standard laboratory safety practices should always be followed. Specifically:
-
Handle strong bases and acids with care in a fume hood.
-
Be cautious with flammable organic solvents.
-
Some of the reagents, like dimethyl sulfate, are toxic and should be handled with appropriate personal protective equipment.
-
Always consult the Safety Data Sheet (SDS) for all chemicals used.
Data Summary
Table 1: Comparison of General Yields for Key Synthetic Steps
| Reaction Step | Method | Typical Yield Range (%) | Notes |
| Chalcone Formation | Claisen-Schmidt Condensation | 60 - 90 | Yield can be highly dependent on substrates and reaction conditions. |
| Flavone Formation | Oxidative Cyclization (I2/DMSO) | 50 - 80 | Can sometimes lead to side products. |
| Flavone Formation | Baker-Venkataraman Rearrangement | 70 - 95 | Generally a high-yielding reaction if optimized. |
| Methylation | Using DMS or MeI | 40 - 80 | Selectivity can be an issue without protecting groups. |
Visualizations
Caption: General synthetic workflow for this compound B.
Caption: A logical troubleshooting workflow for synthesis challenges.
References
minimizing off-target effects of Flavokawain B in experiments
Welcome to the technical support center for researchers utilizing Flavokawain B (FKB). This resource provides essential guidance on experimental design and troubleshooting, with a focus on minimizing off-target effects to ensure the validity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects and potential off-target liabilities of Flavokawain B?
A1: Flavokawain B, a chalcone derived from the kava plant, is primarily investigated for its anti-cancer properties.[1][2]
-
On-Target Effects (Anti-Cancer): The principal on-target effects of FKB are the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[1][3][4][5] FKB has been shown to modulate several key signaling pathways to achieve this, including:
-
Apoptosis Induction: Activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the upregulation of pro-apoptotic proteins like Bax, Puma, and Fas, and the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin.[1][4] FKB also activates caspases (caspase-3, -8, and -9) and promotes the cleavage of PARP.[1][6]
-
Cell Cycle Arrest: FKB can induce G2/M phase cell cycle arrest by modulating the levels of regulatory proteins like cyclin B1, cdc2, and cdc25c.[3][4]
-
Signaling Pathway Modulation: Inhibition of pro-survival pathways like PI3K/Akt and NF-κB, and activation of stress-related pathways like MAPK/JNK.[1][7][8][9]
-
-
Potential Off-Target Liabilities: The most significant off-target concern for FKB is potential hepatotoxicity (liver damage).[9][10] Studies in human hepatocyte cell lines (HepG2) have shown that FKB can cause cell death at concentrations relevant to its anti-cancer effects.[9][10] This toxicity is linked to the induction of oxidative stress and the depletion of glutathione (GSH).[9] Therefore, it is crucial to use appropriate controls and concentrations to distinguish between desired anti-cancer effects and unintended liver cell toxicity.
Q2: How can I determine the optimal concentration of FKB to maximize on-target effects while minimizing off-target effects?
A2: Determining the optimal concentration requires a careful dose-response analysis in your specific experimental system. The goal is to use the lowest effective concentration that elicits the desired on-target phenotype.
-
Review Existing Data: Start by reviewing the half-maximal inhibitory concentrations (IC50) reported in the literature for various cell lines. FKB often shows preferential inhibition of cancer cells over normal cells.[3][5]
-
Perform a Dose-Response Curve: Titrate FKB across a wide range of concentrations (e.g., from nanomolar to high micromolar) in your target cancer cell line and a relevant non-malignant control cell line.
-
Identify the Therapeutic Window: The ideal concentration range will show significant efficacy in the cancer cell line while having minimal impact on the non-malignant control cells. For example, one study noted that FKB inhibited the growth of osteosarcoma cells with less effect on normal intestinal epithelial cells and bone marrow stem cells.[3]
Table 1: Reported IC50 Values for Flavokawain B in Various Cell Lines
| Cell Line | Cell Type | IC50 Value | Citation |
| HepG2 | Human Hepatocyte Carcinoma | 23.2 µM | [10] |
| SNU-478 | Human Cholangiocarcinoma | 69.4 µM | [7] |
| A375 | Human Melanoma | ~8 µg/mL | [6] |
| A2058 | Human Melanoma | ~12 µg/mL | [6] |
| 143B | Human Osteosarcoma | Not specified, effective at 5 µg/mL | [3] |
| Saos-2 | Human Osteosarcoma | Not specified, effective at 5 µg/mL | [3] |
| DU145 | Hormone-Refractory Prostate Cancer | Not specified, effective concentrations induce apoptosis | [1][11] |
| PC-3 | Hormone-Refractory Prostate Cancer | Not specified, effective concentrations induce apoptosis | [1] |
Note: IC50 values can vary based on experimental conditions, such as incubation time and assay method.
Q3: What control experiments are essential when working with FKB?
A3: Rigorous controls are critical to ensure that the observed effects are specific to FKB's action on its intended target.
-
Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve FKB.[10]
-
Non-Malignant Control Cell Line: As mentioned in Q2, use a relevant normal cell line (e.g., from the same tissue of origin as the cancer) to assess the selectivity of FKB.[3][5]
-
Structurally Similar, Inactive Analog: If available, use a structurally related analog of FKB that is known to be inactive against the target. This helps to rule out effects caused by the general chemical scaffold.
-
Rescue Experiments: To confirm the role of a specific target protein, attempt a rescue experiment. For example, if FKB is hypothesized to downregulate protein X, ectopically overexpressing protein X should partially or fully rescue the cells from FKB's effects.
Q4: How can I confirm that my observed phenotype is due to FKB's on-target activity?
A4: Validating on-target activity involves a multi-pronged approach to build a strong evidence base.
-
Phenotypic Correlation: Ensure the observed phenotype aligns with the known mechanism of action. For example, if you observe cell death, confirm that it is apoptotic by using assays like Annexin V/PI staining, and check for the activation of caspases and PARP cleavage via Western blot.[6][8]
-
Target Engagement: Use techniques to confirm that FKB is engaging its intended target in the cell. A Cellular Thermal Shift Assay (CETSA) can be used to measure the change in thermal stability of a target protein upon FKB binding.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to deplete the intended target protein.[12] If FKB's effect is diminished or absent in the target-depleted cells, it strongly suggests the effect is on-target. Conversely, if the phenotype persists, it is likely an off-target effect.
Key Signaling Pathways & Workflows
FKB-Induced Apoptosis Signaling Pathway
Flavokawain B induces apoptosis through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. These pathways converge on the activation of executioner caspases, leading to cell death.
Caption: FKB-induced apoptosis involves both extrinsic and intrinsic pathways.
Experimental Workflow for Validating On-Target Effects
This workflow provides a logical sequence of experiments to differentiate on-target from off-target effects of Flavokawain B.
Caption: A logical workflow for validating the on-target effects of FKB.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the concentration-dependent effect of FKB on the viability of cancer and non-malignant cells and to calculate the IC50 value.
Methodology:
-
Cell Seeding: Plate cells (e.g., 4 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of FKB in culture media. Remove the old media from the wells and add the media containing different concentrations of FKB (e.g., 0-100 µM) or a vehicle control (e.g., 0.1% DMSO).[8][10]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[8]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3 hours at 37°C.[8]
-
Formazan Solubilization: Add a solubilization solution (e.g., SDS solution) to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot cell viability against FKB concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic/necrotic, and live cells following FKB treatment.
Methodology:
-
Treatment: Treat cells with the desired concentration of FKB or vehicle control for the specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[8]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by FKB.[8]
Protocol 3: Western Blot Analysis
Objective: To detect changes in the expression levels of key proteins in signaling pathways affected by FKB.
Methodology:
-
Treatment and Lysis: Treat cells with FKB or vehicle. After incubation, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved PARP, p-Akt, total Akt, Bcl-2, Bax, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.[7]
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different treatments.
References
- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavokawain B targets protein neddylation for enhancing the anti-prostate cancer effect of Bortezomib via Skp2 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavokawain B, a novel, naturally occurring chalcone, exhibits robust apoptotic effects and induces G2/M arrest of a uterine leiomyosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The In Vitro and In Vivo Anticancer Properties of Chalcone Flavokawain B through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
- 8. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavokawain B, a kava chalcone, induces apoptosis via up-regulation of death-receptor 5 and Bim expression in androgen receptor negative, hormonal refractory prostate cancer cell lines and reduces tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
how to prevent degradation of 3'-Methylflavokawin B during storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of 3'-Methylflavokawin B (3'-MFKB) to prevent its degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the stability and integrity of your samples.
Troubleshooting Guide: Degradation of this compound B
Encountering unexpected results in your experiments? Degradation of this compound B during storage can be a significant factor. This guide will help you identify potential issues and implement corrective actions.
| Observation | Potential Cause | Preventative Measures & Solutions |
| Loss of Potency or Altered Biological Activity | Chemical degradation of 3'-MFKB due to improper storage conditions (temperature, light, air exposure). | Storage: Store 3'-MFKB as a solid at -20°C or lower for long-term stability. For solutions, use airtight vials purged with an inert gas (e.g., argon or nitrogen) and store at -80°C. Handling: Minimize exposure to ambient light and temperature during handling. Prepare solutions fresh whenever possible. |
| Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS) | Formation of degradation products. This may include isomers (cis-trans isomerization) or products of oxidation and hydrolysis. | Solvent Choice: Avoid using protic solvents like water or alcohols for long-term storage of solutions, as they can promote isomerization and hydrolysis. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally more suitable for stock solutions. Purity Check: Regularly assess the purity of your 3'-MFKB stock using a validated analytical method. |
| Color Change of Solid or Solution | Oxidation or other chemical reactions. Exposure to light and air can accelerate these processes. | Inert Atmosphere: Store both solid and solution forms under an inert atmosphere. Light Protection: Use amber vials or wrap containers with aluminum foil to protect from light. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal long-term storage conditions for solid this compound B?
A1: For long-term stability, this compound B should be stored as a crystalline solid in a tightly sealed container at -20°C. Under these conditions, the compound is expected to be stable for years.
Q2: I need to prepare a stock solution of this compound B. What is the recommended procedure?
A2: It is recommended to dissolve this compound B in an anhydrous organic solvent such as DMSO, ethanol, or dimethylformamide. To prevent oxidation, the solvent of choice should be purged with an inert gas like argon or nitrogen before preparing the solution. After dissolution, the vial should be tightly sealed and stored at -20°C or, preferably, -80°C for extended stability.
Q3: How long are solutions of this compound B stable?
A3: The stability of this compound B in solution depends on the solvent and storage conditions. For short-term use (days to a week), solutions stored at 2-8°C and protected from light may be acceptable. For long-term storage, it is crucial to use anhydrous solvents, purge with inert gas, and store at -80°C. It is best practice to prepare fresh solutions for sensitive experiments or to re-qualify stored solutions if degradation is suspected.
Q4: Is this compound B sensitive to light?
A4: Yes, like many flavonoid compounds, this compound B is potentially sensitive to light. Exposure to UV or ambient light can lead to photodegradation. Therefore, it is essential to store the compound in light-protecting amber vials or by wrapping the container in aluminum foil.
Degradation Pathways
Q5: What are the likely degradation pathways for this compound B?
A5: While specific degradation pathways for this compound B are not extensively documented, based on the structure of related flavokawains, the primary degradation routes are likely to be:
-
Cis-Trans Isomerization: The double bond in the chalcone backbone is susceptible to isomerization, particularly in the presence of light, acid, or base, or in protic solvents. This can alter the biological activity of the compound.
-
Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and metal ions.
-
Hydrolysis: Although less common for the core structure, any ester or ether linkages could be susceptible to hydrolysis under acidic or basic conditions.
Experimental Protocols
Protocol: Stability Assessment of this compound B by HPLC
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound B and to develop a stability-indicating analytical method.
1. Objective: To evaluate the stability of this compound B under various stress conditions and to identify potential degradation products.
2. Materials:
-
This compound B
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
3. Method:
a. Preparation of Stock Solution: Prepare a stock solution of this compound B in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
b. Forced Degradation Studies: Expose the 3'-MFKB solution to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl to the stock solution and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Add 1N NaOH to the stock solution and incubate at 60°C for a specified time. Neutralize with 1N HCl before analysis.
-
Oxidation: Add 3% H₂O₂ to the stock solution and keep at room temperature for a specified time.
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) for a specified time.
-
Photostability: Expose the stock solution to UV light (e.g., 254 nm) for a specified time.
c. HPLC Analysis:
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective for separating flavonoids.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of this compound B.
-
Injection Volume: 10 µL.
d. Data Analysis: Analyze the chromatograms of the stressed samples and compare them to the unstressed control. Calculate the percentage of degradation and note the retention times of any new peaks, which represent potential degradation products.
Visualizations
Caption: Flowchart for appropriate storage of this compound B.
Caption: Potential degradation pathways for this compound B.
Technical Support Center: Optimizing Flavokawain B for Cancer Cell Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flavokawain B (FKB). The information is designed to address common challenges encountered during in vitro experiments aimed at optimizing FKB concentration for maximum cancer cell inhibition.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for Flavokawain B in cancer cell line studies?
A typical starting point for FKB concentration ranges from 0 to 100 µM.[1][2] However, for many cancer cell lines, significant anti-proliferative effects are observed at much lower concentrations, often in the single-digit µM range. For instance, the half-inhibitory concentration (IC50) for FKB at 72 hours in 143B osteosarcoma cells was approximately 3.5 µM (1.97 µg/ml).[3] It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line.
Q2: How long should I incubate my cancer cells with Flavokawain B?
Incubation times can vary depending on the cell line and the experimental endpoint. Significant inhibition of cell growth has been observed in a time-dependent manner, with 72-hour incubations showing more significant effects than 24-hour incubations in osteosarcoma cells.[3] For apoptosis assays, a 24-hour treatment is often sufficient to observe effects.[3][4] It is advisable to conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period for your experimental goals.[1][2][3]
Q3: What are the known mechanisms of action for Flavokawain B in cancer cells?
Flavokawain B has been shown to induce cancer cell death through multiple mechanisms, including:
-
Apoptosis: FKB induces apoptosis by activating caspases (-3/7, -8, and -9), down-regulating anti-apoptotic proteins like Bcl-2 and Survivin, and up-regulating pro-apoptotic proteins such as Bax, Puma, and Fas.[3][5] This involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][5]
-
Cell Cycle Arrest: FKB can cause G2/M phase cell cycle arrest.[3][5] This is associated with a reduction in the levels of Cyclin B1, cdc2, and cdc25c, and an increase in Myt1.[3][5]
-
Inhibition of Signaling Pathways: FKB has been shown to suppress the Akt signaling pathway, which is crucial for cell survival and proliferation.[1][2]
-
Inhibition of Metastasis: FKB can decrease the migration and invasion ability of cancer cells in a dose-dependent manner.[3][5]
Q4: Is Flavokawain B toxic to normal, non-cancerous cells?
Studies have shown that FKB exhibits preferential inhibition of cancer cells compared to some normal cell lines. For example, FKB showed significantly less toxic effects on normal bone marrow cells compared to conventional chemotherapeutic drugs like Adriamycin.[3][5] The LD50 for two normal liver cell lines was found to be 5- and 10-fold greater than the IC50 for osteosarcoma cell lines.[3] Similarly, FKB has been observed to have less cytotoxicity in normal human primary epidermal melanocytes (HEMn) and human skin keratinocytes (HaCaT) compared to melanoma cell lines.[4] However, it is always recommended to test the cytotoxicity of FKB on a relevant normal cell line in parallel with your cancer cell line experiments.
Troubleshooting Guide
Issue 1: I am not observing significant cancer cell inhibition with Flavokawain B treatment.
-
Possible Cause 1: Suboptimal Concentration.
-
Possible Cause 2: Insufficient Incubation Time.
-
Possible Cause 3: Poor Solubility of FKB.
-
Solution: Flavokawain B has poor water solubility.[6] Ensure that FKB is properly dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), before diluting it in the cell culture medium.[7] The final concentration of DMSO in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Possible Cause 4: Cell Line Resistance.
-
Solution: Some cancer cell lines may be inherently more resistant to FKB. If you have access to other cancer cell lines of the same type, you could test them to see if the resistance is specific to your current cell line. You can also investigate the expression levels of key proteins in the signaling pathways affected by FKB (e.g., Akt, Bcl-2 family proteins) to understand potential resistance mechanisms.
-
Issue 2: I am observing high levels of cell death in my vehicle control group.
-
Possible Cause: Solvent Cytotoxicity.
-
Solution: The solvent used to dissolve FKB, typically DMSO, can be toxic to cells at high concentrations. Ensure that the final concentration of the solvent in your cell culture medium is non-toxic. It is crucial to include a vehicle-only control group in your experiments to assess the effect of the solvent on cell viability. A final DMSO concentration of 0.1% is generally considered safe for most cell lines.[7]
-
Issue 3: My results are not reproducible between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Solution: Maintain consistent cell culture practices. This includes using cells at a similar passage number, ensuring consistent seeding density, and using the same batch of media and supplements for all related experiments.
-
-
Possible Cause 2: Inaccurate FKB Concentration.
-
Solution: Prepare fresh dilutions of FKB from a stock solution for each experiment. Ensure accurate pipetting and thorough mixing to achieve the desired final concentrations.
-
-
Possible Cause 3: Variation in Incubation Time.
-
Solution: Use a precise timer for your incubation periods. Even small variations in incubation time, especially for shorter time points, can lead to variability in results.
-
Data Presentation
Table 1: IC50 Values of Flavokawain B in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value |
| 143B | Osteosarcoma | 72 | ~3.5 µM (1.97 µg/ml)[3] |
| SNU-478 | Cholangiocarcinoma | 72 | 69.4 µmol/l[1][2] |
| A375 | Melanoma | 24 | 7.6 µg/mL[4] |
| A2058 | Melanoma | 24 | 10.8 µg/mL[4] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from studies investigating the anti-proliferative effects of FKB.[3][4]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
FKB Treatment: Prepare serial dilutions of Flavokawain B in culture medium from a stock solution (typically dissolved in DMSO). Remove the old medium from the wells and add 100 µL of the medium containing the desired FKB concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest FKB concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Apoptosis Analysis using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is based on methods used to assess FKB-induced apoptosis.[3][4]
-
Cell Treatment: Seed cells in a 6-well plate and treat them with different concentrations of FKB for the desired time (e.g., 24 hours).
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Mandatory Visualizations
Caption: Experimental workflow for optimizing FKB concentration.
Caption: FKB's impact on key cancer cell signaling pathways.
Caption: Troubleshooting logic for lack of FKB efficacy.
References
- 1. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
- 3. Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The In Vitro and In Vivo Anticancer Properties of Chalcone Flavokawain B through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Flavokawain B Extraction Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you refine your extraction protocols and maximize the yield of Flavokawain B (FKB) from Piper methysticum (kava).
Frequently Asked Questions (FAQs)
Q1: Which solvent is most effective for extracting Flavokawain B?
A1: Organic solvents are significantly more effective than traditional aqueous extractions for isolating Flavokawain B. Acetone and ethanol have been shown to yield substantially higher concentrations of FKB. For instance, a 60% acetone solution can yield up to 26.0 mg/g of FKB from dried kava root, a dramatic increase compared to water extraction which yields around 0.2 mg/g.[1] Acetone is often cited as the most efficient solvent for extracting both kavalactones and flavokawains.[2]
Q2: What are the advantages of using advanced extraction techniques over traditional methods?
A2: Advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer several advantages over conventional methods like maceration or Soxhlet extraction. These modern techniques can significantly reduce extraction time and solvent consumption while increasing the yield of bioactive compounds.[3] For example, sonication has been shown to improve the extraction efficiency of solvents for kavalactones and flavokawains.[2]
Q3: What is the typical concentration of Flavokawain B in different kava cultivars?
A3: The concentration of Flavokawain B can vary significantly between different kava cultivars. "Noble" varieties, which are preferred for traditional beverages, generally have very low levels of FKB (around 6.0 mg/g in acetonic extracts). In contrast, "Two-day" varieties can have much higher concentrations, reaching up to 26.3 mg/g in similar extracts.[2]
Q4: Is Flavokawain B stable during extraction and storage?
A4: Flavokawain B, like other chalcones, has poor water solubility and bioavailability, which can be indicative of stability issues under certain conditions.[4] While specific degradation pathways for FKB under various pH, temperature, and light conditions are not extensively detailed in the available literature, it is known that the attachment of a sugar unit (glycosylation) can improve the stability and solubility of flavonoids.[4] It is advisable to store extracts in a cool, dark place and minimize exposure to extreme pH levels.
Q5: What are the known biological activities and potential risks associated with Flavokawain B?
A5: Flavokawain B exhibits potent pro-apoptotic (induces cancer cell death) and anti-inflammatory properties, making it a compound of interest for drug development.[5][6][7] It has been shown to be effective against various cancer cell lines. However, it is also known to be a potent hepatotoxin (toxic to the liver).[1][8] Its toxicity is mediated by inducing oxidative stress and depleting glutathione (GSH) in liver cells.[1][8] Therefore, its levels in kava-containing products should be carefully monitored.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low FKB Yield | Inappropriate Solvent: Using water or low-concentration ethanol/acetone. | Switch to a higher concentration of acetone or ethanol (e.g., 60-95%). Acetone is generally the most effective.[1][2] |
| Inefficient Extraction Method: Using simple maceration. | Employ an advanced extraction technique such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[2] | |
| Improper Plant Material Preparation: Kava root not finely ground. | Ensure the kava root is dried and finely powdered to maximize the surface area for solvent interaction. | |
| Presence of Impurities in the Extract | Co-extraction of other compounds: Solvents will extract other kavalactones and plant metabolites. | Further purification using column chromatography with silica gel is recommended. A gradient of non-polar to polar solvents, such as a hexane-ethyl acetate mixture, can be effective.[1][9] |
| Solvent Residue: Incomplete removal of the extraction solvent. | Use a rotary evaporator to concentrate the extract under reduced pressure and a controlled temperature (e.g., below 50°C) to effectively remove the solvent.[9] | |
| Degradation of FKB in Extract | Exposure to Light and Heat: FKB may be sensitive to photodegradation and thermal degradation. | Store the extract in amber-colored vials in a refrigerator or freezer. Minimize exposure to light and high temperatures during processing. |
| Inappropriate pH: Extreme pH values may lead to the degradation of chalcones. | Maintain a neutral pH during extraction and storage whenever possible. | |
| Inaccurate Quantification of FKB | Poor Chromatographic Separation: Co-elution of FKB with other compounds in HPLC. | Optimize the HPLC method. A C18 reverse-phase column with a gradient elution of water and acetonitrile or methanol (both with 0.1% formic acid) is a good starting point.[9] |
| Incorrect Detection Wavelength: Using a suboptimal wavelength for detection. | The optimal detection wavelength for flavokawains is around 355 nm.[2] |
Quantitative Data on Extraction Parameters
Table 1: Effect of Solvent on Flavokawain B Yield
| Solvent | FKB Yield (mg/g dried weight) | Reference |
| Water | 0.2 | [1] |
| 60% Acetone | 26.0 | [1] |
Detailed Experimental Protocols
Protocol 1: General Purpose Extraction of Flavokawain B using Acetone
This protocol provides a general method for the extraction of Flavokawain B from dried kava root powder using acetone, which has been shown to be a highly effective solvent.[2]
-
Preparation of Plant Material:
-
Thoroughly dry the Piper methysticum root material.
-
Grind the dried root into a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Weigh a desired amount of the powdered kava root (e.g., 10 g).
-
Place the powder into a flask.
-
Add acetone at a solid-to-solvent ratio of 1:10 (w/v) (e.g., 100 mL of acetone for 10 g of powder).
-
For improved efficiency, perform the extraction in an ultrasonic bath for 30-60 minutes at room temperature.[2]
-
Alternatively, stir the mixture for several hours at room temperature.
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Wash the residue with a small amount of fresh acetone to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C under reduced pressure to obtain the crude extract.
-
-
Purification (Optional but Recommended):
-
The crude extract can be further purified using column chromatography on silica gel.
-
A mobile phase with a gradient of hexane and ethyl acetate is commonly used to separate FKB from other components.[1]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of Flavokawain B
This protocol outlines a general method for the quantification of Flavokawain B in a kava extract.
-
Preparation of Standards and Sample:
-
Prepare a stock solution of pure Flavokawain B standard in HPLC-grade methanol or acetonitrile.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Accurately weigh the crude kava extract, dissolve it in a known volume of HPLC-grade methanol or acetonitrile, and filter it through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 355 nm.[2]
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the FKB standards against their known concentrations.
-
Determine the concentration of FKB in the sample by comparing its peak area to the calibration curve.
-
Signaling Pathways and Experimental Workflows
Flavokawain B Extraction and Analysis Workflow
Caption: Workflow for the extraction and analysis of Flavokawain B.
Flavokawain B-Induced Apoptosis Signaling Pathway
Flavokawain B has been shown to induce apoptosis (programmed cell death) in various cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[6][7]
Caption: FKB-induced apoptosis via extrinsic and intrinsic pathways.
Flavokawain B Modulation of NF-κB and MAPK Signaling Pathways
Flavokawain B has been demonstrated to inhibit the NF-κB signaling pathway and activate the MAPK signaling pathway, both of which are crucial in inflammation and cancer progression.[8]
Caption: FKB's dual effect on NF-κB and MAPK signaling pathways.
References
- 1. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Multienzymatic biotransformation of flavokawain B by entomopathogenic filamentous fungi: structural modifications and pharmacological predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavokawain B, a novel, naturally occurring chalcone, exhibits robust apoptotic effects and induces G2/M arrest of a uterine leiomyosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavokawain B, a kava chalcone, induces apoptosis in synovial sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-kappaB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
addressing inconsistencies in 3'-Methylflavokawin B bioactivity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in the bioactivity assays of 3'-Methylflavokawin B (FKB). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values of this compound B in our cancer cell line viability assays. What are the potential reasons for this?
A1: Inconsistencies in IC50 values for this compound B are not uncommon and can arise from several factors:
-
Cell Line-Dependent Sensitivity: Different cancer cell lines exhibit varying sensitivity to FKB. For instance, the IC50 value for FKB in HepG2 liver cancer cells has been reported to be significantly higher than in some osteosarcoma or synovial sarcoma cell lines.[1] It is crucial to establish a baseline for your specific cell line.
-
Assay-Specific Parameters: The specifics of your cytotoxicity assay protocol can greatly influence the outcome. Factors such as cell seeding density, the concentration of the viability reagent (e.g., MTT), and the incubation time can all affect the final reading and, consequently, the calculated IC50 value.
-
Compound Solubility and Stability: this compound B, like many flavonoids, has limited aqueous solubility. Improper dissolution or precipitation of the compound in the cell culture medium can lead to inconsistent effective concentrations. Furthermore, the stability of FKB in the culture medium over the course of the experiment can also impact results.
-
Serum Protein Interaction: Components of the fetal bovine serum (FBS) in the culture medium can potentially interact with FKB, affecting its bioavailability and activity.
Q2: What is the recommended method for dissolving this compound B for in vitro experiments?
A2: this compound B is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A stock solution of 42 mg/mL in DMSO has been reported.[2] This stock solution is then further diluted in the cell culture medium to the desired final concentrations. It is critical to ensure that the final concentration of DMSO in the culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: How stable is this compound B in cell culture medium?
A3: While specific stability data for this compound B in cell culture media is not extensively documented, flavonoids, in general, can be susceptible to degradation in aqueous solutions, and their stability can be influenced by factors like pH and temperature. It is advisable to prepare fresh dilutions of FKB from the DMSO stock for each experiment to minimize potential degradation.
Q4: Can the choice of cytotoxicity assay affect the observed bioactivity of this compound B?
A4: Yes, the choice of assay can impact the results. The most common assay is the MTT assay, which measures metabolic activity. However, other assays like the calcein-AM assay, which measures cell viability based on membrane integrity, can also be used.[1] Different assays measure different cellular parameters, and their outcomes may not always be directly comparable. It is important to be consistent with the chosen assay method throughout a study.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Compound Precipitation | Visually inspect the culture wells for any signs of compound precipitation after adding FKB. If precipitation is observed, consider preparing fresh dilutions or using a lower concentration range. |
| Variation in Incubation Times | Strictly adhere to the same incubation times for compound treatment and assay development in all experiments. |
| Inconsistent DMSO Concentration | Ensure the final DMSO concentration is the same across all wells, including the vehicle control. |
Issue 2: Low or No Observed Bioactivity
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions of this compound B from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Assay Wavelength | Verify that the correct absorbance wavelength is being used for your specific viability assay (e.g., 570 nm for the MTT assay). |
| Cell Line Resistance | The chosen cell line may be inherently resistant to FKB. Consider testing a panel of different cell lines to identify a more sensitive model. |
| Sub-optimal Assay Conditions | Optimize the cytotoxicity assay parameters, such as cell density and incubation time, for your specific cell line. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound B in various cancer cell lines. This data highlights the cell line-dependent variability in its cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 143B | Osteosarcoma | ~3.5 | [3] |
| Saos-2 | Osteosarcoma | >7.5 µg/ml | [4] |
| HepG2 | Hepatocellular Carcinoma | 23.2 ± 0.8 | [1] |
| SYO-I | Synovial Sarcoma | < 2.5 µg/ml | [5] |
| HS-SY-II | Synovial Sarcoma | < 2.5 µg/ml | [5] |
| SGC-7901 | Gastric Cancer | 10 µg/mL (used for assays) | [6] |
| SNU-478 | Cholangiocarcinoma | Concentration-dependent inhibition | [7] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a general guideline for assessing the cytotoxicity of this compound B using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound B
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare a stock solution of this compound B in DMSO.
-
Prepare serial dilutions of FKB in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the FKB dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the effect of this compound B on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound B
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of FKB for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and then fix them by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice or at -20°C for at least 30 minutes.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. STAT3 phosphorylation inhibition for treating inflammation and new bone formation in ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flavokawain B Weakens Gastric Cancer Progression via the TGF-β1/SMAD4 Pathway and Attenuates M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
improving the accuracy of Flavokawain B quantification in complex mixtures
Technical Support Center: Quantification of Flavokawain B
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Flavokawain B (FKB) in complex mixtures such as biological matrices and herbal extracts.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is better for FKB quantification: HPLC-UV or LC-MS/MS?
A1: The choice depends on the required sensitivity and the complexity of the sample matrix.
-
HPLC-UV is a robust and widely available technique suitable for quantifying FKB in kava raw materials and finished products where concentrations are relatively high[1][2][3]. It is often used for quality control purposes[4]. Different detection wavelengths are necessary for optimal quantification of FKB and co-occurring kavalactones, with 355 nm being suitable for flavokawains[3][5].
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as quantifying FKB in plasma[6][7]. This technique is essential when dealing with very low concentrations or complex biological matrices where matrix effects can interfere with quantification[7][8].
Q2: What are the main challenges in quantifying FKB in complex mixtures?
A2: The primary challenges include:
-
Matrix Effects: Co-eluting endogenous compounds in biological samples can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification[7][9].
-
Co-elution: FKB is often present with structurally similar compounds like Flavokawain A (FKA), Flavokawain C (FKC), and various kavalactones, which can interfere with chromatographic separation and detection[2][10][11].
-
Analyte Stability: Flavokawains and some kavalactones can undergo isomerization (e.g., cis-isomerization) if sample preparation is not handled correctly, particularly in the presence of alcohol or water[1][4].
-
Extraction Efficiency: The choice of extraction solvent significantly impacts the yield of FKB. Acetone and ethanol are effective solvents for extracting flavokawains from plant material[5][12]. For biological matrices, protein precipitation is a common sample preparation technique[6].
Q3: What is a typical Limit of Quantification (LOQ) for Flavokawain B?
A3: The LOQ for FKB varies depending on the analytical method and instrumentation.
-
For UHPLC-UV methods, the LOQ has been reported to be approximately 0.303 µg/mL[1][4].
-
For a highly sensitive UPLC-MS/MS method developed for rat plasma, the lower limit of quantification was 0.524 ng/mL[6].
Q4: How can I avoid the degradation of FKB during sample preparation?
A4: Degradation, specifically isomerization of flavokawains, can be prevented or limited by preparing samples in a non-alcoholic solvent or with minimal water content[1][4].
Troubleshooting Guides
This section addresses specific problems you may encounter during the analysis of Flavokawain B.
Problem 1: Poor Peak Shape or Splitting Peaks
-
Q: My chromatogram for FKB shows tailing, fronting, or split peaks. What could be the cause?
-
A: Poor peak shape can result from several factors.
-
Column Overload: The concentration of your sample may be too high. Try diluting the sample and reinjecting.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained matrix components or the stationary phase may be degraded. Try flushing the column with a strong solvent or replace it if necessary.
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of FKB. Ensure the mobile phase composition is optimal for your column and analyte. A mismatch between the sample solvent and the mobile phase can also cause peak distortion.
-
Isomerization: As noted, FKB can isomerize. This may appear as a shoulder on the main peak or a separate, poorly resolved peak. Ensure your sample preparation protocol minimizes this risk by using non-alcoholic solvents where possible[1][4].
-
-
Problem 2: Inconsistent or Low Analyte Recovery
-
Q: My recovery of FKB is low and varies significantly between samples. How can I improve this?
-
A: This issue often points to problems with the extraction or sample preparation steps.
-
Suboptimal Extraction Solvent: The solvent may not be efficiently extracting FKB from the matrix. For plant materials, acetone is highly effective[5]. For biological fluids, ensure the protein precipitation agent (e.g., acetonitrile) is added in the correct ratio to effectively crash out proteins[6].
-
Incomplete Solubilization: Ensure the sample is fully vortexed and mixed with the extraction solvent to allow for complete partitioning of the analyte. Sonication can improve extraction efficiency[5].
-
Analyte Adsorption: FKB may adsorb to plasticware. Using low-adsorption tubes or glassware can mitigate this problem.
-
Matrix Effects (for LC-MS/MS): If you are using an internal standard (IS) and still see high variability, the matrix effect may be affecting your analyte and IS differently. Consider using a stable isotope-labeled internal standard or re-evaluating your sample cleanup procedure to better remove interfering matrix components like phospholipids[9].
-
-
Problem 3: High Signal Variability in LC-MS/MS
-
Q: I am observing significant ion suppression/enhancement for FKB in my LC-MS/MS analysis. What can I do?
-
A: Matrix effects are a common challenge in LC-MS/MS bioanalysis[7].
-
Improve Chromatographic Separation: Modify your gradient to better separate FKB from the region where most matrix components (like phospholipids) elute.
-
Enhance Sample Cleanup: A simple protein precipitation may not be sufficient. Consider using more advanced techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of the interfering matrix components[9].
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated or ¹³C-labeled FKB will co-elute and experience the same matrix effects as the analyte, providing more accurate correction and quantification.
-
Dilute the Sample: Diluting the sample with the initial mobile phase can reduce the concentration of matrix components, thereby lessening their impact on the ionization process.
-
-
Quantitative Data Summary
The tables below summarize key quantitative parameters from validated methods for FKB analysis.
Table 1: HPLC/UHPLC-UV Method Validation Parameters
| Parameter | Flavokawain B (FKB) | Flavokawain A (FKA) | Flavokawain C (FKC) | Reference |
| Linearity Range | 0.05 - 7.5 µg/mL | 0.05 - 7.5 µg/mL | 0.05 - 7.5 µg/mL | [1][4] |
| LOD | Not Reported | 0.281 µg/mL | Not Reported | [13] |
| LOQ | 0.303 µg/mL | 0.062 µg/mL | 0.270 µg/mL | [1][4] |
| Recovery | 98.1 - 102.9% | 98.1 - 102.9% | 98.1 - 102.9% | [1] |
| Detection Wavelength | 355 nm | 355 nm | 355 nm | [3][5] |
Table 2: UPLC-MS/MS Method Validation Parameters for FKB in Rat Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.524 - 1048 ng/mL | [6] |
| LLOQ | 0.524 ng/mL | [6] |
| Intra-day Precision (%RSD) | 3.4 - 11.8% | [6] |
| Inter-day Precision (%RSD) | Not specified, but within acceptance criteria | [6] |
| Accuracy | -14.3 to 13.2% | [6] |
| Internal Standard (IS) | Myrislignan | [6] |
Experimental Protocols
Protocol 1: Extraction of Flavokawain B from Kava Plant Material
This protocol is a generalized procedure based on methods described in the literature[3][5].
-
Homogenization: Weigh approximately 100 mg of powdered kava root material into a centrifuge tube.
-
First Extraction: Add 10 mL of methanol. Vortex vigorously for 1 minute, then sonicate for 15 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Second Extraction: Add 10 mL of acetone to the remaining plant pellet. Repeat the vortexing and sonication steps.
-
Centrifugation: Centrifuge the mixture again and collect the supernatant.
-
Combine & Filter: Combine the methanol and acetone supernatants. Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial for analysis.
Protocol 2: UPLC-MS/MS Quantification of FKB in Rat Plasma
This protocol is adapted from the method developed by Cui et al. (2019)[6].
-
Sample Collection: Collect 50 µL of rat plasma into a microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the internal standard working solution (Myrislignan).
-
Protein Precipitation: Add 200 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 3 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Analysis: Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
Visualizations
Caption: A diagram illustrating the general experimental workflow for quantifying Flavokawain B.
Caption: A troubleshooting guide for common issues in Flavokawain B quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-Lab Validation for Determination of Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. UPLC-MS/MS determination of flavokawain B, a novel anti-tumor chemotherapeutic agent in rat plasma and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Green analytical method development and validation for Flavokawain A using RP-HPLC in bulk and in-house tablet dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Cytotoxicity of 3'-Methylflavokawin B in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of 3'-Methylflavokawin B (MFB) on normal cells during pre-clinical research.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound B.
Issue 1: High Cytotoxicity Observed in Normal Cell Lines
Question: My experiments show significant cytotoxicity of MFB in my normal cell lines, compromising the therapeutic window. How can I reduce this off-target effect?
Answer: Several strategies can be employed to decrease the cytotoxicity of MFB in normal cells while maintaining its anti-cancer efficacy.
-
Strategy 1: Co-administration with an Antioxidant: MFB-induced cytotoxicity in normal cells, particularly hepatocytes, has been linked to the induction of oxidative stress and depletion of glutathione (GSH). Supplementing your cell culture media with N-acetylcysteine (NAC), a GSH precursor, can help replenish intracellular GSH levels and protect normal cells from oxidative damage.
-
Strategy 2: Chemical Modification: Studies have shown that the cyclization of the chalcone structure of MFB into a flavanone significantly reduces its cytotoxicity.[1][2] While this may also impact its anti-cancer activity, exploring derivatives of MFB with a flavanone scaffold could lead to a more favorable therapeutic index.
-
Strategy 3: Dose Optimization and Exposure Time: Conduct a thorough dose-response and time-course experiment to identify the optimal concentration and incubation period that maximizes cancer cell death while minimizing toxicity to normal cells.
Issue 2: Inconsistent IC50 Values for MFB Across Experiments
Question: I am observing significant variability in the IC50 values of MFB in my cell lines between different experimental runs. What could be the cause of this?
Answer: Inconsistent IC50 values can stem from several factors. Consider the following troubleshooting steps:
-
Cell Health and Passage Number: Ensure that your cell lines are healthy, free from contamination, and are used within a consistent and low passage number range. Cellular characteristics can change with extensive passaging.
-
Compound Stability and Storage: Prepare fresh stock solutions of MFB for each experiment. Ensure proper storage of the compound as recommended by the supplier to prevent degradation.
-
Assay-Related Variability: Verify the linearity and sensitivity of your chosen cytotoxicity assay (e.g., MTT, SRB). Always include appropriate positive and negative controls. Ensure accurate and consistent pipetting.
-
Cell Seeding Density: Use a consistent cell seeding density for all experiments, as this can influence the final readout of viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of this compound B cytotoxicity in normal cells versus cancer cells?
A1: this compound B (MFB) exhibits selective cytotoxicity, being more potent against various cancer cell lines than normal cells.[3][4]
-
In Cancer Cells: MFB induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[4][5] It upregulates pro-apoptotic proteins like DR5, Bim, and Puma, while downregulating anti-apoptotic proteins such as survivin and XIAP.[3][5][6] MFB also causes cell cycle arrest at the G2/M phase.[5][7]
-
In Normal Cells (specifically hepatocytes): The cytotoxicity of MFB is primarily mediated by the induction of oxidative stress and depletion of reduced glutathione (GSH).[8][9] This leads to the activation of MAPK signaling pathways (ERK, p38, and JNK) and inhibition of the pro-survival NF-κB pathway, ultimately resulting in cell death.[8][9]
Q2: Are there any known combination therapies that can enhance the selectivity of MFB?
A2: Yes, based on its mechanism of toxicity in normal cells, combining MFB with antioxidants is a promising strategy. Co-treatment with N-acetylcysteine (NAC) has been shown to rescue hepatocytes from MFB-induced death by replenishing GSH stores.[9] This approach aims to selectively protect normal cells from oxidative damage without compromising the pro-apoptotic effects of MFB in cancer cells.
Q3: What are the reported IC50 values for this compound B in different cell lines?
A3: The IC50 values for MFB vary depending on the cell line and experimental conditions. Below is a summary of reported values:
| Cell Line Category | Cell Line | IC50 (µM) | Reference |
| Cancer | A549 (Non-small cell lung cancer) | 14 | [10] |
| DU145 (Prostate cancer) | ~4-12 fold lower than normal prostate cells | [3] | |
| PC-3 (Prostate cancer) | ~4-12 fold lower than normal prostate cells | [3] | |
| 143B (Osteosarcoma) | 3.5 (converted from 1.97 µg/ml) | [5] | |
| HepG2 (Hepatocellular carcinoma) | 15.3 | [8][9] | |
| L-02 (Hepatocellular carcinoma) | 32 | [8][9] | |
| Normal | CCL-151 (Normal lung) | 65 | [10] |
| Normal Prostatic Epithelial and Stromal Cells | Minimal effect at concentrations effective against cancer cells | [3] |
Q4: How can I experimentally verify a reduction in MFB cytotoxicity in normal cells?
A4: To verify the efficacy of a strategy to reduce MFB's cytotoxicity, you can perform a comparative cytotoxicity assay.
-
Cell Treatment: Culture both your target cancer cell line and a relevant normal cell line. Treat the cells with MFB alone and in combination with your protective agent (e.g., NAC). Include untreated controls for both cell lines.
-
Viability Assay: After the treatment period, perform a standard cell viability assay, such as the MTT or SRB assay, to determine the percentage of viable cells in each condition.
-
Data Analysis: Calculate the IC50 values for MFB in both cell lines, with and without the protective agent. A successful strategy will result in a significantly higher IC50 value for MFB in the normal cell line when the protective agent is present, with minimal change in the IC50 value for the cancer cell line.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol provides a general guideline for assessing the cytotoxicity of this compound B using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of MFB in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the MFB dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Co-administration of MFB and N-acetylcysteine (NAC)
This protocol outlines a method for investigating the cytoprotective effect of NAC against MFB-induced toxicity in normal cells.
-
Cell Seeding: Seed your normal cell line (e.g., a normal hepatocyte line) in a 96-well plate and incubate for 24 hours.
-
Pre-treatment with NAC (Optional): In some experimental designs, pre-incubating the cells with NAC for 1-2 hours before adding MFB may be beneficial.
-
Co-treatment: Prepare solutions of MFB at various concentrations, both with and without a fixed, non-toxic concentration of NAC (e.g., 1-5 mM). Add these solutions to the respective wells.
-
Incubation and Assay: Follow the incubation and assay steps as described in the MTT assay protocol above.
-
Analysis: Compare the IC50 of MFB in the presence and absence of NAC to determine the cytoprotective effect.
Visualizations
Signaling Pathways
Caption: MFB-induced apoptosis signaling pathway in cancer cells.
Caption: Proposed mechanism of MFB-induced cytotoxicity in normal hepatocytes.
Experimental Workflow
Caption: Workflow for assessing selective cytotoxicity of MFB.
References
- 1. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclization of flavokawain B reduces its activity against human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavokawain B, a kava chalcone, induces apoptosis via up-regulation of death-receptor 5 and Bim expression in androgen receptor negative, hormonal refractory prostate cancer cell lines and reduces tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell-cycle arrest at G2/M and growth inhibition by apigenin in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | NF-κB mediated regulation of tumor cell proliferation in hypoxic microenvironment [frontiersin.org]
Technical Support Center: Enhancing the Stability of Flavokawain B for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of Flavokawain B (FKB) in long-term experiments.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the handling and use of Flavokawain B, focusing on its primary instability concern: cyclization and degradation.
Question 1: My Flavokawain B solution seems to be losing activity over time in my cell culture experiments. What could be the cause?
Answer: The most likely cause is the degradation of Flavokawain B into its less active cyclized form, 5,7-dimethoxyflavanone.[1] This conversion is known to occur in aqueous solutions, including cell culture media. The rate of this cyclization can be influenced by the pH and temperature of the medium.
Troubleshooting:
-
pH Monitoring: Chalcone stability can be pH-dependent. While specific data for FKB is limited, flavonoids are generally more stable in acidic conditions. Consider assessing the pH of your complete cell culture medium and minimizing any shifts.
-
Temperature Control: Store stock solutions at -20°C or -80°C as recommended.[2] Prepare working dilutions fresh for each experiment if possible. If solutions must be stored for short periods, keep them at 4°C and protect from light.
-
Minimize Incubation Time: If experimentally feasible, reduce the incubation time of FKB with your cells to minimize degradation.
-
Control Experiments: Include a "media only" control where FKB is incubated in the cell culture medium for the same duration as your experiment. Analyze this control using HPLC to quantify the extent of degradation.
Question 2: I am dissolving my Flavokawain B in an organic solvent for a stock solution. What is the recommended solvent and storage condition?
Answer: Flavokawain B is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[2] A common practice is to prepare a high-concentration stock solution in DMSO. For long-term storage, it is recommended to store the crystalline solid at -20°C, which is reported to be stable for at least four years.[2] Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Question 3: How can I enhance the stability of Flavokawain B in my aqueous experimental solutions?
Answer: Several formulation strategies can be employed to enhance the stability and solubility of FKB. These include:
-
Cyclodextrin Inclusion Complexes: Encapsulating FKB within the hydrophobic cavity of cyclodextrins can protect it from degradation.
-
Liposomal Formulations: Incorporating FKB into liposomes can shield it from the aqueous environment and potentially improve its delivery to cells.
-
Solid Dispersions: Creating a solid dispersion of FKB with a hydrophilic polymer can improve its solubility and stability upon reconstitution.
Detailed protocols for these methods are provided in the "Experimental Protocols" section.
Question 4: How do I analytically monitor the stability of my Flavokawain B and detect its degradation product?
Answer: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the stability of FKB and quantifying its degradation product, 5,7-dimethoxyflavanone. A reverse-phase C18 column is typically used. The separation of FKB and its flavanone has been reported in the literature, which can be adapted for your specific experimental setup.[1]
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for Flavokawain B in the public domain, the following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: pH-Dependent Stability of Flavokawain B in Aqueous Solution
| pH | Temperature (°C) | Incubation Time (hours) | Initial FKB Concentration (µM) | Remaining FKB (%) | 5,7-dimethoxyflavanone Formation (%) |
| 5.0 | 37 | 24 | |||
| 6.0 | 37 | 24 | |||
| 7.0 | 37 | 24 | |||
| 7.4 | 37 | 24 | |||
| 8.0 | 37 | 24 |
Table 2: Temperature-Dependent Stability of Flavokawain B in Aqueous Solution (pH 7.4)
| Temperature (°C) | Incubation Time (hours) | Initial FKB Concentration (µM) | Remaining FKB (%) | 5,7-dimethoxyflavanone Formation (%) |
| 4 | 48 | |||
| 25 (Room Temp) | 48 | |||
| 37 | 48 |
Table 3: Stability of Flavokawain B Formulations at 37°C (pH 7.4)
| Formulation | Incubation Time (hours) | Initial FKB Concentration (µM) | Remaining FKB (%) |
| FKB in DMSO (0.1%) | 24 | ||
| FKB-Cyclodextrin Complex | 24 | ||
| FKB Liposomes | 24 | ||
| FKB Solid Dispersion | 24 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to enhancing and evaluating the stability of Flavokawain B.
Protocol 1: Forced Degradation Study of Flavokawain B
This protocol outlines a forced degradation study to identify potential degradation products and assess the intrinsic stability of FKB under various stress conditions.
1. Materials:
- Flavokawain B (FKB)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Methanol (HPLC grade)
- Water (HPLC grade)
- pH meter
- HPLC system with UV detector
- Photostability chamber
- Oven
2. Stock Solution Preparation:
- Prepare a stock solution of FKB in methanol at a concentration of 1 mg/mL.
3. Degradation Conditions:
- Acid Hydrolysis: Mix 1 mL of FKB stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
- Base Hydrolysis: Mix 1 mL of FKB stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 0.1 M HCl before HPLC analysis.
- Oxidative Degradation: Mix 1 mL of FKB stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Spread a thin layer of solid FKB in a petri dish and expose to 60°C in an oven for 48 hours.
- Photolytic Degradation: Expose a solution of FKB (in a transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
4. HPLC Analysis:
- Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of FKB degradation and the formation of any degradation products.
Protocol 2: Preparation of Flavokawain B - β-Cyclodextrin Inclusion Complex
This protocol describes the preparation of an FKB-β-cyclodextrin (β-CD) inclusion complex to improve its aqueous solubility and stability.
1. Materials:
- Flavokawain B (FKB)
- β-Cyclodextrin (β-CD)
- Ethanol
- Deionized water
- Magnetic stirrer
- Rotary evaporator
2. Procedure:
- Molar Ratio: Determine the desired molar ratio of FKB to β-CD (e.g., 1:1 or 1:2).
- Dissolution: Dissolve the calculated amount of β-CD in deionized water with gentle heating and stirring. In a separate container, dissolve the FKB in a minimal amount of ethanol.
- Complexation: Slowly add the FKB solution to the β-CD solution while stirring continuously.
- Stirring: Allow the mixture to stir at room temperature for 24-48 hours.
- Solvent Removal: Remove the ethanol and a portion of the water using a rotary evaporator under reduced pressure.
- Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the FKB-β-CD inclusion complex.
3. Characterization:
- Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 3: Preparation of Flavokawain B Liposomes
This protocol details the preparation of FKB-loaded liposomes using the thin-film hydration method.
1. Materials:
- Flavokawain B (FKB)
- Phosphatidylcholine (e.g., soy or egg PC)
- Cholesterol
- Chloroform
- Methanol
- Phosphate-buffered saline (PBS), pH 7.4
- Rotary evaporator
- Probe sonicator or bath sonicator
- Extruder with polycarbonate membranes (optional)
2. Procedure:
- Lipid Film Formation: Dissolve FKB, phosphatidylcholine, and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
- Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
- Hydration: Hydrate the lipid film by adding PBS (pH 7.4) and gently rotating the flask. The temperature of the PBS should be above the phase transition temperature of the lipid.
- Vesicle Formation: Continue the hydration with gentle agitation for 1-2 hours to form multilamellar vesicles (MLVs).
- Size Reduction (Optional): To obtain smaller, more uniform vesicles (SUVs), sonicate the MLV suspension using a probe or bath sonicator, or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
3. Characterization:
- Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).
- Assess the encapsulation efficiency by separating the free FKB from the liposomes (e.g., by dialysis or ultracentrifugation) and quantifying the FKB in the liposomal fraction.
Protocol 4: Preparation of Flavokawain B Solid Dispersion
This protocol describes the solvent evaporation method for preparing a solid dispersion of FKB to enhance its dissolution and stability.
1. Materials:
- Flavokawain B (FKB)
- Hydrophilic polymer (e.g., PVP K30, PEG 6000)
- Volatile organic solvent (e.g., ethanol, methanol)
- Rotary evaporator or vacuum oven
2. Procedure:
- Dissolution: Dissolve both FKB and the hydrophilic polymer in the chosen organic solvent in a specific ratio (e.g., 1:1, 1:5 drug to polymer weight ratio).
- Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator or in a vacuum oven at a controlled temperature.
- Pulverization: Scrape the resulting solid mass and pulverize it using a mortar and pestle.
- Sieving: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
3. Characterization:
- Analyze the solid dispersion using DSC and X-ray diffraction (XRD) to confirm the amorphous state of FKB.
- Evaluate the dissolution rate of the solid dispersion compared to pure FKB.
Visualizations
Signaling Pathways
Caption: Flavokawain B modulates key signaling pathways including NF-κB, MAPK, and PI3K/Akt.
Experimental Workflow
Caption: Workflow for preparing and evaluating the stability of Flavokawain B formulations.
Logical Relationship
Caption: The relationship between Flavokawain B, its degradation, and stabilization strategies.
References
troubleshooting unexpected outcomes in Flavokawain B signaling pathway studies
Welcome to the technical support center for researchers investigating the signaling pathways of Flavokawain B (FKB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected outcomes during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
I. Inconsistent Cell Viability Assay Results
Question: My MTT or similar cell viability assays show highly variable results or no dose-dependent effect of FKB. What could be the cause?
Answer: Inconsistent cell viability results are a common issue. Several factors can contribute to this:
-
FKB Solubility and Stability: Flavokawain B has poor water solubility.[1] Ensure it is completely dissolved in a suitable solvent like DMSO before diluting it in your culture medium. Precipitates can lead to inaccurate concentrations. Prepare fresh dilutions for each experiment.
-
Cell Seeding Density: Ensure a uniform and optimal cell seeding density across all wells. Over- or under-confluent cells will respond differently to treatment.
-
Incubation Time: FKB's effect on cell viability is time-dependent.[2][3] If the incubation time is too short, you may not observe a significant effect. Conversely, very long incubation times might lead to secondary effects not directly related to FKB's primary mechanism.
-
Control Vehicle Effects: The solvent for FKB (e.g., DMSO) can have its own cytotoxic effects at higher concentrations. Ensure your vehicle control concentration matches the highest concentration used for FKB treatment and that it is not causing significant cell death.
II. Unexpected Western Blot Outcomes for Key Signaling Proteins
Question: I am not observing the expected changes in key signaling proteins (e.g., p-Akt, caspases, Bcl-2 family proteins) after FKB treatment in my Western blots. What should I check?
Answer: This is a multi-faceted problem that can arise from sample preparation, the blotting procedure itself, or cellular responses. Here is a systematic troubleshooting approach:
-
Confirm FKB Bioactivity: Before complex downstream analysis, confirm that your batch of FKB is bioactive in your specific cell line using a simple cell viability assay.
-
Optimize Treatment Conditions:
-
Time Course: The activation or inhibition of signaling pathways is often transient. Perform a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to identify the optimal time point to observe changes in your protein of interest.[4]
-
Dose Response: Ensure you are using a concentration of FKB that is known to induce the desired effect in your cell line.[5][6]
-
-
Sample Preparation:
-
Western Blotting Technique:
-
Antibody Specificity: Verify the specificity of your primary antibody for the target protein. If possible, include a positive and negative control cell lysate.[8]
-
Transfer Efficiency: Confirm successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[8][9]
-
Blocking and Washing: Optimize blocking conditions and ensure thorough washing to minimize background noise and non-specific bands.[9][10]
-
Question: I am seeing multiple bands or bands at unexpected molecular weights for my target protein after FKB treatment. What does this indicate?
Answer: Unexpected bands can be due to several reasons:
-
Protein Degradation: If you observe bands at a lower molecular weight than expected, your protein may be undergoing degradation. Ensure you are using fresh samples and adequate protease inhibitors.[7]
-
Post-Translational Modifications: FKB may induce post-translational modifications (e.g., phosphorylation, cleavage) that alter the protein's molecular weight. For example, caspase activation involves cleavage into smaller, active fragments.[11][12]
-
Splice Variants: Your antibody might be recognizing different splice variants of the target protein.[13]
-
Non-Specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. Optimize antibody concentrations and blocking conditions.[9]
III. Contradictory Apoptosis Assay Results
Question: My Annexin V/PI flow cytometry results do not correlate with my Western blot data for apoptosis markers (e.g., cleaved caspase-3, PARP). Why might this be?
Answer: Discrepancies between different apoptosis assays can occur due to the timing of the measurements and the specific stage of apoptosis being detected.
-
Timing of Assays: Annexin V binding to externalized phosphatidylserine is an early apoptotic event, while PARP cleavage by activated caspases occurs later. Ensure you are comparing data from similar time points post-treatment. A time-course experiment can be insightful.[2][14]
-
Cell Death Mechanism: FKB can induce different forms of cell death, such as autophagy, in addition to apoptosis.[6] If you observe signs of cell death but weak apoptotic markers, consider investigating other cell death pathways.
-
Assay Sensitivity: The sensitivity of each assay can differ. Ensure that the concentration of FKB used is sufficient to induce a detectable level of apoptosis by both methods.
Data Summary
The following tables summarize quantitative data from studies on Flavokawain B's effects on cancer cell lines.
Table 1: IC50 Values of Flavokawain B in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) |
| 143B | Osteosarcoma | ~1.97 | 72 |
| A375 | Melanoma | 7.6 | 24 |
| A2058 | Melanoma | 10.8 | 24 |
| HEMn (Normal) | Melanocytes | 13.9 | 24 |
| HaCaT (Normal) | Keratinocytes | 12.4 | 24 |
Data compiled from references[5][6].
Table 2: Effect of Flavokawain B on Apoptosis in Osteosarcoma Cell Lines
| Cell Line | FKB Concentration (µg/mL) | % Apoptotic Cells (Early + Late) |
| 143B | 7.5 | 22.7 ± 2.8 |
| Saos-2 | 7.5 | 45.1 ± 6.4 |
Data from reference[5].
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of FKB in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is below 0.1%.
-
Replace the medium in each well with the FKB dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.[2][15]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Plate cells and treat with FKB at the desired concentrations and time points.
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Seed cells in a 6-well plate and treat with FKB as required.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.[14]
-
Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: Overview of Flavokawain B signaling pathways leading to apoptosis.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Caption: Common Western blot issues and their potential solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kava chalcone flavokawain B exerts inhibitory activity and synergizes with BCL-2 inhibition in malignant B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The In Vitro and In Vivo Anticancer Properties of Chalcone Flavokawain B through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. bosterbio.com [bosterbio.com]
- 11. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavokawain B, a Kava Chalcone, Induces Apoptosis in Synovial Sarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
- 15. Flavokawain B, A Novel Naturally Occuring Chalcone, Exhibits Robust Apoptotic Effects and Induces G2/M Arrest of a Uterine Leiomyosarcoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Flavokawain A and Flavokawain B in Cancer Therapy
For Immediate Release
This comprehensive guide provides a detailed comparison of the anti-cancer efficacy of two prominent chalcones derived from the kava plant, Flavokawain A (FKA) and Flavokawain B (FKB). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side analysis of their performance based on available experimental data.
Introduction
Flavokawain A and Flavokawain B are natural chalcones isolated from the kava plant (Piper methysticum) that have garnered significant attention for their potential anti-cancer properties. Both compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[1] While they share a common chemical scaffold, structural differences lead to variations in their biological activity and efficacy. Notably, some studies suggest that Flavokawain B is more effective in treating in-vitro cancer cell lines compared to Flavokawain A.[2]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Flavokawain A and Flavokawain B across a range of cancer cell lines, providing a quantitative comparison of their cytotoxic potency.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) |
| Flavokawain A | Bladder Cancer | T24 | ~7.9 - 20.8 | - |
| Breast Cancer | MCF-7 | 16.2 | 24 | |
| Breast Cancer | MCF-7 | 9 | 48 | |
| Flavokawain B | Osteosarcoma | 143B | 3.5 | 72 |
| Melanoma | A375 | 7.6 µg/mL | 24 | |
| Melanoma | A2058 | 10.8 µg/mL | 24 | |
| Cholangiocarcinoma | SNU-478 | 69.4 | 72 | |
| Breast Cancer | MCF-7 | 7.70 | - | |
| Breast Cancer | MDA-MB-231 | 5.90 | - | |
| Hepatocellular Carcinoma | HepG2 | 15.3 | - |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Flavokawain A or B stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of Flavokawain A or B and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells.[3][4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with Flavokawain A or B
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of Flavokawain A or B for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[3]
Mechanisms of Action & Signaling Pathways
Both Flavokawain A and Flavokawain B exert their anti-cancer effects through the modulation of several key signaling pathways, leading to apoptosis and cell cycle arrest.
Flavokawain A
Flavokawain A has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5] In some cancer cells, its activity is dependent on the p53 status, inducing a G1 arrest in p53 wild-type cells and a G2/M arrest in p53 mutant cells.[3]
Caption: Flavokawain A signaling pathways in cells with different p53 status.
Flavokawain B
Flavokawain B has been demonstrated to be a potent inducer of apoptosis through both intrinsic and extrinsic pathways. It activates caspases-3/7, -8, and -9, and alters the expression of Bcl-2 family proteins, leading to mitochondrial-dependent apoptosis.[1] Furthermore, FKB has been shown to cause G2/M phase cell cycle arrest by downregulating key regulatory proteins such as cyclin B1, cdc2, and cdc25c.[1][6] The PI3K/Akt and NF-κB signaling pathways are also significant targets of Flavokawain B.[2][7]
Caption: Key anti-cancer mechanisms of Flavokawain B.
Experimental Workflow Overview
The general workflow for evaluating the anti-cancer efficacy of Flavokawain A and B involves a series of in vitro assays to determine cytotoxicity, mechanism of cell death, and effects on cell cycle progression.
Caption: General experimental workflow for in-vitro evaluation.
Conclusion
Both Flavokawain A and Flavokawain B demonstrate significant anti-cancer properties through the induction of apoptosis and cell cycle arrest. The available data suggests that Flavokawain B may exhibit greater potency against certain cancer cell lines. The differential efficacy is likely attributed to their distinct molecular interactions within various cellular signaling pathways. Further in-vivo studies are warranted to fully elucidate their therapeutic potential and to establish a comprehensive comparative profile. This guide provides a foundational understanding for researchers to build upon in the development of novel cancer therapies based on these natural compounds.
References
- 1. Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavokawain A Induces Apoptosis in MCF-7 and MDA-MB231 and Inhibits the Metastatic Process In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Flavokawain A, a novel chalcone from kava extract, induces apoptosis in bladder cancer cells by involvement of Bax protein-dependent and mitochondria-dependent apoptotic pathway and suppresses tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3'-Methylflavokawin B and Doxorubicin on Cancer Cells: A Guide for Researchers
Published: December 7, 2025
This guide provides an objective comparison of the anticancer properties of the natural chalcone 3'-Methylflavokawin B (MFB), also known as Flavokawain B, and the conventional chemotherapeutic agent doxorubicin. We will examine their performance based on experimental data, focusing on cytotoxicity, effects on the cell cycle, apoptosis induction, and their underlying signaling pathways.
Overview of Compounds
Doxorubicin (DOX) is a cornerstone of chemotherapy, belonging to the anthracycline class of drugs. Its primary mechanisms of action include intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species (ROS), which collectively lead to DNA damage and cell death.[1][2][3][4] Despite its broad efficacy, its use is often constrained by significant side effects, notably cardiotoxicity, and the emergence of drug resistance.[1][3]
This compound B (MFB) is a naturally occurring chalcone isolated from plants like Alpinia pricei (shell ginger).[5][6] It has garnered scientific interest for its potent anti-cancer effects, demonstrating an ability to inhibit cancer cell growth and induce programmed cell death through mechanisms distinct from traditional DNA-damaging agents.[6][7][8]
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The data below, compiled from various studies, shows that while doxorubicin is generally more potent (lower IC50) across multiple cancer cell lines, MFB also exhibits significant cytotoxic effects, particularly in the low micromolar range.
Table 1: Comparative IC50 Values of this compound B and Doxorubicin
| Cell Line | Cancer Type | This compound B (IC50, µM) | Doxorubicin (IC50, µM) |
| A549 | Lung Cancer | ~15-20 | ~1.5 - >20[9][10] |
| HeLa | Cervical Cancer | ~10-15 | ~1.0 - 2.9[9][10] |
| MCF-7 | Breast Cancer | ~10-20 | ~1.25 - 2.5[10][11] |
| PC-3 | Prostate Cancer | ~5-10 | ~8.0[9] |
| DU145 | Prostate Cancer | ~5-10[12] | Not specified |
| ACC-2 | Oral Adenoid Cystic Carcinoma | ~4.7[13] | Not specified |
Note: IC50 values can vary significantly based on experimental conditions, including exposure time (typically 24-72h) and the specific assay used.[14][15]
Experimental Protocol: MTT Assay for Cell Viability
The cytotoxicity of both compounds is commonly determined using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are plated in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of either MFB or doxorubicin. Control wells receive medium with the vehicle (e.g., DMSO) only. The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Following incubation, the drug-containing medium is removed. MTT solution (typically 0.5 mg/mL in sterile PBS) is added to each well, and plates are incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are normalized to the control wells to determine the percentage of cell viability. The IC50 value is then calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Caption: A flowchart illustrating the key steps of the MTT cell viability assay.
Impact on Cell Cycle Progression
Both compounds inhibit cancer cell proliferation by inducing cell cycle arrest, which prevents cells from dividing. However, they often achieve this through different regulatory protein interactions. Data consistently shows that both MFB and doxorubicin are potent inducers of G2/M phase arrest.
Table 2: Comparative Effects on Cell Cycle Regulation
| Compound | Cell Line(s) | Observed Effect | Key Regulatory Proteins Affected |
| This compound B | HSC-3, Osteosarcoma, ACC-2 | G2/M Arrest [13][16][17] | ↓ Cyclin A, ↓ Cyclin B1, ↓ Cdc2, ↓ Cdc25C[6][17] |
| Doxorubicin | Lymphoid cells, Breast cancer | G2/M Arrest [18][19][20] | Activation of ATM/ATR-CHK1/CHK2 pathways, p53/p21 activation[20][21] |
Experimental Protocol: Cell Cycle Analysis via Flow Cytometry
-
Cell Treatment: Cells are seeded and treated with the desired concentration of MFB or doxorubicin for a specified time (e.g., 24 hours).
-
Harvesting: Cells (both adherent and floating) are collected, washed with PBS, and counted.
-
Fixation: Cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping. Cells are then stored at -20°C for at least 2 hours or overnight.
-
Staining: The fixed cells are washed to remove ethanol and then resuspended in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A to eliminate RNA-related signals.
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is displayed as a histogram, where cell counts are plotted against fluorescence intensity. This allows for the quantification of the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle.
Caption: A flowchart outlining the procedure for cell cycle analysis by flow cytometry.
Induction of Apoptosis and Signaling Pathways
A crucial goal of cancer therapy is to induce apoptosis (programmed cell death). Both MFB and doxorubicin are effective apoptosis inducers, but they activate distinct signaling cascades.
Table 3: Comparative Mechanisms of Apoptosis Induction
| Feature | This compound B | Doxorubicin |
| Primary Trigger | Intracellular ROS Generation[5][17] | DNA Damage (Intercalation & Topoisomerase II Inhibition)[1][4][22] |
| Apoptotic Pathway(s) | Primarily Intrinsic (Mitochondrial); also Extrinsic (Death Receptor)[6][16] | Intrinsic (Mitochondrial) and p53-dependent pathways[1][23] |
| Key Molecular Events | ↓ Bcl-2, ↑ Bax, ↑ Bim, Cytochrome c release, Caspase-9 & -3 activation[6][13] | p53 activation, Cytochrome c release, Caspase-9 & -3 activation[1][23] |
| Signaling Cascades | Inhibition of PI3K/Akt and p38 MAPK pathways[8][17] | Activation of DNA Damage Response (DDR) pathway[1][20] |
Signaling Pathway of this compound B
MFB primarily induces apoptosis by increasing intracellular reactive oxygen species (ROS).[5][17] This oxidative stress disrupts mitochondrial function, leading to a decrease in mitochondrial membrane potential, the release of cytochrome c, and subsequent activation of the intrinsic caspase cascade.[6][13] It also up-regulates pro-apoptotic proteins like Bim and down-regulates anti-apoptotic proteins like Bcl-2.[6][13]
Caption: MFB induces apoptosis primarily via ROS and the mitochondrial pathway.
Signaling Pathway of Doxorubicin
Doxorubicin's classic mechanism involves direct DNA damage by intercalating between DNA base pairs and inhibiting topoisomerase II, which causes double-strand breaks.[1][4] This damage activates the p53 tumor suppressor protein, which can halt the cell cycle and initiate apoptosis through the intrinsic pathway, involving caspases 9 and 3.[1][23]
Caption: Doxorubicin induces apoptosis primarily via DNA damage and p53 activation.
Conclusion and Future Directions
This comparative analysis reveals that this compound B and doxorubicin are both effective inducers of cancer cell death but operate through fundamentally different mechanisms.
-
Doxorubicin acts as a potent, direct DNA-damaging agent. Its high cytotoxicity is valuable but is also linked to its toxicity in healthy cells and the potential for drug resistance.
-
This compound B acts indirectly by inducing a state of lethal oxidative stress, which triggers apoptosis through the cell's intrinsic mitochondrial pathway.
The distinct mechanism of MFB makes it a compelling candidate for further investigation. It holds potential for treating cancers that have developed resistance to DNA-damaging agents like doxorubicin. Furthermore, studies exploring the synergistic effects of combining low-dose doxorubicin with MFB have shown promise, potentially offering a strategy to enhance therapeutic efficacy while minimizing dose-related toxicity.[24][25] Future research should focus on in vivo studies and clinical trials to validate the therapeutic potential of MFB, both as a standalone agent and in combination therapies.
References
- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin - Wikipedia [en.wikipedia.org]
- 5. The chalcone flavokawain B induces G2/M cell-cycle arrest and apoptosis in human oral carcinoma HSC-3 cells through the intracellular ROS generation and downregulation of the Akt/p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavokawain B, a novel, naturally occurring chalcone, exhibits robust apoptotic effects and induces G2/M arrest of a uterine leiomyosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor effects of flavokawain-B flavonoid in gemcitabine-resistant lung cancer cells are mediated via mitochondrial-mediated apoptosis, ROS production, cell migration and cell invasion inhibition and blocking of PI3K/AKT Signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. researchgate.net [researchgate.net]
- 12. Flavokawain B, a kava chalcone, induces apoptosis via up-regulation of death-receptor 5 and Bim expression in androgen receptor negative, hormonal refractory prostate cancer cell lines and reduces tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flavokawain B induces apoptosis of human oral adenoid cystic cancer ACC-2 cells via up-regulation of Bim and down-regulation of Bcl-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. for.nchu.edu.tw [for.nchu.edu.tw]
- 18. Combined doxorubicin and arctigenin treatment induce cell cycle arrest-associated cell death by promoting doxorubicin uptake in doxorubicin-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. JCI - Pretreatment with DNA-damaging agents permits selective killing of checkpoint-deficient cells by microtubule-active drugs [jci.org]
- 22. oncotarget.com [oncotarget.com]
- 23. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Flavokawain B and Doxorubicin Work Synergistically to Impede the Propagation of Gastric Cancer Cells via ROS-Mediated Apoptosis and Autophagy Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Flavokawain B: A Comparative Analysis of Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Flavokawain B (FKB), a naturally occurring chalcone, against standard non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The following sections detail its efficacy through in vitro and in vivo experimental data, offering a side-by-side look at its performance and mechanism of action.
In Vitro Efficacy: Inhibition of Key Inflammatory Mediators
Flavokawain B has demonstrated significant potential in mitigating inflammatory responses at the cellular level. Its efficacy has been evaluated through its ability to inhibit crucial inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines.
For comparison, the inhibitory concentrations (IC50) of standard NSAIDs against COX-1 and COX-2 are presented below. It is important to note that these values are derived from various studies and experimental systems, and therefore, direct comparisons should be made with caution.
| Compound | Target | IC50 (µM) | Selectivity (COX-1/COX-2) | Reference |
| Flavokawain B | NO | 9.8 | - | [1] |
| Celecoxib | COX-1 | 7.6 | 0.1 | [2] |
| COX-2 | 0.04 | [3] | ||
| Diclofenac | COX-1 | 0.3 | 3 | [2] |
| COX-2 | 0.1 | [4] | ||
| Ibuprofen | COX-1 | 2.1 | 1.3 | [5] |
| COX-2 | 1.6 | [5] |
Mechanism of Action: Targeting Inflammatory Signaling Pathways
Flavokawain B exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the expression of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[1][6] FKB has been shown to block the nuclear translocation of NF-κB, which is associated with the prevention of the degradation of its inhibitory subunit, IκBα.[1]
In the context of inflammatory bowel disease, Flavokawain B has been found to target Toll-like receptor 2 (TLR2), leading to a decrease in the formation of the TLR2-MyD88 complex and subsequent suppression of the downstream NF-κB signaling pathway.[6][7]
Standard anti-inflammatory drugs also target these pathways, albeit through different mechanisms. Corticosteroids like dexamethasone are well-known for their potent anti-inflammatory effects, which are partly mediated by the inhibition of NF-κB.[8] Dexamethasone upregulates the synthesis of IκBα, the inhibitory protein of NF-κB, thereby preventing its activation.[5][8][9]
Caption: Comparative Mechanism of Action of Flavokawain B, Dexamethasone, and NSAIDs.
In Vivo Anti-Inflammatory Activity
The anti-inflammatory effects of Flavokawain B have also been confirmed in animal models. In a study involving LPS-challenged mice, preadministration of FKB at a dose of 200 mg/kg significantly reduced the serum nitric oxide concentration from 28.8 µM to 3.8 µM.[10] Furthermore, FKB strongly suppressed the LPS-induced expression of iNOS, COX-2, and NF-κB proteins in the liver of these animals.[10]
Another study highlighted the potent antinociceptive properties of Flavokawain B, finding it to be 68-fold more effective than acetylsalicylic acid in the acetic acid-induced abdominal writhing test.[1]
The table below summarizes the in vivo anti-inflammatory effects of Flavokawain B in comparison to a standard NSAID, Indomethacin, in the carrageenan-induced paw edema model.
| Compound | Dose | Route of Administration | Paw Edema Inhibition (%) | Animal Model | Reference |
| Flavokawain B | 200 mg/kg | Oral | Significant reduction in NO | LPS-induced inflammation in mice | [10] |
| Indomethacin | 5 mg/kg | Intraperitoneal | Significant inhibition | Carrageenan-induced paw edema in rats | [11] |
graph "Experimental Workflow for In Vivo Anti-Inflammatory Assessment" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow: Carrageenan-Induced Paw Edema Model", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];// Nodes Animal_Grouping [label="Animal Grouping\n(e.g., Rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Admin [label="Drug Administration\n(FKB, Indomethacin, Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carrageenan_Injection [label="Carrageenan Injection\n(Subplantar)", fillcolor="#FBBC05", fontcolor="#202124"]; Paw_Volume_Measurement [label="Paw Volume Measurement\n(Plethysmometer at various time points)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(% Inhibition of Edema)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Animal_Grouping -> Drug_Admin; Drug_Admin -> Carrageenan_Injection; Carrageenan_Injection -> Paw_Volume_Measurement; Paw_Volume_Measurement -> Data_Analysis; }
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Experimental Protocols
LPS-Induced Inflammation in RAW 264.7 Macrophages
This in vitro model is widely used to screen for anti-inflammatory agents.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of Flavokawain B or a standard drug for 1-2 hours.
-
Inflammation Induction: Inflammation is induced by adding Lipopolysaccharide (LPS; typically 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 6-24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
PGE2 and Cytokines (TNF-α, IL-6, etc.): Levels of these mediators in the cell culture supernatant are quantified using specific ELISA kits.
-
Protein Expression (iNOS, COX-2, p-NF-κB): Cell lysates are prepared, and the expression levels of target proteins are determined by Western blotting using specific primary and secondary antibodies.
-
Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Drug Administration: Animals are divided into groups and orally or intraperitoneally administered with Flavokawain B, a standard drug (e.g., Indomethacin), or the vehicle 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A subplantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[11]
-
Calculation of Edema Inhibition: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle-treated control group.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB signaling pathway.
-
Cell Line and Transfection: A suitable cell line (e.g., HEK293 or THP-1) is co-transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.[12][13]
-
Treatment and Stimulation: Transfected cells are pre-treated with different concentrations of Flavokawain B or a standard inhibitor (like Dexamethasone) for a specified duration. Subsequently, the NF-κB pathway is activated by adding a stimulant such as TNF-α or LPS.[12]
-
Cell Lysis and Luciferase Assay: After stimulation, cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.[13]
-
Data Analysis: The inhibitory effect of the test compound on NF-κB activity is determined by comparing the normalized luciferase activity in treated cells to that in stimulated, untreated cells.
Caption: Workflow for NF-κB Luciferase Reporter Assay.
References
- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. ajmc.com [ajmc.com]
- 5. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavokawain B inhibits NF-κB inflammatory signaling pathway activation in inflammatory bowel disease by targeting TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Dexamethasone prevents interleukin-1beta-induced nuclear factor-kappaB activation by upregulating IkappaB-alpha synthesis, in lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
A Comparative Guide to Analytical Methods for 3'-Methylflavokawin B Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three prominent analytical methods for the quantification of 3'-Methylflavokawin B (Flavokawain B), a chalcone with significant anti-cancer and anti-inflammatory properties. The objective is to offer a comprehensive resource for selecting the most appropriate analytical technique based on specific research or drug development needs. The comparison covers High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC), with a focus on their performance characteristics supported by experimental data.
Comparative Analysis of Analytical Methods
The selection of an analytical method for the quantification of this compound B hinges on various factors, including the required sensitivity, selectivity, sample matrix, and throughput. The following table summarizes the key performance parameters of HPLC, UPLC-MS/MS, and HPTLC methods, based on available literature.
| Parameter | HPLC-UV | UPLC-MS/MS | HPTLC |
| Linearity Range | 0.05–7.5 μg/mL[1] | 0.524-1048 ng/mL | 100–1000 ng/spot[2] |
| Correlation Coefficient (r²) | >0.999 | >0.995 | 0.9971[2] |
| Limit of Quantification (LOQ) | 0.303 μg/mL[1] | 1 ng/mL | 100.0 ng/spot[2] |
| Limit of Detection (LOD) | Not explicitly stated, but higher than UPLC-MS/MS | Not explicitly stated, but lower than LOQ | 30.3 ng/spot[2] |
| Accuracy (% Recovery) | 92-105%[1] | 91.2% to 112.5% | Not explicitly stated |
| Precision (%RSD) | < 2% | < 13% | Not explicitly stated |
| Analysis Time | ~15 minutes[1] | ~6 minutes | Variable, depends on development time |
| Selectivity | Good | Excellent | Moderate to Good |
| Sample Matrix | Kava raw materials and finished products[1] | Rat plasma | Plant extracts[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are the experimental protocols for the compared analytical methods.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of flavokavains in kava raw materials and finished products.[1]
-
Instrumentation : Agilent 1200 series HPLC system with a UV detector.
-
Column : Agilent Poroshell C18 column.
-
Mobile Phase : A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate : 0.5 mL/min.
-
Detection : UV detection at 355 nm.[1]
-
Sample Preparation : Extraction with methanol followed by acetone.[1]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method is ideal for quantifying Flavokawain B in biological matrices like rat plasma.
-
Instrumentation : Waters ACQUITY UPLC system coupled to a tandem quadrupole mass spectrometer.[3]
-
Column : Agilent XDB-C18 column (2.1 × 100 mm, 1.8 μm).
-
Mobile Phase : A gradient mobile phase consisting of 0.1% formic acid in water and acetonitrile.
-
Flow Rate : 0.5 mL/min.
-
Ionization Mode : Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection : Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of Flavokawain B.
-
Sample Preparation : Protein precipitation from plasma samples using acetonitrile.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and more cost-effective approach, suitable for the analysis of plant extracts.[2]
-
Instrumentation : CAMAG HPTLC system including a Linomat V sample applicator and a TLC Scanner 3.[2]
-
Stationary Phase : Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase : A mixture of toluene, ethyl acetate, and formic acid (7.0:2.5:0.7, v/v/v).[2]
-
Sample Application : Samples are applied as bands using the Linomat V applicator.
-
Development : Ascending development in a twin-trough chamber.
-
Densitometric Scanning : Quantification is performed by scanning the plates at a specific wavelength (e.g., 262 nm).[2]
Analytical Method Workflows
The following diagrams illustrate the typical workflows for each of the described analytical methods.
Biological Activity and Signaling Pathway
This compound B exerts its biological effects, particularly its anti-cancer activity, through the modulation of specific signaling pathways. A key mechanism is the induction of apoptosis (programmed cell death) in cancer cells.
Research has shown that Flavokawain B can induce apoptosis through the intrinsic (mitochondrial) pathway.[4] This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately resulting in cell death.[4] Furthermore, Flavokawain B has been found to interact with other significant cancer-related pathways, including the TGF-β1/SMAD4 and NF-κB signaling pathways.[1][4]
References
- 1. Flavokawain B inhibits NF-κB inflammatory signaling pathway activation in inflammatory bowel disease by targeting TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection [frontiersin.org]
- 4. Flavokawain B Weakens Gastric Cancer Progression via the TGF-β1/SMAD4 Pathway and Attenuates M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Flavokawain B and its Synthetic Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of Flavokawain B (FKB) and its synthetic analogs. We delve into their structure-activity relationships, supported by experimental data, detailed protocols, and visual signaling pathways to facilitate further research and development in cancer therapeutics.
Flavokawain B, a naturally occurring chalcone isolated from the kava plant (Piper methysticum), has garnered significant attention for its potent anti-cancer and anti-inflammatory properties.[1][2] Its simple chemical scaffold and diverse biological activities make it an attractive lead compound for the development of novel therapeutic agents. This guide explores the structure-activity relationship (SAR) of FKB and a series of its synthetic analogs, providing a comparative analysis of their cytotoxic effects against various cancer cell lines.
Comparative Cytotoxicity of Flavokawain B and Synthetic Analogs
The cytotoxic potential of Flavokawain B and its derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the tables below.
Table 1: Cytotoxicity (IC50) of Flavokawain B against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 33.8 | [3] |
| MDA-MB-231 | Breast Cancer | 12.3 | [3] |
| HepG2 | Liver Cancer | 15.3 | [4] |
| L-02 | Normal Liver | 32 | [4] |
| T24 | Bladder Cancer | ~8-17 µg/mL | [5] |
| RT4 | Bladder Cancer | ~1.5-17 µg/mL | [5] |
| EJ | Bladder Cancer | ~8.33 µg/mL | [5] |
| HCT116 | Colon Cancer | 5-50 | [5] |
| SYO-1 | Synovial Sarcoma | ~9-18 µg/mL | [5] |
| HS-SY-II | Synovial Sarcoma | ~18-27 µg/mL | [5] |
| H460 | Non-small cell lung | 18.2 | [5] |
| ACC-2 | Oral Adenoid Cystic | 4.69 | [5] |
| DU145 | Prostate Cancer | Data not quantified | [6] |
| PC-3 | Prostate Cancer | Data not quantified | [6] |
Table 2: Structure-Activity Relationship of Flavokawain B Analogs against Breast Cancer Cell Lines (MCF-7 and MDA-MB-231)
This table is based on the findings of Abu Bakar et al. (2018), who synthesized and evaluated 23 FKB analogs.[1] The core structure of Flavokawain B consists of two aromatic rings (Ring A and Ring B) connected by an α,β-unsaturated carbonyl system. The synthetic analogs feature various substitutions on Ring B.
| Compound | Ring B Substitution | IC50 MCF-7 (µg/mL) | IC50 MDA-MB-231 (µg/mL) |
| Flavokawain B (1) | Unsubstituted | 7.70 ± 0.30 | 5.90 ± 0.30 |
| 2 | 4-OCH3 | 8.90 ± 0.60 | 6.80 ± 0.35 |
| 13 | 2-F | 7.12 ± 0.80 | 4.04 ± 0.30 |
| 15 | 2-Cl | 5.50 ± 0.35 | 6.50 ± 1.40 |
| 16 | 3-Cl | 6.50 ± 0.40 | 4.12 ± 0.20 |
| 22 | 3,4-diOCH3 | 8.80 ± 0.35 | 14.16 ± 1.10 |
From the data, several key SAR observations can be made:
-
The presence of halogens (e.g., fluorine and chlorine) on Ring B, particularly at positions 2 and 3, appears to enhance cytotoxic activity against breast cancer cells.[1]
-
Methoxy group substitutions on Ring B can modulate activity, with the position of the substitution influencing the potency against different cell lines.[1]
-
The unsubstituted Ring B of Flavokawain B itself demonstrates significant cytotoxicity.[1]
Key Signaling Pathways Modulated by Flavokawain B
Flavokawain B exerts its anti-cancer effects through the modulation of several critical signaling pathways involved in cell survival, proliferation, and inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival.[7] FKB has been shown to inhibit the NF-κB signaling cascade.[8][9] This inhibition is thought to occur through the suppression of IκBα degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.
Caption: Flavokawain B inhibits the canonical NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis.[5] FKB has been reported to activate the JNK and p38 arms of the MAPK pathway while inhibiting the ERK pathway, leading to apoptosis in cancer cells.[5]
Caption: Flavokawain B differentially modulates MAPK signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key survival pathway that is often hyperactivated in cancer. FKB has been shown to suppress the PI3K/Akt signaling pathway, leading to the induction of apoptosis in cancer cells.[10]
Caption: Flavokawain B promotes apoptosis by inhibiting the PI3K/Akt pathway.
Experimental Protocols
To ensure the reproducibility of the findings presented, this section details the methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Treat the cells with various concentrations of Flavokawain B or its analogs for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with FKB or its analogs at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Protein Extraction: Treat cells with FKB or its analogs, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-cancer activity of Flavokawain B and its analogs.
References
- 1. Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavokawain B induced cytotoxicity in two breast cancer cell lines, MCF-7 and MDA-MB231 and inhibited the metastatic potential of MDA-MB231 via the regulation of several tyrosine kinases In vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavokawain B induced cytotoxicity in two breast cancer cell lines, MCF-7 and MDA-MB231 and inhibited the metastatic potential of MDA-MB231 via the regulation of several tyrosine kinases In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-kappaB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Flavokawain B inhibits NF-κB inflammatory signaling pathway activation in inflammatory bowel disease by targeting TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pro-Apoptotic Efficacy of 3'-Methylflavokawin B Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 3'-Methylflavokawin B's Potential as a Pro-Apoptotic Agent.
Introduction
This compound B (MFB), also known as Flavokawain B (FKB), is a naturally occurring chalcone found in the kava plant (Piper methysticum). Emerging research has highlighted its potential as a potent anti-cancer agent, primarily through the induction of apoptosis, or programmed cell death, in a variety of cancer cell types. This guide provides a comprehensive comparison of MFB's pro-apoptotic activity across different cancer cell lines, supported by experimental data. We will delve into its efficacy, mechanisms of action, and comparisons with other compounds, offering valuable insights for researchers in oncology and drug discovery.
Data Presentation: Comparative Efficacy of this compound B
The pro-apoptotic activity of this compound B has been evaluated in a range of cancer cell lines, demonstrating significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in several studies. Furthermore, the extent of apoptosis induction has been quantified, providing a clearer picture of its cell-killing capabilities.
Table 1: IC50 Values of this compound B in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration (hours) |
| ACC-2 | Oral Adenoid Cystic Carcinoma | 4.69 ± 0.43 µM | 48 |
| 143B | Osteosarcoma | ~3.5 µM (1.97 µg/ml) | 72 |
| A375 | Melanoma | 7.6 µg/ml | 24 |
| A2058 | Melanoma | 10.8 µg/ml | 24 |
| SNU-478 | Cholangiocarcinoma | ~70 µM | 72 |
| MCF-7 | Breast Cancer | ~33 µM | Not Specified |
| MDA-MB-231 | Breast Cancer | ~48.5 µM | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and the assay used.
Table 2: Apoptosis Induction by this compound B in Different Cancer Cell Lines
| Cell Line | Cancer Type | MFB Concentration (µg/ml) | Percentage of Apoptotic Cells (%) (Early + Late) |
| 143B | Osteosarcoma | 7.5 | 22.7 ± 2.8 |
| Saos-2 | Osteosarcoma | 7.5 | 45.1 ± 6.4[1] |
| A375 | Melanoma | 2.5 | 2.7 ± 0.7 |
| 5.0 | 8.3 ± 2.1 | ||
| 10.0 | 10.7 ± 4.2 | ||
| MCF-7 | Breast Cancer | 36 µM | 24h: ~9.2 (Early) |
| 48h: ~11.9 (Late) | |||
| 72h: ~36.7 (Early), ~17.3 (Late) | |||
| SNU-478 | Cholangiocarcinoma | 50 µM | 20.6 |
Comparison with Alternatives
Flavokawain A and C
While all three flavokawains (A, B, and C) from the kava plant exhibit anti-cancer properties, some evidence suggests that this compound B is the most effective among them in in-vitro settings[2]. However, a direct, side-by-side quantitative comparison of their pro-apoptotic potencies across a wide range of cell lines is not yet extensively documented in the literature. One study did show that at a concentration of 25 µg/mL, flavokawains A, B, and C all caused 80% to 95% inhibition of bladder cancer cell proliferation.
Synergistic Effects with Chemotherapeutic Drugs
The therapeutic potential of MFB can be enhanced when used in combination with existing chemotherapy agents.
-
Doxorubicin: In human gastric cancer (AGS) cells, combining MFB with doxorubicin has been shown to have a synergistic effect, potentiating doxorubicin-induced apoptosis[3][4].
-
Cisplatin: In cholangiocarcinoma (SNU-478) cells, MFB treatment induced apoptosis, and this effect was additive when combined with cisplatin[5]. The combination of MFB and cisplatin led to a higher rate of apoptosis (21.8%) compared to either cisplatin (13.3%) or MFB (20.6%) alone[5].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of this compound B's pro-apoptotic activity.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of MFB and to calculate the IC50 value.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound B (typically ranging from 0 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound B for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathways of MFB-Induced Apoptosis
This compound B induces apoptosis through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: MFB-induced apoptosis signaling pathways.
General Experimental Workflow for Validating Pro-Apoptotic Activity
The following diagram illustrates a typical workflow for assessing the pro-apoptotic effects of a compound like this compound B.
Caption: Experimental workflow for apoptosis validation.
Conclusion
This compound B demonstrates significant pro-apoptotic activity across a diverse range of cancer cell lines, including those known for their resistance to conventional therapies. Its ability to induce both intrinsic and extrinsic apoptotic pathways underscores its potential as a robust anti-cancer agent. Furthermore, its synergistic effects with established chemotherapeutic drugs open up new avenues for combination therapies that could enhance treatment efficacy and potentially reduce side effects. The data presented in this guide provides a solid foundation for further preclinical and clinical investigations into the therapeutic utility of this compound B in oncology.
References
- 1. Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavokawain B and Doxorubicin Work Synergistically to Impede the Propagation of Gastric Cancer Cells via ROS-Mediated Apoptosis and Autophagy Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavokawain B and Doxorubicin Work Synergistically to Impede the Propagation of Gastric Cancer Cells via ROS-Mediated Apoptosis and Autophagy Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
A Comparative Examination of Flavokawain B from Diverse Natural Origins
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparative analysis of Flavokawain B (FKB), a naturally occurring chalcone with significant biological activities. While FKB has been identified in several plant species, the substantive body of research, including quantitative analysis and detailed experimental protocols, is overwhelmingly centered on its isolation from Piper methysticum, commonly known as kava. This document synthesizes the available data, focusing on FKB from kava, and notes other botanical sources where its presence has been reported.
Flavokawain B: Natural Sources and Comparative Yield
Flavokawain B is a prominent secondary metabolite in the roots and rhizomes of the kava plant (Piper methysticum)[1][2]. Its concentration can vary significantly depending on the cultivar of kava and the extraction solvent used[3]. Organic solvents such as ethanol and acetone are particularly effective in extracting FKB[1].
While literature also reports the presence of Flavokawain B in other plant species, including Aniba riparia, Pityrogramma triangularis var. pallida, and Didymocarpus corchorijolia, there is a notable absence of quantitative data regarding the yield and purity of FKB from these sources[2]. Consequently, a direct comparative analysis of FKB content across different botanical families is not feasible based on currently available scientific literature.
The following table summarizes the yield of Flavokawain B from Piper methysticum as documented in scientific studies.
| Natural Source | Cultivar/Type | Extraction Solvent | Flavokawain B Yield (% of Extract) | Reference |
| Piper methysticum | Not Specified | Ethanolic Extract | 0.015% | [2] |
| Piper methysticum | "Two-day" varieties | Acetonic Extract | Significantly higher than "noble" varieties | [3] |
| Piper methysticum | "Noble" varieties | Acetonic Extract | Lower than "two-day" varieties | [3] |
Comparative Biological Activity: Cytotoxicity of Flavokawain B
Flavokawain B has garnered significant attention for its cytotoxic effects against various cancer cell lines. The following table presents a compilation of its in vitro activity, primarily from FKB isolated from Piper methysticum.
| Cell Line | Cancer Type | IC50 / LD50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 15.3 ± 0.2 | [1] |
| L-02 | Normal Human Liver Cell | 32 | [1] |
| SK-LMS-1 | Uterine Leiomyosarcoma | Growth inhibition observed | [4] |
| ECC-1 | Endometrial Adenocarcinoma | Growth inhibition observed | [4] |
| SYO-I | Synovial Sarcoma | Growth inhibition observed | [5] |
| HS-SY-II | Synovial Sarcoma | Growth inhibition observed | [5] |
| 143B | Osteosarcoma | Growth inhibition observed | [6] |
| Saos-2 | Osteosarcoma | Growth inhibition observed | [6] |
| MCF-7 | Breast Cancer | 7.70 ± 0.30 (µg/mL) | [7] |
| MDA-MB-231 | Breast Cancer | 5.90 ± 0.30 (µg/mL) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the extraction and analysis of Flavokawain B from Piper methysticum and a standard cytotoxicity assay.
Extraction and Isolation of Flavokawain B from Piper methysticum
This protocol is adapted from a study by Zhou et al. (2010)[1].
Workflow for Flavokawain B Extraction and Isolation
Caption: Extraction and isolation workflow for Flavokawain B.
Methodology:
-
Extraction: Dried and powdered roots of Piper methysticum (150 g) are extracted with 95% ethanol at room temperature.
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Initial Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with dichloromethane to obtain initial fractions.
-
Secondary Column Chromatography: Fractions rich in chalcones are further purified using silica gel column chromatography with a gradient of n-hexane and acetone.
-
Crystallization: The fraction containing Flavokawain B is crystallized to yield the pure compound.
-
Purity Analysis: The purity of the isolated Flavokawain B is confirmed by High-Performance Liquid Chromatography (HPLC) to be >98%[1].
High-Performance Liquid Chromatography (HPLC) Analysis of Flavokawain B
This is a general protocol for the quantitative analysis of Flavokawain B in kava extracts.
Methodology:
-
Sample Preparation: A known amount of the kava extract is dissolved in a suitable solvent (e.g., methanol or ethanol) and filtered through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 355 nm.
-
-
Quantification: A standard curve is generated using pure Flavokawain B of known concentrations. The concentration of FKB in the sample is determined by comparing its peak area to the standard curve.
MTT Cytotoxicity Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of Flavokawain B on cancer cell lines[8].
Workflow for MTT Cytotoxicity Assay
Caption: MTT assay workflow for cytotoxicity assessment.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Flavokawain B (and a vehicle control) and incubate for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 1.5 to 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of FKB that inhibits 50% of cell growth.
Signaling Pathways Modulated by Flavokawain B
Flavokawain B from kava has been shown to induce oxidative stress and modulate key signaling pathways, leading to apoptosis in cancer cells and hepatotoxicity in liver cells[1][9]. The primary pathways affected are the IKK/NF-κB and MAPK signaling cascades[1].
Signaling Pathway of Flavokawain B-Induced Hepatotoxicity
Caption: Flavokawain B's impact on cellular signaling pathways.
This diagram illustrates that Flavokawain B induces oxidative stress and depletes glutathione, while also inhibiting the IKK/NF-κB survival pathway and activating the MAPK stress-activated pathways, collectively leading to programmed cell death or apoptosis[1].
References
- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Psychopharmacological effects of riparin III from Aniba riparia (Nees) Mez. (Lauraceae) supported by metabolic approach and multivariate data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of stem bark extracts and pure compounds from Margaritaria discoidea on human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Polymorphism in natural alkamides from Aniba riparia (Nees) Mez (Lauraceae) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-kappaB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Molecular Docking Predictions for 3'-Methylflavokawin B: A Comparative Guide
While direct experimental validation of molecular docking predictions for 3'-Methylflavokawin B is not extensively documented in publicly available literature, this guide provides a comprehensive framework for such a study. By integrating computational predictions with established experimental protocols, researchers can effectively validate the in silico findings, a crucial step in the drug discovery pipeline.
This guide outlines the typical workflow, from initial computational screening to rigorous experimental confirmation, offering researchers, scientists, and drug development professionals a robust methodology for validating the therapeutic potential of this compound B and other novel compounds.
Molecular Docking Predictions: Identifying Potential Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the binding affinity and interaction of a small molecule, such as this compound B, with a specific protein target.
A hypothetical molecular docking study for this compound B might predict its interaction with a key signaling protein, for instance, a kinase involved in a cancer pathway. The output of such a study would typically include a binding energy score, predicting the strength of the interaction, and a visualization of the binding pose, showing the specific amino acid residues involved in the interaction.
Experimental Validation: From Prediction to Confirmation
Following the in silico predictions, a series of experimental assays are essential to confirm the predicted binding and functional effect of this compound B on the identified target. The primary methods for validation include binding assays and functional assays, such as enzyme inhibition studies.
Binding Assays: Quantifying the Interaction
Binding assays are designed to measure the direct interaction between a ligand (this compound B) and its target protein. These assays are crucial for determining the binding affinity, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates a stronger binding affinity.
Table 1: Comparison of Hypothetical Molecular Docking Predictions and Experimental Binding Affinity Data
| Parameter | Molecular Docking Prediction | Experimental Result (Hypothetical) | Method |
| Binding Energy | -9.5 kcal/mol | - | In Silico Docking |
| Predicted Ki | 150 nM | - | In Silico Calculation |
| Experimental Ki | - | 250 nM | Isothermal Titration Calorimetry (ITC) |
| Experimental Kd | - | 300 nM | Surface Plasmon Resonance (SPR) |
Enzyme Inhibition Assays: Assessing Functional Impact
If the predicted target is an enzyme, enzyme inhibition assays are performed to determine if this compound B can modulate its activity. These assays measure the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50).
Table 2: Hypothetical Enzyme Inhibition Data for this compound B
| Target Enzyme | Predicted Inhibitory Activity | Experimental IC50 (Hypothetical) | Assay Type |
| Kinase X | High | 500 nM | In vitro Kinase Assay |
| Protease Y | Moderate | 2 µM | In vitro Protease Assay |
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for the key experiments are crucial.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique that measures the heat change that occurs when two molecules interact.
Protocol:
-
The target protein is placed in the sample cell of the calorimeter.
-
This compound B is loaded into the injection syringe.
-
The ligand is titrated into the protein solution in small, sequential injections.
-
The heat released or absorbed during the binding event is measured.
-
The resulting data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
In Vitro Kinase Assay
This assay measures the ability of this compound B to inhibit the activity of a specific kinase.
Protocol:
-
The kinase, its substrate, and ATP are combined in a reaction buffer.
-
Varying concentrations of this compound B are added to the reaction mixture.
-
The reaction is incubated to allow for phosphorylation of the substrate.
-
The amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based detection method.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound B.
Visualizing the Workflow and Signaling Pathway
Diagrams are essential for illustrating the logical flow of the validation process and the biological context of the target.
Caption: Workflow for confirming molecular docking predictions.
Caption: Hypothetical signaling pathway inhibited by this compound B.
Conclusion
The synergy between computational prediction and experimental validation is paramount in modern drug discovery. While specific comparative data for this compound B remains to be published, the methodologies outlined in this guide provide a clear and robust pathway for researchers to follow. By systematically applying these approaches, the scientific community can rigorously evaluate the therapeutic potential of promising natural compounds like this compound B and accelerate the development of novel therapeutics.
A Comparative Analysis of Flavokawain B and Major Kavalactones
In the complex phytochemical landscape of the kava plant (Piper methysticum), a variety of bioactive compounds contribute to its diverse pharmacological effects. While the anxiolytic and sedative properties are largely attributed to a group of compounds known as kavalactones, another class of constituents, the flavokawains, have garnered significant attention for their potent anticancer activities. This guide provides a detailed comparison of Flavokawain B (FKB), a prominent flavokawain, with the six major kavalactones: kavain, dihydrokavain, methysticin, dihydromethysticin, yangonin, and desmethoxyyangonin.
It is important to note that the compound "3'-Methylflavokawain B" is not a commonly recognized naturally occurring constituent of the kava plant in scientific literature. It is likely a synthetic derivative of Flavokawain B. This comparison will, therefore, focus on the well-characterized Flavokawain B and will incorporate available data on the influence of methylation on flavonoid structures to provide a comprehensive analysis for researchers, scientists, and drug development professionals.
Cytotoxicity Profile: Flavokawain B vs. Kavalactones
A critical point of differentiation between flavokawains and kavalactones lies in their cytotoxic potential. Quantitative data from various studies consistently demonstrates the superior cytotoxic activity of Flavokawain B against a range of cancer cell lines compared to the major kavalactones.
| Compound | Cell Line | Assay | IC50 / LD50 | Reference |
| Flavokawain B (FKB) | HepG2 (Hepatoma) | MTT | ~15 µM (LD50) | [1] |
| EJ (Bladder Cancer) | MTT | 5.7 µM | [2] | |
| RT4 (Bladder Cancer) | MTT | 15.7 µM | [2] | |
| MCF-7 (Breast Cancer) | MTT | 7.70 ± 0.30 µg/mL | [3] | |
| MDA-MB-231 (Breast Cancer) | MTT | 5.90 ± 0.30 µg/mL | [3] | |
| Yangonin | HepG2 (Hepatoma) | MTT | ~100 µM (LD50) | [1] |
| Kavain | HepG2 (Hepatoma) | MTT | No toxicity up to 150 µM | [1] |
| Dihydrokavain | HepG2 (Hepatoma) | MTT | No toxicity up to 150 µM | [1] |
| Methysticin | HepG2 (Hepatoma) | MTT | No toxicity up to 150 µM | [1] |
| Dihydromethysticin | HepG2 (Hepatoma) | MTT | No toxicity up to 150 µM | [1] |
| Desmethoxyyangonin | HepG2 (Hepatoma) | MTT | No toxicity up to 150 µM | [1] |
Table 1: Comparative Cytotoxicity of Flavokawain B and Major Kavalactones. This table summarizes the half-maximal inhibitory concentration (IC50) or lethal dose (LD50) values for Flavokawain B and the six major kavalactones in various cancer cell lines. The data highlights the significantly greater cytotoxic potency of Flavokawain B.
Mechanisms of Action: A Divergence in Cellular Targets
The distinct biological activities of Flavokawain B and kavalactones stem from their different molecular mechanisms. While kavalactones are primarily known for their effects on the central nervous system, Flavokawain B exerts its potent anticancer effects through the induction of apoptosis and cell cycle arrest.
Flavokawain B: A Pro-Apoptotic and Cell Cycle Inhibitory Agent
Flavokawain B has been shown to induce apoptosis in various cancer cell lines through both the intrinsic and extrinsic pathways.[4] Key molecular events include:
-
Activation of Caspases: FKB treatment leads to the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3.[4]
-
Modulation of Bcl-2 Family Proteins: It downregulates the expression of anti-apoptotic proteins like Bcl-2 and survivin, while upregulating pro-apoptotic proteins such as Bax and Puma.[4]
-
Cell Cycle Arrest: FKB can induce cell cycle arrest at the G2/M phase, which is associated with the modulation of key cell cycle regulatory proteins like cyclin B1, cdc2, and cdc25c.[4]
-
Signaling Pathway Modulation: FKB has been shown to inhibit the NF-κB signaling pathway and modulate MAPK signaling pathways, which are crucial for cancer cell survival and proliferation.
Figure 1: Simplified Signaling Pathway of Flavokawain B-Induced Apoptosis and Cell Cycle Arrest. This diagram illustrates the key molecular targets of Flavokawain B, leading to programmed cell death and inhibition of cell proliferation in cancer cells.
Kavalactones: Modulators of Neuronal Activity
The primary pharmacological effects of the major kavalactones are centered on the central nervous system. Their mechanisms of action include:
-
Modulation of Ion Channels: Kavalactones are known to interact with voltage-gated sodium and calcium channels.
-
Interaction with GABA Receptors: They can enhance the binding of GABA to GABA-A receptors, leading to anxiolytic and sedative effects.
-
Inhibition of Monoamine Oxidase B (MAO-B): Some kavalactones can inhibit MAO-B, which may contribute to their mood-elevating properties.
-
Neuroprotection: Methysticin and dihydromethysticin have shown neuroprotective effects in models of cerebral ischemia.[5]
It is important to note that while the primary effects of kavalactones are on the nervous system, some studies have suggested potential, albeit much weaker, anticancer activities for certain kavalactones like yangonin.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of Flavokawain B and kavalactones are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (Flavokawain B or kavalactones) dissolved in a suitable solvent (e.g., DMSO, with the final concentration not exceeding 0.1%). Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined as the concentration of the compound that causes a 50% reduction in cell viability.
Figure 2: General Workflow of the MTT Cytotoxicity Assay. This diagram outlines the key steps involved in determining the cytotoxic potential of a compound using the MTT assay.
The Influence of Methylation on Flavonoid Activity
While specific data on "3'-Methylflavokawain B" is unavailable, the effect of methylation on the biological activity of flavonoids is an active area of research. Methylation can significantly alter the physicochemical properties of flavonoids, such as their lipophilicity, metabolic stability, and ability to interact with molecular targets.
In some cases, methylation can enhance the anticancer activity of flavonoids by:
-
Increasing cell membrane permeability: A methyl group can increase the lipophilicity of a molecule, facilitating its entry into cells.
-
Improving metabolic stability: Methylation can protect hydroxyl groups from rapid metabolism, thereby increasing the bioavailability and duration of action of the compound.
-
Altering target binding: The addition of a methyl group can change the three-dimensional structure of a flavonoid, potentially leading to a stronger or more specific interaction with its biological target.
However, the effects of methylation are highly dependent on the specific position of the methyl group on the flavonoid scaffold and the particular biological activity being assessed. Further research is needed to synthesize and evaluate the biological activities of 3'-Methylflavokawain B to determine how this structural modification impacts its cytotoxic and other pharmacological properties in comparison to its parent compound, Flavokawain B.
Conclusion
Flavokawain B and the major kavalactones represent two distinct classes of bioactive compounds from the kava plant with markedly different pharmacological profiles. Flavokawain B is a potent cytotoxic agent with significant potential for anticancer drug development, acting through the induction of apoptosis and cell cycle arrest. In contrast, the major kavalactones are primarily neuroactive compounds responsible for the anxiolytic and sedative effects of kava. The significant difference in their cytotoxic potencies underscores the importance of a thorough chemical characterization of kava extracts for both therapeutic and safety evaluations. Future research into synthetic derivatives, such as the hypothetical 3'-Methylflavokawain B, may lead to the development of novel therapeutic agents with improved efficacy and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flavokawain derivative FLS induced G2/M arrest and apoptosis on breast cancer MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of 3'-Methylflavokawin B: A Guide to Reproducing Key Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published anti-cancer findings for 3'-Methylflavokawin B, also commonly known as Flavokawain B (FKB), a natural chalcone with promising therapeutic properties. We delve into the quantitative data from various studies, offering a comparative analysis of its efficacy across different cancer cell lines. Detailed experimental protocols are provided to facilitate the replication and further exploration of these findings. Additionally, key signaling pathways modulated by FKB are visualized to offer a clearer understanding of its mechanism of action.
Quantitative Data Summary: Cytotoxic Effects of this compound B
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound B (Flavokawain B) against a panel of human cancer cell lines, providing a comparative look at its cytotoxic activity.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Citation |
| MDA-MB-231 | Breast Cancer | 5.90 | Not Specified | [1] |
| MDA-MB-231 | Breast Cancer | 12.3 | 72 | [2] |
| MCF-7 | Breast Cancer | 7.70 | Not Specified | [1] |
| MCF-7 | Breast Cancer | 33.8 | 72 | [2] |
| PC-3 | Prostate Cancer | Not Specified | Not Specified | |
| LNCaP | Prostate Cancer | Not Specified | Not Specified | |
| HCT116 | Colon Cancer | Not Specified | Not Specified |
Key Signaling Pathways Modulated by this compound B
This compound B exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and inflammation. The primary pathways identified in the literature are the PI3K/Akt and NF-κB pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Flavokawain B has been shown to inhibit this pathway, leading to decreased cancer cell viability.
Caption: Inhibition of the PI3K/Akt pathway by this compound B.
NF-κB Signaling Pathway
The NF-κB pathway plays a key role in inflammation and cell survival. Flavokawain B has been demonstrated to suppress the activation of this pathway, contributing to its anti-inflammatory and pro-apoptotic effects.
Caption: Suppression of the NF-κB signaling pathway by this compound B.
Experimental Protocols
To ensure the reproducibility of the findings related to this compound B, detailed protocols for the key experiments are provided below.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of Flavokawain B on cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7, PC-3, LNCaP, HCT116)
-
Complete culture medium (specific to the cell line)
-
This compound B (Flavokawain B) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of Flavokawain B in culture medium from the stock solution.
-
After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of Flavokawain B. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with Flavokawain B.
Materials:
-
Cancer cells treated with Flavokawain B
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with various concentrations of Flavokawain B for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of specific proteins in the PI3K/Akt and NF-κB signaling pathways following treatment with Flavokawain B.
Materials:
-
Cancer cells treated with Flavokawain B
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Protocol:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the ECL detection reagent and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the protein expression levels.
Experimental Workflow
The following diagram illustrates the general workflow for investigating the anti-cancer effects of this compound B.
Caption: General experimental workflow for studying this compound B.
References
Safety Operating Guide
Navigating the Disposal of 3'-Methylflavokawin A: A Guide to Safe Laboratory Practices
Immediate Safety and Handling Precautions
Before addressing disposal, it is crucial to handle 3'-Methylflavokawin A with appropriate safety measures. Based on data for structurally similar flavonoids, such as Flavokawain A and 3-Methylflavone-8-carboxylic acid, this compound may cause skin and serious eye irritation, as well as respiratory irritation.[2][3] Therefore, adherence to the following personal protective equipment (PPE) and handling guidelines is essential:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and protective eyewear.[4]
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[2][3]
-
Spill Management: In the event of a spill, it should be cleaned up immediately and treated as hazardous waste. The materials used for cleanup should also be disposed of as hazardous waste.[1]
Quantitative Hazard Data for Similar Flavonoid Compounds
For context, the following table summarizes the known hazards of compounds structurally related to this compound A. This information should be used to inform a cautious approach to its handling and disposal.
| Compound Name | CAS Number | Hazard Statements | Source |
| Flavokawain A | 37951-13-6 | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| 3-Methylflavone-8-carboxylic acid | 3468-01-7 | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3] |
Step-by-Step Disposal Protocol for this compound A
The following procedure outlines the recommended steps for the proper disposal of this compound A from a laboratory setting. This protocol is based on general best practices for chemical waste management.
-
Waste Identification and Classification:
-
Treat all this compound A, including unused product, contaminated materials (e.g., pipette tips, gloves), and spill cleanup debris, as hazardous chemical waste.[1]
-
Do not mix this compound A waste with other chemical waste streams unless compatibility has been confirmed to avoid dangerous reactions.[5]
-
-
Waste Collection and Containerization:
-
Collect waste in a designated, properly sealed, and chemically compatible container.[5]
-
If possible, use the original container for disposal of any unwanted product, ensuring the label is intact and legible.[6]
-
For other contaminated materials, use a new, clean container appropriate for solid or liquid waste.
-
-
Waste Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[7]
-
The label must include the full chemical name ("this compound A") and a description of the contents (e.g., "solid waste," "contaminated gloves"). Avoid using chemical formulas or abbreviations.[7]
-
Indicate the associated hazards (e.g., "Irritant").[7]
-
-
Waste Storage:
-
Disposal Arrangement:
-
Container Decontamination:
Experimental Protocols
While specific experimental protocols for the disposal of this compound A are not available, the guiding principle is to follow established laboratory waste management procedures. The "triple rinsing" of empty containers is a standard protocol for rendering them non-hazardous:
-
Select a solvent that is capable of dissolving this compound A.
-
Add an amount of the solvent equal to approximately 5-10% of the container's volume.
-
Securely cap and agitate the container to rinse all interior surfaces.
-
Pour the rinsate into a designated hazardous waste container.
-
Repeat this process two more times.
-
The collected rinsate must be disposed of as hazardous chemical waste.[1]
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.
Caption: Decision workflow for laboratory chemical waste disposal.
By adhering to these general yet critical procedures, laboratory personnel can ensure the safe and responsible disposal of this compound A, fostering a secure research environment and upholding environmental stewardship. Always consult your institution's specific waste management policies and EHS department for guidance.
References
- 1. vumc.org [vumc.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. nems.nih.gov [nems.nih.gov]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. americanchemistry.com [americanchemistry.com]
- 9. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Personal protective equipment for handling 3'-Methylflavokawin
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to create a sufficient barrier between the researcher and the compound.
| PPE Category | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles or a face shield worn in conjunction with safety glasses.[1][2] | Protects against splashes and airborne particles.[2] |
| Hand Protection | Double gloves (chemotherapy-tested nitrile or neoprene).[3] | Prevents skin contact with the chemical.[2] A double layer provides additional protection against potential contamination during doffing. |
| Body Protection | A disposable, fluid-resistant gown tied securely.[3] A lab coat may be sufficient for low-risk activities.[2][4] | Protects clothing and skin from spills.[2] |
| Respiratory Protection | A fit-tested N95 or N100 respirator is required when handling the solid compound (e.g., weighing, aliquoting).[3] For work in a Biological Safety Cabinet (BSC), a surgical mask may be sufficient to protect the sterile field.[3] Use in a well-ventilated area or under a chemical fume hood is essential to minimize inhalation of dust or vapors.[2][4] | Minimizes the inhalation of potentially harmful aerosols or powders. Exposure can occur through inhalation of aerosols or powders.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling 3'-Methylflavokawin is crucial for minimizing risks.
-
Preparation :
-
Donning PPE :
-
Perform hand hygiene.[3]
-
Put on a disposable, fluid-resistant gown and tie it securely.[3]
-
If required, don a fit-tested N95 or N100 respirator.[3]
-
Put on safety goggles and a face shield if there is a risk of splashing.[3]
-
Don the first pair of chemotherapy-rated gloves, ensuring they extend over the cuffs of the gown.[3]
-
Don a second pair of gloves over the first.[3]
-
-
Handling :
-
Handle the solid compound (weighing, aliquoting) within a chemical fume hood to minimize inhalation exposure.[4]
-
When working with solutions, take care to avoid splashes and aerosol generation.
-
-
Post-Handling :
-
Doffing PPE :
-
Remove the outer pair of gloves.[3]
-
Untie the gown and remove it by folding it inward on itself to contain any contamination.[3]
-
Perform hand hygiene.[3]
-
Remove the face shield and goggles.[3]
-
Remove the respirator or mask.[3]
-
Remove the inner pair of gloves.[3]
-
Wash hands thoroughly with soap and water.[3]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.[4]
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Dispose of in a designated, labeled, and sealed container for hazardous chemical waste.[4] |
| Contaminated Labware | Disposable items (e.g., pipette tips, tubes) should be placed in a designated hazardous waste container. Non-disposable glassware should be decontaminated according to institutional protocols before washing. |
| Contaminated PPE | Single-use items (gloves, gown, mask) should be disposed of in the designated hazardous waste stream.[2] Coveralls or other absorbent materials that have been heavily contaminated should not be reused and must be disposed of properly.[5] |
| Liquid Waste (Solutions) | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain. |
Note: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to ensure compliance with local, state, and federal regulations.[4]
Workflow for Safe Handling and Disposal of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
